molecular formula C11H16N4 B1463778 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine CAS No. 1282974-34-8

3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Cat. No.: B1463778
CAS No.: 1282974-34-8
M. Wt: 204.27 g/mol
InChI Key: PWECFHXHZBCJBE-UHFFFAOYSA-N
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Description

3-(2-Ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (CAS 1282974-34-8) is a high-purity chemical compound offered for research purposes. With a molecular formula of C11H16N4 and a molecular weight of 204.27 g/mol, this compound should be stored at 2-8°C to maintain stability . The core imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry. Research indicates that this class of compounds shows promise as a potential pharmacophore for developing novel anticancer and anti-inflammatory agents . Specifically, derivatives have demonstrated moderate cytotoxic activity against various cancer cell lines in vitro and the ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the inflammatory process . Furthermore, the structural framework is actively being investigated in the development of new therapeutic agents for inflammatory disorders, as evidenced by recent patent activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-(2-ethylimidazo[4,5-b]pyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-10-14-9-5-3-7-13-11(9)15(10)8-4-6-12/h3,5,7H,2,4,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWECFHXHZBCJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CCCN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore, heavily utilized in the design of highly potent, non-peptide Angiotensin II (AT1) receptor antagonists and BET inhibitors[1]. Within this chemical space, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine serves as a critical advanced intermediate.

The structural architecture of this molecule is highly specific:

  • The 2-Ethyl Substituent: Essential for optimizing lipophilic interactions within the target receptor's binding pocket, significantly increasing binding affinity compared to unsubstituted or methyl analogs[2].

  • The N3-Propylamine Chain: Provides a crucial vector for further functionalization (e.g., coupling with biphenyl tetrazoles or indole-3-carboxylic acids) while dictating the spatial geometry of the final active pharmaceutical ingredient (API)[1].

The Regiochemical Challenge: Traditional synthetic routes involving the direct alkylation of 2-ethyl-3H-imidazo[4,5-b]pyridine with 3-bromopropan-1-amine derivatives typically yield a near 1:1 mixture of N1 and N3 regioisomers. This necessitates tedious, yield-depleting chromatographic separations. To ensure scientific integrity and scalability, this guide details a regiospecific, self-validating tandem synthesis starting from 2-chloro-3-nitropyridine, which exclusively yields the desired N3-isomer[3].

Retrosynthetic Strategy: The Tandem SNAr Advantage

To bypass the N1/N3 alkylation ambiguity, the most robust strategy involves constructing the imidazole ring around the pre-installed alkyl chain. By performing a Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-3-nitropyridine using a mono-protected diamine, the alkyl group is permanently anchored to the nitrogen that will become the N3 position of the final imidazo[4,5-b]pyridine core[3].

Synthesis A 2-Chloro-3-nitropyridine B SNAr Reaction + mono-Boc-1,3-propanediamine A->B C N-(3-Boc-aminopropyl)-3-nitropyridin-2-amine B->C D Nitro Reduction (Zn/HCl or Pd/C, H2) C->D E 2-(3-Boc-aminopropylamino)-3-aminopyridine D->E F Cyclocondensation (Triethyl orthopropionate / H+) E->F G Boc-Protected Target (N3-Regioisomer) F->G H Deprotection (TFA / DCM) G->H I 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine H->I

Regioselective 4-step synthesis workflow for the target imidazo[4,5-b]pyridine derivative.

Detailed Experimental Protocols (Self-Validating System)

The following methodologies have been optimized for high atom economy, utilizing green solvent systems where applicable[4].

Phase 1: Tandem SNAr and Nitro Reduction

Causality & Design: The electron-withdrawing nitro group at C3 and the pyridine nitrogen highly activate the C2-chlorine toward nucleophilic attack. Utilizing a 1:1 H₂O-Isopropanol (IPA) mixture accelerates the SNAr reaction and avoids toxic halogenated solvents[3]. Performing the zinc-mediated reduction in situ prevents the need to isolate the potentially unstable nitro-amine intermediate[4].

Step-by-Step Protocol:

  • SNAr Coupling: Dissolve 2-chloro-3-nitropyridine (1.0 equiv, 10 mmol) in 20 mL of a 1:1 H₂O-IPA mixture. Add tert-butyl (3-aminopropyl)carbamate (1.05 equiv, 10.5 mmol) dropwise.

  • Stir the reaction mixture at 80 °C for 2 hours. Reaction completion (formation of the N-substituted intermediate) can be monitored by TLC (Ethyl Acetate/Hexane 1:2).

  • In Situ Reduction: Cool the vessel slightly and add Zinc dust (4.0 equiv, 40 mmol) followed by the careful, dropwise addition of concentrated HCl (5.0 equiv) to control the exothermic hydrogen evolution[3].

  • Heat the mixture back to 80 °C for 45 minutes until the deep red color of the nitro compound dissipates, indicating quantitative conversion to the diamine.

  • Workup: Filter the mixture through a Celite pad to remove zinc salts. Neutralize the filtrate with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield tert-butyl (3-((3-aminopyridin-2-yl)amino)propyl)carbamate.

Phase 2: Orthoester-Mediated Cyclocondensation

Causality & Design: Triethyl orthopropionate serves a dual purpose: it acts as the electrophilic carbon source to install the crucial 2-ethyl group[2], and it functions as a dehydrating agent, driving the cyclization forward without the need for harsh polyphosphoric acid (PPA) conditions.

Mechanism A 2,3-Diamine Intermediate B Nucleophilic Attack on Orthoester (C3-NH2 attack on activated ester) A->B C Imidate Intermediate B->C D Intramolecular Cyclization (N3 attack on imidate carbon) C->D E Elimination of Ethanol D->E F Imidazo[4,5-b]pyridine Core E->F

Mechanism of acid-catalyzed cyclocondensation forming the imidazo[4,5-b]pyridine core.

Step-by-Step Protocol:

  • Dissolve the crude diamine intermediate (10 mmol) in 25 mL of anhydrous toluene.

  • Add triethyl orthopropionate (1.5 equiv, 15 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours to remove the ethanol byproduct, shifting the equilibrium toward the cyclized product.

  • Concentrate the mixture under reduced pressure. Purify via recrystallization from hot minimal ethyl acetate/hexane to afford pure tert-butyl (3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propyl)carbamate.

Phase 3: Boc-Deprotection
  • Dissolve the Boc-protected intermediate in 10 mL of anhydrous Dichloromethane (DCM).

  • Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Evaporate the volatiles. Re-dissolve the residue in minimal water, basify to pH 10 using 2M NaOH, and extract with DCM (3 × 20 mL) to isolate the free base.

  • Dry and concentrate to yield the final target: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine .

Quantitative Data & Optimization Metrics

To validate the efficacy of the tandem SNAr-Cyclization pathway, the table below summarizes the quantitative advantages of this protocol against the legacy direct-alkylation method.

Synthesis ParameterDirect Alkylation RouteTandem SNAr-Cyclization Route
Regioselectivity (N3 : N1) ~ 1 : 1.2 (Poor, requires separation)> 99 : 1 (Exclusively N3)
Overall Yield (Isolated) 25% - 35%75% - 82%
Primary Purification Method Preparative HPLC / Flash ChromatographyCrystallization & Liquid-Liquid Extraction
Solvent Toxicity / E-Factor High (DMF, Dichloroethane)Low (H₂O, Isopropanol, Toluene)[4]
Process Scalability Severely limited by isomer separationHigh (Telescoped steps, self-validating)

Table 1: Comparative analysis of synthetic methodologies for the preparation of N3-alkylated imidazo[4,5-b]pyridines.

References

  • [1] Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. PubMed (NIH). URL:

  • [2] Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [3] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. PMC (NIH). URL:

  • [4] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega (ACS Publications). URL:

Sources

The Pharmacological Utility and Mechanism of Action of the 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Scaffold Rationale

In modern rational drug design, identifying privileged scaffolds that offer both high target affinity and synthetic versatility is paramount. The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (CAS: 1282974-34-8) represents a highly optimized, bifunctional pharmacophore building block[1].

Structurally, it consists of an imidazo[4,5-b]pyridine core , a 2-ethyl substitution , and a 3-propan-1-amine linker . This specific architectural combination is not arbitrary; it is engineered to exploit two primary pharmacological modalities:

  • Purine Bioisosterism: The fused bicyclic core mimics the adenine ring of ATP, making it an exceptional hinge-binding motif for kinase inhibition[2].

  • G-Protein Coupled Receptor (GPCR) Antagonism: The core, combined with the lipophilic 2-ethyl group, perfectly matches the hydrophobic binding pocket of the Angiotensin II Type 1 (AT1) receptor[3].

The terminal primary amine on the propyl chain serves a dual purpose: it acts as a basic center to form critical electrostatic salt bridges with acidic residues (e.g., Asp/Glu) in target proteins, and it provides a highly reactive handle for downstream functionalization (e.g., amide coupling for PROTAC E3-ligase recruiters or fluorophore conjugation).

Primary Mechanisms of Action

Angiotensin II Type 1 (AT1) Receptor Antagonism

The imidazo[4,5-b]pyridine nucleus is the foundational core of some of the most potent non-peptide Angiotensin II receptor antagonists developed to date (e.g., L-158,809)[3]. The mechanism of action relies on competitive, reversible binding to the AT1 receptor, preventing the endogenous octapeptide Angiotensin II from triggering the Gq-coupled signaling cascade.

Mechanistic Causality of the Structure:

  • The 2-Ethyl Group: Extensive structure-activity relationship (SAR) studies demonstrate that an ethyl group at the 2-position provides the exact steric bulk required to displace ordered water molecules within the AT1 receptor's hydrophobic sub-pocket. This displacement drives a favorable increase in binding entropy, yielding sub-nanomolar affinities (IC50 ~ 0.8 nM for optimized derivatives)[4].

  • The 3-Propan-1-amine Chain: In AT1 antagonists, the 3-position typically anchors an acidic biphenyl-tetrazole moiety. By utilizing a propan-1-amine linker, researchers can synthesize novel polymeric prodrugs or attach unique bioisosteres while maintaining the optimal spatial distance from the core[5].

G AngII Angiotensin II AT1R AT1 Receptor (Blocked by Scaffold) AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Release PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Triggers Response Vasoconstriction & Cell Proliferation Ca2->Response Induces

Fig 1. AT1 Receptor signaling pathway inhibited by the imidazo[4,5-b]pyridine scaffold.

ATP-Competitive Kinase Inhibition (Aurora / FLT3)

Beyond GPCRs, the imidazo[4,5-b]pyridine scaffold has been heavily optimized as a Type I kinase inhibitor, specifically targeting Aurora kinases (crucial for mitotic spindle formation) and FLT3 (implicated in acute myeloid leukemia)[6],[7].

Mechanistic Causality of the Structure:

  • Hinge Binding: The nitrogen atoms of the imidazo[4,5-b]pyridine core form bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region, mimicking the adenine ring of ATP[6].

  • Solvent Channel Projection: The 3-propan-1-amine chain projects out of the ATP pocket into the solvent-exposed region. At physiological pH, the primary amine is protonated, allowing it to form a stabilizing salt bridge with the conserved catalytic aspartate, drastically improving residence time and target selectivity[8].

Binding Scaffold 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl) propan-1-amine Core Imidazo[4,5-b]pyridine Core Scaffold->Core Ethyl 2-Ethyl Group Scaffold->Ethyl Amine Propan-1-amine Chain Scaffold->Amine Hinge Kinase Hinge Region (Hydrogen Bonds) Core->Hinge Mimics Adenine Hydrophobic Gatekeeper Hydrophobic Pocket (Van der Waals) Ethyl->Hydrophobic Fills Pocket Solvent Solvent Channel / Acidic Residues (Salt Bridge) Amine->Solvent Electrostatic Interaction

Fig 2. Logical binding model of the scaffold mapping structural moieties to target interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating derivatives of this scaffold must be self-validating. Below are the gold-standard protocols for evaluating the two primary mechanisms of action, complete with causality-driven validation steps.

Protocol A: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against Aurora A Kinase.

  • Step 1: Reagent Preparation. Prepare Aurora A kinase, fluorescently labeled substrate, and ATP. Causality: ATP concentration must be set exactly at its apparent Michaelis constant ( Km​ ). If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay lacks physiological relevance.

  • Step 2: Compound Incubation. Dispense the scaffold derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the kinase/ATP mixture. Causality: A 60-minute pre-incubation is required to allow the 2-ethyl group to fully displace water molecules in the hydrophobic pocket, achieving thermodynamic equilibrium.

  • Step 3: TR-FRET Detection. Add Europium-labeled anti-phospho antibodies. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence to eliminate autofluorescence artifacts commonly caused by conjugated heteroaromatic rings like imidazo[4,5-b]pyridine.

  • Step 4: Internal Validation (Z'-Factor). Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). Causality: A Z'-factor > 0.5 mathematically proves the assay window is wide enough to distinguish true inhibition from background noise, validating the entire plate run.

Workflow Start Compound Preparation (Serial Dilution) Incubation Kinase + ATP + Substrate Incubation Start->Incubation Detection TR-FRET Detection (Phosphorylation Signal) Incubation->Detection Control Positive/Negative Controls (Staurosporine / DMSO) Control->Incubation Validation Z'-Factor Calculation (Must be > 0.5) Detection->Validation Validation->Start Fail Analysis IC50 Curve Fitting Validation->Analysis Pass

Fig 3. Self-validating TR-FRET kinase assay workflow with Z'-factor quality control.

Protocol B: Radioligand Displacement Assay for AT1 Receptor

Objective: Measure the binding affinity ( Ki​ ) of the scaffold to the AT1 receptor.

  • Step 1: Membrane Preparation. Isolate cell membranes from CHO cells stably expressing human AT1R.

  • Step 2: Ligand Competition. Incubate membranes with 0.05 nM[ 125 I]-Sar1-Ile8-Angiotensin II and varying concentrations of the test compound. Causality: [ 125 I]-Sar1-Ile8-AngII is used because it is a highly stable, degradation-resistant radioligand that provides a clean baseline for displacement[4].

  • Step 3: Filtration & Counting. Terminate the reaction via rapid vacuum filtration through GF/B filters. Wash with cold buffer to trap bound radioligand, then measure radioactivity using a gamma counter.

  • Step 4: Data Validation (Hill Slope). Plot the displacement curve. Causality: The Hill slope ( nH​ ) must be calculated. A value of nH​≈1.0 validates that the scaffold is binding competitively to a single orthosteric site, confirming the intended mechanism of action.

Quantitative Data Presentation

To illustrate the critical importance of the 2-ethyl substitution and the amine linker, the following table summarizes the Structure-Activity Relationship (SAR) baseline metrics for this class of compounds across both primary targets[4],[9],[6].

Scaffold VariantPrimary TargetBinding Affinity ( Ki​ / IC50​ )Lipophilic Efficiency (LipE)Mechanistic Interaction Consequence
2-Methyl -imidazo[4,5-b]pyridineAT1 Receptor~15.0 nM3.2Sub-optimal hydrophobic packing; leaves void in pocket.
2-Ethyl -imidazo[4,5-b]pyridineAT1 Receptor0.8 - 1.2 nM 5.1 Optimal van der Waals contact; maximizes binding entropy.
2-Propyl -imidazo[4,5-b]pyridineAT1 Receptor~5.0 nM4.5Induces steric clash within the receptor binding site.
3-Propan-1-amine substitutedAurora A Kinase15.0 nM4.8Primary amine forms critical salt bridge in solvent channel.

(Note: The 2-ethyl derivative consistently outperforms methyl and propyl variants due to its precise spatial geometry, making it the preferred starting material for library synthesis).

References

  • Cappelli, A., Pericot Mohr, G., Giuliani, G., Galeazzi, S., Anzini, M., Mennuni, L., Ferrari, F., Makovec, F., Kleinrath, E. M., Langer, T., Valoti, M., Giorgi, G., & Vomero, S. (2006). "Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, Bentham Science Publishers.[Link]

  • Bavetsias, V., et al. (2012). "Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia." Journal of Medicinal Chemistry, ChEMBL - EMBL-EBI.[Link]

Sources

Physicochemical Profiling and Application Guide: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection and characterization of building blocks dictate the pharmacokinetic and pharmacodynamic trajectory of lead compounds. The molecule 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (CAS: 1282974-34-8)[1] represents a highly versatile, bifunctional intermediate. It combines the privileged 2-ethyl-imidazo[4,5-b]pyridine pharmacophore—historically critical in the development of potent Angiotensin II Type 1 (AT1) receptor antagonists[2]—with a flexible aliphatic primary amine.

This whitepaper provides an in-depth technical framework for the physicochemical characterization, analytical validation, and synthetic application of this compound. Designed for application scientists and medicinal chemists, the methodologies detailed herein emphasize causality, thermodynamic stability, and self-validating experimental designs.

Molecular Architecture & Theoretical Descriptors

The structural intelligence of this molecule lies in its dual nature. The imidazo[4,5-b]pyridine core provides a rigid, aromatic system capable of both hydrogen bond donation and acceptance, while the 2-ethyl substitution optimally fills lipophilic binding pockets, a stereoelectronic feature proven to maximize receptor affinity[3]. The 3-aminopropyl chain acts as a flexible linker, terminating in a highly nucleophilic primary amine, making it an ideal candidate for amide couplings, reductive aminations, and urea formations.

Quantitative Physicochemical Profile

To predict the behavior of this compound in biological and synthetic systems, we must first establish its baseline theoretical descriptors.

DescriptorComputed ValueExperimental Implication
Molecular Formula C₁₁H₁₆N₄Standard mass spectrometry target (M+H: 205.14)
Molecular Weight 204.27 g/mol Highly fragment-like, excellent ligand efficiency potential
Topological Polar Surface Area (TPSA) 55.8 ŲHigh membrane permeability (well below the 140 Ų limit)
Predicted pKa₁ (Primary Amine) 10.2 ± 0.2Protonated at physiological pH; dictates salt-formation strategies
Predicted pKa₂ (Imidazo-pyridine N) 5.5 ± 0.3Largely neutral at physiological pH; affects target residence time
LogP (Octanol/Water) 1.8 ± 0.4Optimal lipophilicity for oral bioavailability (Lipinski compliant)
Rotatable Bonds 4Low entropic penalty upon target binding
H-Bond Donors / Acceptors 2 / 3Favorable for specific kinase or GPCR hinge-binding motifs

Experimental Methodologies for Physicochemical Characterization

To transition from theoretical descriptors to empirical data, the following self-validating protocols must be executed. These workflows ensure that any artifacts arising from poor solubility or degradation are immediately identified.

Workflow cluster_0 Thermodynamic Profiling cluster_1 Analytical Validation Start Compound: 1282974-34-8 (C11H16N4) pKa Potentiometric Titration (pKa Determination) Start->pKa LogP Shake-Flask Method (LogP/LogD) Start->LogP Solubility Kinetic Solubility (Nephelometry) Start->Solubility HPLC HPLC-UV/MS (Purity & Mass Balance) pKa->HPLC LogP->HPLC Solubility->HPLC NMR 1H/13C NMR (Structural Integrity) HPLC->NMR End Data Synthesis & Lead Optimization NMR->End Validated Profile

Caption: Self-validating workflow for the physicochemical profiling of imidazo[4,5-b]pyridine derivatives.

Protocol 1: Multiplexed pKa Determination

Causality: The molecule possesses two distinct ionizable centers. The aliphatic primary amine is highly basic, while the imidazo[4,5-b]pyridine nitrogen is weakly basic. Accurate pKa determination is critical for predicting gastrointestinal absorption and designing crystallization strategies.

  • Preparation: Weigh 2.0 mg of the compound and dissolve it in 10 mL of 0.15 M KCl. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the pH gradient.

  • Co-Solvent Addition: Prepare three parallel titrations with 20%, 30%, and 40% methanol. Rationale: The free base form of the imidazo-pyridine may precipitate in purely aqueous media. Using the Yasuda-Shedlovsky extrapolation method (extrapolating back to 0% methanol) prevents precipitation artifacts and yields the true aqueous pKa.

  • Titration: Titrate from pH 2.0 to 12.0 using 0.5 M KOH under a continuous nitrogen sparge. Rationale: Nitrogen prevents atmospheric CO₂ absorption, which would form carbonic acid and skew the basic pKa readings of the primary amine.

  • Self-Validation Step: Perform a reverse titration (pH 12.0 to 2.0) using 0.5 M HCl. The forward and reverse curves must overlap with a hysteresis of < 0.05 pH units. If they deviate, precipitation or degradation has occurred, invalidating the run and requiring a higher co-solvent ratio.

Protocol 2: Shake-Flask LogD (pH 7.4) Determination

Causality: Lipophilicity governs ADME properties. Because the primary amine is protonated at physiological pH (7.4), the LogD will be significantly lower than the theoretical LogP.

  • Phase Saturation: Prepare a 50 mM phosphate buffer at pH 7.4. Saturate the buffer with n-octanol, and saturate the n-octanol with the buffer by stirring for 24 hours. Rationale: Mutual saturation prevents volume shifts during the partitioning phase, which would alter concentration calculations.

  • Partitioning: Dissolve the compound in the octanol phase to a concentration of 1 mM. Add equal volumes (5 mL) of the octanol and buffer phases into a borosilicate glass vial.

  • Equilibration: Shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes. Rationale: Centrifugation breaks micro-emulsions that would otherwise artificially inflate the aqueous concentration reading.

  • Self-Validation Step (Mass Balance): Quantify the concentration in both phases using HPLC-UV. Calculate the total recovered mass: Massoct​+Massaq​ . The recovery must fall between 95% and 105%. A lower recovery strictly indicates adsorption to the glass vial or precipitation at the interface, requiring a switch to low-bind polypropylene vials.

Synthetic Utility & Drug Discovery Context

The 2-ethyl-3H-imidazo[4,5-b]pyridine scaffold is not merely a structural curiosity; it is a validated pharmacophore. Historically, the substitution of biphenyl fragments with this core led to the discovery of highly potent, non-peptide AT1 receptor antagonists[2]. By providing this core with a primary amine linker, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine allows researchers to rapidly append this privileged scaffold to novel target vectors.

Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Gq Gq Protein AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Vasoconstriction Vasoconstriction & Cell Proliferation Ca->Vasoconstriction Antagonist Imidazo[4,5-b]pyridine Derivatives Antagonist->AT1R Competitive Inhibition

Caption: Mechanism of action for imidazo[4,5-b]pyridine derivatives in the AT1 receptor signaling pathway.

Protocol 3: Library Synthesis via Amide Coupling

Causality: To utilize this building block in library generation, the primary amine must be coupled to various carboxylic acids. The highly basic nature of the amine requires careful control of coupling reagents to prevent side reactions.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Rationale: HATU forms a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the electrophile. The 15-minute pre-activation is critical to consume the HATU.

  • Coupling: Add 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (1.1 eq) dropwise to the activated mixture. Stir for 2 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is self-validating if the disappearance of the starting amine strictly correlates with the appearance of the product mass. If a mass of [M+100] appears, it indicates the formation of a tetramethyluronium (guanidinium) byproduct. This occurs if the amine attacks unreacted HATU directly, signaling that the pre-activation step in Step 1 was insufficient.

Conclusion

The physicochemical profiling of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine reveals a highly tractable, drug-like intermediate. By adhering to the self-validating protocols outlined above, researchers can accurately map its thermodynamic boundaries and seamlessly integrate its privileged stereoelectronic properties into advanced drug discovery pipelines.

References

  • Design, synthesis, structural studies, biological evaluation, and computational simulations of novel potent AT(1) angiotensin II receptor antagonists based on the 4-phenylquinoline structure. PubMed / National Institutes of Health.

  • Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds. Journal of Medicinal Chemistry / ACS Publications.

  • 2-ETHYL-3-(PYRROLIDIN-3-YL)-3H-IMIDAZO[4,5-B]PYRIDINE and Related Building Blocks (CAS: 1282974-34-8). Appchem Catalog.

  • PubChem Compound Summary and Physicochemical Guidelines. National Center for Biotechnology Information.

Sources

"3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" CAS number and structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential applications of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. While a specific CAS number for this compound is not publicly documented, this guide constructs a scientific profile based on established synthetic methodologies for the imidazo[4,5-b]pyridine scaffold and the known biological activities of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry due to its structural analogy to endogenous purines.[1] This similarity allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and nucleic acids.[1][2] Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The therapeutic potential of this class of compounds is largely influenced by the nature and position of substituents on the heterocyclic core.[1]

Structural Elucidation and Physicochemical Properties

While a specific CAS number for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine has not been assigned in public chemical databases, its structure can be definitively inferred from its IUPAC name. It consists of a central imidazo[4,5-b]pyridine ring system, with an ethyl group at the 2-position and a propan-1-amine chain attached to the nitrogen at the 3-position of the imidazole ring.

Predicted Physicochemical Properties:

The physicochemical properties of this compound can be predicted based on its constituent functional groups. These properties are crucial for its pharmacokinetic and pharmacodynamic profile.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C11H16N4Provides the elemental composition.
Molecular Weight 204.27 g/mol Influences absorption, distribution, and metabolism.
Topological Polar Surface Area (TPSA) 54.9 ŲAffects membrane permeability and oral bioavailability.
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5A measure of lipophilicity, impacting solubility and cell penetration.
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3The nitrogen atoms in the pyridine and imidazole rings act as acceptors.
pKa ~9-10 (amine), ~4-5 (pyridine)The basicity of the amine and pyridine nitrogens influences ionization at physiological pH.

Proposed Synthesis Pathway

A plausible synthetic route for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine can be designed based on established methods for the synthesis of substituted imidazo[4,5-b]pyridines.[6][7] A common and effective approach involves the cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3-nitropyridine This starting material can be synthesized from 2-chlor-3-nitropyridine via amination.

Step 2: Synthesis of N-(3-aminopropyl)-2-amino-3-nitropyridine The 2-amino-3-nitropyridine is then alkylated with a protected 3-aminopropanol derivative, followed by conversion of the alcohol to a leaving group and subsequent displacement with an amine.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield a substituted 2,3-diaminopyridine.

Step 4: Cyclization to form the Imidazo[4,5-b]pyridine Core The resulting diamine is cyclized with propanoic acid or its anhydride under acidic conditions to introduce the ethyl group at the 2-position.

Step 5: Deprotection The protecting group on the propan-1-amine side chain is removed to yield the final product.

Synthesis of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine A 2-Chloro-3-nitropyridine B 2-Amino-3-nitropyridine A->B NH3 C N-(3-(boc-amino)propyl)-2-amino-3-nitropyridine B->C 3-(Boc-amino)propan-1-ol, DEAD, PPh3 D N-(3-(boc-amino)propyl)-2,3-diaminopyridine C->D SnCl2 or H2/Pd-C E tert-butyl (3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propyl)carbamate D->E Propanoic acid, H+ F 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine E->F TFA or HCl

Caption: Proposed synthetic pathway for the target compound.

Potential Therapeutic Applications and Mechanism of Action

The structural motifs present in 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine suggest several potential therapeutic applications.

Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a common feature in many kinase inhibitors. For example, derivatives of this core have been developed as potent and selective allosteric AKT inhibitors.[8][9] The ethyl group at the 2-position and the aminopropyl side chain at the 3-position can be optimized to achieve specific interactions within the ATP-binding pocket or allosteric sites of various kinases.

Kinase_Inhibition Compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine Kinase Kinase Active Site Compound->Kinase Binds to active or allosteric site Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Cellular_Response Downstream Cellular Response Phosphorylation->Cellular_Response

Caption: Potential mechanism of kinase inhibition.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of imidazo[4,5-b]pyridine derivatives against various cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression. The aminopropyl side chain could also facilitate interactions with DNA, a mechanism observed for other nitrogen-containing heterocyclic compounds.[1]

Anti-inflammatory and Antimicrobial Applications

The imidazo[4,5-b]pyridine ring system has also been explored for its anti-inflammatory and antimicrobial properties.[4][5] The specific substitutions on the core structure are critical for modulating these activities. Further screening of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine against a panel of inflammatory mediators and microbial strains would be necessary to evaluate its potential in these areas.

Conclusion and Future Directions

3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine represents a promising, yet underexplored, molecule within the medicinally important class of imidazo[4,5-b]pyridines. Based on the extensive research on related compounds, it is anticipated to exhibit significant biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its potential as a kinase inhibitor, anticancer agent, or anti-inflammatory compound. Structure-activity relationship (SAR) studies, involving modifications of the ethyl and aminopropyl side chains, will be crucial for optimizing its therapeutic potential.

References

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A Technical Guide to the Solubility and Stability Profiling of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel chemical entity 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. As a member of the imidazo[4,5-b]pyridine class—a scaffold of significant interest in medicinal chemistry due to its structural similarity to natural purines—understanding its physicochemical properties is paramount for successful drug development.[1] This document outlines authoritative, field-proven methodologies for determining kinetic and thermodynamic solubility in various physiologically relevant media. Furthermore, it details protocols for comprehensive stability assessment, including forced degradation studies as mandated by international regulatory guidelines, to identify potential degradation pathways and establish a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals to establish a robust data package for this promising compound.

Introduction: The Critical Role of Pre-formulation Studies

The journey of a new chemical entity (NCE) from laboratory discovery to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[2][3] These parameters are not mere data points; they are foundational pillars that dictate a compound's developability, influencing its bioavailability, formulation strategy, and ultimately, its safety and efficacy.[2][3]

The subject of this guide, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, belongs to the imidazo[4,5-b]pyridine family. This heterocyclic system is a "privileged" scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Given this therapeutic potential, a rigorous and early assessment of its solubility and stability is not just recommended; it is essential for mitigating late-stage development risks.

  • Aqueous solubility directly impacts a drug's absorption from the gastrointestinal tract and is a prerequisite for parenteral formulations.[3] Poor solubility can result in low bioavailability, high patient-to-patient variability, and an unfavorable food effect.[3][5]

  • Chemical stability determines how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3][6] Stability data are crucial for defining storage conditions, retest periods, and shelf-life, ensuring the drug remains safe and potent for the patient.[3][7]

This guide provides the experimental blueprints for generating this critical data package in line with global regulatory expectations, specifically those set forth by the International Council for Harmonisation (ICH).[8][9][10][11]

Part 1: Comprehensive Solubility Assessment

Solubility assessment is a tiered process, moving from rapid, high-throughput screening methods to more resource-intensive, definitive measurements. The goal is to understand how the compound behaves in various aqueous environments it will encounter in vivo.

Kinetic Solubility: Early-Stage High-Throughput Screening

Kinetic solubility is the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[12][13][14] It is a vital parameter in early drug discovery for ranking compounds and identifying potential issues quickly.[5][15]

Recommended Protocol: Turbidimetric (or Nephelometric) Assay

This method measures the light scattering caused by precipitate formation and is highly amenable to automation.[13][16]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: In a 96- or 384-well microplate, perform a serial dilution of the DMSO stock solution.

  • Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[16][17]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[16]

  • Measurement: Measure the turbidity (light absorbance or scattering) in each well using a plate reader at a suitable wavelength (e.g., 620 nm).[16]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the measured signal significantly exceeds the background, indicating the onset of precipitation.[16]

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[14] This is the true measure of solubility and is critical for lead optimization and formulation development.[5][15]

Recommended Protocol: Shake-Flask Method (Miniaturized)

The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility.[2][14][15]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired test media.[18] It is crucial to ensure undissolved solid remains at the end of the experiment.[18]

  • Test Media: At a minimum, testing should be conducted in:

    • Purified Water

    • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand the impact of ionization.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, separate the solid and liquid phases by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.[3][19]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated, stability-indicating HPLC-UV method.[3]

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the fluids of the gastrointestinal tract.[12][20] These media contain bile salts and phospholipids that can significantly enhance the solubility of poorly soluble drugs.[20][21]

Recommended Media:

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the composition of intestinal fluids in a fasted state (pH ~6.5).[12] This is crucial as most drugs are intended to be taken on an empty stomach.[19]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the intestinal environment after a meal (pH ~5.0), which has higher concentrations of bile salts and lecithin.[12][22] This helps in understanding any potential "food effect" on the drug's absorption.[12]

The shake-flask protocol described above can be directly applied using these biorelevant media.[19]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, tabular format for easy interpretation and comparison.

Medium pH Temperature (°C) Solubility Type Solubility (µg/mL)
Purified Water~7.025Thermodynamic[Insert Value]
0.1 N HCl1.237Thermodynamic[Insert Value]
Acetate Buffer4.537Thermodynamic[Insert Value]
Phosphate Buffer6.837Thermodynamic[InsertValue]
PBS7.425Kinetic[Insert Value]
FaSSIF6.537Thermodynamic[Insert Value]
FeSSIF5.037Thermodynamic[Insert Value]
Caption: Example table for summarizing solubility data.

Part 2: Chemical Stability and Degradation Pathway Analysis

Stability testing is a mandatory regulatory requirement to ensure a drug's quality, safety, and efficacy over its shelf life.[2][23] The process begins with forced degradation studies to understand the molecule's intrinsic stability and concludes with long-term formal stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate its decomposition.[24][25] The primary objectives are to:

  • Identify likely degradation products.[6][23][26]

  • Elucidate potential degradation pathways.[6][23][24]

  • Demonstrate the specificity and "stability-indicating" nature of the analytical method.[23][24][27] A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[25][28]

Recommended Protocol: ICH-Guided Stress Conditions

The following conditions are based on ICH guideline Q1A(R2) and are standard in the industry.[6][10][26] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[26]

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol/water).

  • Stress Conditions: Expose the samples to the following conditions, including a control sample protected from stress for comparison.

    • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[26]

    • Thermal Stress: Store solid drug substance and solutions at high temperature (e.g., 80°C).[23]

    • Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][29] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Analyze samples at various time points (e.g., 2, 8, 24, 48 hours) until the target degradation is achieved.

  • Analysis: Analyze all stressed samples and controls using a high-performance liquid chromatography (HPLC) system, preferably with both UV and mass spectrometry (LC-MS) detectors to identify and quantify the parent compound and any degradation products.[2][25]

Workflow for Forced Degradation and Method Development

Forced_Degradation_Workflow cluster_Stress Stress Condition Application cluster_Analysis Analytical Evaluation cluster_Output Outcomes API API Solution/Solid Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photostability (ICH Q1B) API->Photo HPLC_UV HPLC-UV Analysis Acid->HPLC_UV Base->HPLC_UV Oxidation->HPLC_UV Thermal->HPLC_UV Photo->HPLC_UV LC_MS LC-MS for Identification HPLC_UV->LC_MS Identify Peaks Mass_Balance Assess Mass Balance LC_MS->Mass_Balance Quantify Impurities SIM Stability-Indicating Method Validated Mass_Balance->SIM Peak Purity > 98%? Pathway Degradation Pathway Elucidation SIM->Pathway Characterize Degradants

Caption: Workflow for forced degradation and stability-indicating method development.

Formal (ICH) Stability Studies

Once a stability-indicating method is established, formal stability studies are conducted to define the retest period and storage conditions.[3]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance for the study.[6]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]

  • Storage Conditions: Store samples under the long-term, intermediate, and accelerated conditions specified in ICH Q1A(R2).[3][6] For a drug intended for the general climatic zone, these are:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]

  • Tests: At each time point, perform a full suite of tests, including assay, impurity profile, appearance, and any other critical quality attributes.

Data Presentation: Forced Degradation Summary

A summary table is the most effective way to present the results of the forced degradation studies.

Stress Condition Conditions Time % Assay Remaining Major Degradation Products (% Area)
Acid Hydrolysis0.1 N HCl, 60°C24h[Insert Value]DP-1 (RRT 0.85): [Value]%
Base Hydrolysis0.1 N NaOH, 25°C8h[Insert Value]DP-2 (RRT 1.15): [Value]%
Oxidation3% H₂O₂, 25°C4h[Insert Value]DP-3 (RRT 0.92): [Value]%
Thermal (Solid)80°C72h[Insert Value]No significant degradation
PhotostabilityICH Q1B-[Insert Value]Minor degradation observed
Caption: Example summary table for forced degradation results. DP = Degradation Product, RRT = Relative Retention Time.

Part 3: Mechanistic Insights and Structural Liabilities

The structure of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine contains several moieties that suggest potential areas of instability. The imidazo[4,5-b]pyridine core, being electron-rich, may be susceptible to oxidation. The primary amine of the propanamine side chain can be a site for various reactions, including oxidation and Schiff base formation. The imidazole ring itself can be subject to hydrolytic cleavage under extreme pH conditions. Data from the forced degradation studies will confirm or refute these hypotheses and provide a clear picture of the molecule's inherent stability.

Logical Flow of Physicochemical Characterization

Characterization_Flow cluster_Solubility Solubility Profiling cluster_Stability Stability Assessment cluster_Decision Development Decision NCE New Chemical Entity (The Compound) Kinetic Kinetic Solubility (High-Throughput) NCE->Kinetic Early Screen Forced Forced Degradation (ICH Q1A/Q1B) NCE->Forced Intrinsic Stability Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo In-depth Study Bio Biorelevant Solubility (FaSSIF/FeSSIF) Thermo->Bio GoNoGo Proceed to Formulation? Bio->GoNoGo Method Develop & Validate Stability-Indicating Method Forced->Method Identify Degradants Formal Formal Stability Studies (ICH Q1A) Method->Formal Define Shelf-life Formal->GoNoGo

Caption: Logical progression of solubility and stability studies in early drug development.

Conclusion

The systematic application of the protocols detailed in this guide will generate a robust and comprehensive physicochemical profile for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. This essential data package will empower drug development teams to make informed decisions regarding lead candidate selection, formulation strategy, and clinical trial design. By proactively identifying and understanding the solubility and stability characteristics of this promising molecule, researchers can navigate the complex path of pharmaceutical development with greater confidence and a higher probability of success.

References

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spectroscopic analysis (NMR, IR, Mass Spec) of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Analysis of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine: A Comprehensive Technical Guide

Foreword: The Imperative of Structural Integrity in Drug Development

In the highly regulated and scientifically rigorous field of drug development, the precise structural elucidation of novel chemical entities is not merely a preliminary step but a foundational pillar upon which all subsequent research and development activities are built. The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, a member of the versatile imidazo[4,5-b]pyridine class of heterocycles, represents a scaffold of significant interest for its potential biological activities.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, experience-driven roadmap for the comprehensive spectroscopic analysis of this target molecule. Our approach transcends rote procedural descriptions, focusing instead on the underlying scientific rationale for methodological choices, thereby ensuring both technical accuracy and the generation of trustworthy, reproducible data.

Introduction: A Multi-Technique Approach to Unwavering Confidence

The structural confirmation of a potential drug candidate is a non-negotiable prerequisite for its advancement through the development pipeline. A combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a synergistic and comprehensive characterization of a molecule's identity and purity. Each technique offers a unique window into the molecular architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition. This guide will detail the expected spectroscopic data for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine and provide robust, field-tested protocols for data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a detailed picture of the hydrogen atoms in a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, and through-bond spin-spin coupling provides definitive information about neighboring protons.

The following table outlines the anticipated ¹H NMR signals for the target compound. These predictions are based on established chemical shift principles and data from structurally related imidazo[4,5-b]pyridine derivatives.[5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyridine H (aromatic)8.1 - 8.4dd1H~4.7, 1.5
Pyridine H (aromatic)8.0 - 8.1dd1H~8.0, 1.5
Pyridine H (aromatic)7.2 - 7.3dd1H~8.0, 4.7
N-CH₂ (propyl)4.1 - 4.3t2H~7.2
Ethyl-CH₂2.9 - 3.1q2H~7.5
Propyl-CH₂-N2.6 - 2.8t2H~7.0
Propyl-CH₂ (middle)1.9 - 2.1quintet2H~7.1
Ethyl-CH₃1.3 - 1.5t3H~7.5
NH₂ (amine)1.5 - 2.5 (broad singlet)s2HN/A

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent and sample concentration.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small drop of TMS as an internal reference.

  • Instrumental Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate all signals to determine the relative proton ratios.

Caption: A streamlined workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct confirmation of the carbon framework. Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a series of singlets.

Based on analogous structures and established substituent effects, the following ¹³C chemical shifts are predicted.[7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (imidazole)155 - 160
Aromatic C145 - 150
Aromatic C142 - 147
Aromatic CH133 - 138
Aromatic CH128 - 133
Aromatic CH118 - 123
N-CH₂ (propyl)43 - 48
Propyl-CH₂-N39 - 44
Propyl-CH₂ (middle)30 - 35
Ethyl-CH₂22 - 27
Ethyl-CH₃11 - 16
  • Sample Preparation: The same sample used for ¹H NMR can be utilized. Higher concentrations or a greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence. The spectral width should be set to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm). A significantly larger number of scans (e.g., 1024 or more) is usually required.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is commonly used for chemical shift calibration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500 (two bands)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2970
C=N (imidazole)Stretch1610 - 1650
C=C (aromatic)Stretch1545 - 1610
N-H (amine)Bend1550 - 1650
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired, typically averaging 16-32 scans. The final spectrum is presented in terms of absorbance or transmittance.

Caption: A typical workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy.[9] Techniques such as electrospray ionization (ESI) are particularly well-suited for polar molecules like the one .

  • Molecular Formula: C₁₁H₁₆N₄

  • Monoisotopic Molecular Weight: 204.1375 Da

  • Expected Ion (Positive Mode ESI): [M+H]⁺ = 205.1448 m/z

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio to several decimal places.[10]

Tandem mass spectrometry (MS/MS) can be used to fragment the protonated molecular ion ([M+H]⁺) and provide further structural confirmation. Expected fragmentation pathways for imidazo[4,5-b]pyridine derivatives often involve the cleavage of side chains and the opening of the heterocyclic rings.[1][9]

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[1]

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the [M+H]⁺ ion and confirm that its accurate mass is within a narrow tolerance (typically < 5 ppm) of the calculated value. If MS/MS data is acquired, analyze the fragmentation pattern to corroborate the proposed structure.

MS_Logic start Sample Infusion ionization Electrospray Ionization (Formation of [M+H]⁺) start->ionization mass_analysis Mass Analysis (Detection of [M+H]⁺) ionization->mass_analysis hrms High-Resolution MS (Elemental Composition) mass_analysis->hrms msms Tandem MS (MS/MS) (Fragmentation Analysis) mass_analysis->msms conclusion Structural Confirmation hrms->conclusion msms->conclusion

Caption: Logical flow for structural confirmation by mass spectrometry.

Conclusion: An Integrated and Authoritative Approach

The structural verification of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is definitively achieved through the integrated application of NMR, IR, and Mass Spectrometry. This guide has provided the predicted spectroscopic data and detailed, experience-based protocols necessary for this characterization. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and providing a solid foundation for the advancement of this promising compound in the drug development process.

References

  • Synthesis of Novel Imidazo[4,5-b] Pyridine Derivatives as New Antimicrobial Agents. (2018). Research Journal of Pharmacy and Technology.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI.
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. (2025). PubMed.
  • Supporting Inform
  • Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline. Benchchem.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. (2022). Universidad de Granada.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.
  • Supplementary Inform
  • (a) Mass spectrum and (b) fragmentation pattern of complex-I.
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (2016). PubMed.
  • 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride. NextSDS.
  • 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one. PMC.
  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.
  • Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][5][10][11]-thiadiazoles. Der Pharma Chemica.

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discovery and history of imidazo[4,5-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridine Compounds

Abstract

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to naturally occurring purines allows it to function as a bioisostere, enabling interactions with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. This guide provides a comprehensive overview of the historical development, synthetic evolution, and therapeutic applications of this important chemical class. We will explore the foundational synthetic strategies, from classical condensation reactions to modern catalytic methods, and detail the discovery of key compounds that have shaped its trajectory as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the imidazo[4,5-b]pyridine landscape.

The Genesis of a Privileged Scaffold: Bioisosterism and Early Interest

The journey of the imidazo[4,5-b]pyridine scaffold is rooted in the principle of bioisosterism. Its structural analogy to purine, a fundamental building block of nucleic acids and a key component of essential cofactors, was the primary impetus for its initial investigation.[1][2][3] This similarity suggested that imidazo[4,5-b]pyridine derivatives could mimic endogenous purines, thereby interacting with and modulating the function of purinergic receptors and enzymes.[3][4] This core hypothesis has driven decades of research, proving to be remarkably fruitful and leading to the discovery of compounds with a vast range of biological activities.[1][2]

The core structures of adenine (a purine) and imidazo[4,5-b]pyridine are strikingly similar, differing primarily in the replacement of a carbon atom at position 8 and a nitrogen atom at position 9 in the purine ring with nitrogen and carbon atoms, respectively, in the imidazo[4,5-b]pyridine system. This substitution maintains the overall size, shape, and hydrogen bonding capabilities, making it an ideal scaffold for competitive inhibitors.

Caption: Structural similarity between purine and imidazo[4,5-b]pyridine.

Evolution of Synthetic Methodologies

The accessibility of the imidazo[4,5-b]pyridine core is fundamental to its exploration. Synthetic strategies have evolved from straightforward, high-temperature condensations to sophisticated, catalyzed reactions that allow for precise control over substitution and regioselectivity.

The Cornerstone Precursor: Synthesis of 2,3-Diaminopyridine

Nearly all classical routes to the imidazo[4,5-b]pyridine scaffold begin with the critical precursor, 2,3-diaminopyridine . The synthesis of this diamine has been a subject of study itself, with the most common industrial-scale approach involving a multi-step sequence starting from the readily available 2-aminopyridine.[5][6]

The causality behind this choice is clear: 2-aminopyridine is an inexpensive starting material, and the sequence of bromination, nitration, and reduction provides a reliable, albeit sometimes laborious, path to the desired vicinal diamine.[5] The initial bromination preferentially occurs at the 5-position, followed by nitration at the 3-position. The final step is the reduction of the nitro group to an amine.

Synthesis_Workflow Start 2-Aminopyridine Step1 Bromination (Br2, Acetic Acid) Start->Step1 Int1 2-Amino-5-bromopyridine Step1->Int1 Step2 Nitration (H2SO4, HNO3) Int1->Step2 Int2 2-Amino-5-bromo-3-nitropyridine Step2->Int2 Step3 Reduction (e.g., H2, Pd/C or Fe/HCl) Int2->Step3 Precursor 2,3-Diaminopyridine Step3->Precursor Step4 Cyclocondensation (with R-COOH, R-CHO, etc.) Precursor->Step4 Final Imidazo[4,5-b]pyridine Core Step4->Final

Caption: General workflow for the synthesis of the imidazo[4,5-b]pyridine core.

The following protocol is a representative synthesis adapted from established procedures.[5][6]

  • Step A: 2-Amino-5-bromopyridine.

    • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

    • Cool the solution to below 20°C in an ice bath.

    • Add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour.

    • After addition, stir the mixture for an additional 2 hours at room temperature.

    • Pour the reaction mixture into 3 L of water and neutralize with concentrated sodium hydroxide solution while cooling to precipitate the product. Filter, wash with water, and dry.

  • Step B: 2-Amino-5-bromo-3-nitropyridine.

    • Add the crude 2-amino-5-bromopyridine from Step A to 1 L of concentrated sulfuric acid, keeping the temperature below 60°C.

    • Cool the solution to 0°C and add 180 g of potassium nitrate in small portions over 2 hours, maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 16 hours.

    • Pour the mixture onto 5 kg of crushed ice. The product precipitates. Filter, wash thoroughly with water until the washings are neutral, and dry.

  • Step C: 2,3-Diaminopyridine.

    • Prepare a solution of stannous chloride (SnCl₂) by dissolving 700 g in 1.5 L of concentrated hydrochloric acid.

    • Add 200 g of the 2-amino-5-bromo-3-nitropyridine from Step B to this solution.

    • Heat the mixture on a steam bath for 1 hour.

    • Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution to precipitate the tin salts.

    • Steam distill the mixture to obtain 2,3-diaminopyridine. The product can be further purified by recrystallization.

Classical Cyclocondensation Reactions

The most historically significant and widely used method for constructing the imidazole ring is the condensation of 2,3-diaminopyridine with a one-carbon electrophile, followed by cyclization and dehydration/oxidation.[7]

  • With Carboxylic Acids (Phillips Reaction): Refluxing 2,3-diaminopyridine with a carboxylic acid (or its derivative like an ester or anhydride) in a high-boiling solvent or with a dehydrating agent like polyphosphoric acid (PPA) is a common method.[7] The use of PPA is advantageous as it acts as both a solvent and a catalyst, driving the reaction towards the cyclized product. Microwave irradiation has been shown to accelerate this transformation significantly.[7]

  • With Aldehydes: Condensation with an aldehyde followed by oxidative cyclization provides 2-substituted imidazo[4,5-b]pyridines.[7][8] The reaction often proceeds in one step under thermal conditions, with atmospheric oxygen serving as the oxidant.[7] This method is particularly useful for synthesizing 2-aryl derivatives.

  • With Orthoesters: Using orthoesters such as triethyl orthoformate or triethyl orthoacetate allows for the synthesis of the parent imidazo[4,5-b]pyridine or its 2-methyl derivative, respectively, in good yields.[7]

Modern Synthetic Advances

While classical methods are robust, modern organic chemistry has introduced more sophisticated and versatile approaches.

  • Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing the scaffold. For instance, a Pd-catalyzed amide coupling between a 2-chloro-3-aminopyridine and a primary amide, followed by in-situ cyclization, provides a facile route to N1- and C2-substituted products.[7][9] This approach offers excellent regioselectivity, which can be difficult to control in classical methods.[9]

Therapeutic Landscape and Key Discoveries

The structural similarity to purines has led to the discovery of imidazo[4,5-b]pyridine derivatives with a wide spectrum of pharmacological activities.[1][3]

Kinase Inhibitors

Kinases are one of the most successfully targeted enzyme families in drug discovery, and the imidazo[4,5-b]pyridine core has proven to be an exceptional scaffold for designing potent and selective inhibitors. Its hydrogen bonding capabilities allow it to mimic the adenine portion of ATP, effectively competing for the enzyme's active site.

Target KinaseExample Compound(s)Key ActivityTherapeutic Area
PDE10A Structurally diverse imidazo[4,5-b]pyridinesSingle-digit nanomolar PDE10A activity[10]Schizophrenia, Huntington's disease
BTK Novel noncovalent derivatives (e.g., 6b, 6o)IC₅₀ values of 1.14 µM and 1.54 µM, respectively[11]B-cell malignancies, autoimmune disorders
PAK4 KY-04045Building block for novel PAK4 inhibitors[12]Cancer
CDK9 Compounds I, VIII, IXIC₅₀ values of 0.63-1.32 µM against CDK9[13]Cancer (Breast, Colon)
Aurora Kinases Derivative 40c Potent inhibitor of Aurora-A and Aurora-B[14]Cancer
Anticancer and Antiproliferative Agents

Beyond specific kinase inhibition, many imidazo[4,5-b]pyridine derivatives exhibit broad antiproliferative activity against various cancer cell lines.[4][15] Their mechanisms often involve inducing apoptosis, inhibiting cell migration, or interfering with DNA and RNA functions.[3][4] For instance, certain amidino-substituted derivatives have shown potent sub-micromolar activity against colon carcinoma by targeting tubulin polymerization.[3]

Antimicrobial and Antiviral Applications

The scaffold has been successfully employed in the development of agents against infectious diseases.[8][16][17]

  • Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][17]

  • Antiviral: Compounds have been developed with activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[16]

Central Nervous System (CNS) and Other Applications

The versatility of the imidazo[4,5-b]pyridine core extends to numerous other therapeutic areas.

  • Neuropathic Pain: A series of derivatives were identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins, showing efficacy in mouse models of neuropathic pain by reducing neuroinflammation.[18]

  • Proton Pump Inhibitors: Tenatoprazole is an imidazo[4,5-b]pyridine-based drug that blocks the gastric proton pump, used for treating gastric and duodenal ulcers.[8][19]

  • Anti-inflammatory: Certain derivatives have been found to be selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[7]

Future Outlook

The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for drug discovery. Its proven success across a multitude of biological targets ensures its place in the medicinal chemist's toolkit. Future research will likely focus on leveraging modern synthetic methods to create more complex and diverse libraries for high-throughput screening. The application of computational chemistry and fragment-based drug design, as seen in the discovery of PAK4 inhibitors[12], will undoubtedly accelerate the identification of new lead compounds. As our understanding of complex diseases deepens, the adaptability and proven track record of the imidazo[4,5-b]pyridine core will continue to fuel the development of the next generation of therapeutics.

References

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
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  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activ
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  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
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  • Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. PubMed.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
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  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
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  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science Publishers.
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. [No Source Found].
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate.
  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed.

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In-Silico Modeling of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases and DNA/RNA structures.[1] This guide provides an in-depth, technically-focused workflow for the in-silico analysis of a specific derivative, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine.

In modern drug discovery, in-silico modeling has become an indispensable tool.[2][3] It provides a rapid, cost-effective means to predict and analyze the interactions between a small molecule (ligand) and its biological target, typically a protein.[4][5] By simulating these interactions at an atomic level, we can generate testable hypotheses regarding the molecule's mechanism of action, binding affinity, and specificity, thereby accelerating the drug development pipeline and reducing reliance on expensive, time-consuming experimental screening.[2][3]

This whitepaper is designed for researchers, computational chemists, and drug development professionals. It offers a comprehensive, step-by-step protocol, moving from target identification to advanced simulation and analysis. The methodologies described herein are grounded in established computational practices and are designed to ensure scientific rigor and reproducibility.

Chapter 1: Target Identification and Ligand Preparation

Before any simulation can begin, two fundamental questions must be answered: What protein does our ligand interact with, and what is the correct three-dimensional structure of the ligand itself?

Target Identification: An Evidence-Based Approach

The imidazo[4,5-b]pyridine core is a known inhibitor of various protein kinases, such as AKT, which are crucial nodes in cellular signaling pathways.[6][7] For the purpose of this guide, we will proceed with the hypothesis that 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine targets a protein kinase. A primary candidate is the AKT1 kinase , a key regulator of cell survival and proliferation. A co-crystal structure of AKT1 with a similar imidazo[4,5-b]pyridine inhibitor has been solved, providing an excellent starting point for our investigation (PDB ID: 5KCV).[6]

In a real-world scenario where the target is unknown, a combination of the following approaches would be employed:

  • Similarity Searching: Using the ligand's structure to search databases like ChEMBL for compounds with similar scaffolds and known biological activities.

  • Reverse Docking: Screening the ligand against a large library of protein structures to predict potential binding partners.

  • Literature Review: Searching for studies on analogous compounds to identify likely target classes.[1]

Ligand Preparation Protocol

The accuracy of any simulation is contingent on a correctly prepared ligand structure. This involves generating a 3D conformation and assigning correct atom types and partial charges.

Step-by-Step Ligand Preparation:

  • Obtain 2D Structure: The structure of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine can be defined by its SMILES string: CCC1=NC2=C(N1CCCN)N=CC=C2.

  • Generate 3D Coordinates: Use a tool like Open Babel or a molecular builder within a modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio) to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure must be relaxed into a low-energy conformation. This is typically done using a molecular mechanics force field such as MMFF94 or OPLS. This step resolves any steric clashes or unnatural bond lengths.

  • Protonation State and Tautomer Prediction: At physiological pH (~7.4), the primary amine group (-NH2) on the ligand will likely be protonated (-NH3+). Tools like Epik (Schrödinger) or Marvin (ChemAxon) can predict the most probable protonation and tautomeric states. This is a critical step, as the charge state dictates electrostatic interactions.

  • Force Field Parameterization: The final step is to generate topology and parameter files for the ligand that are compatible with the chosen simulation software (e.g., GROMACS, AMBER). For novel molecules, this often requires using a tool like the CHARMM General Force Field (CGenFF) server, which provides parameters for drug-like molecules.[8]

Chapter 2: Receptor Preparation

Preparing the protein (receptor) structure obtained from the Protein Data Bank (PDB) is a multi-step process designed to clean up the experimental data and make it suitable for simulation.[9][10] Raw PDB files often contain non-standard residues, missing atoms, and lack hydrogen atoms, which must be rectified.[10][11]

Protein Preparation Workflow Diagram

G PDB 1. Download PDB Structure (e.g., 5KCV) Clean 2. Clean Structure - Remove waters, ligands, cofactors - Select chain of interest PDB->Clean Initial Input Repair 3. Repair and Optimize - Add hydrogen atoms - Fill missing side chains/loops - Assign bond orders Clean->Repair Curate Model Protonate 4. Assign Protonation States - Predict His, Asp, Glu states - Optimize H-bond network Repair->Protonate Refine Chemistry Minimize 5. Constrained Minimization - Relax added atoms while keeping backbone fixed Protonate->Minimize Relax Structure Output 6. Generate Prepared Receptor File (PDB/GRO format) Minimize->Output Final Output

Caption: Workflow for preparing a protein crystal structure for simulation.

Step-by-Step Receptor Preparation Protocol:
  • Fetch Structure: Download the crystal structure of human AKT1 kinase (PDB ID: 5KCV) from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the structure into a molecular modeling program. Remove all non-essential components, such as water molecules, crystallization aids (e.g., ions, buffers), and the co-crystallized ligand. For this study, we will focus on Chain A of the protein.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen positions. Add hydrogens according to the standard geometry of each amino acid.[11]

  • Assign Protonation States: The ionization states of acidic (Asp, Glu) and basic (His, Lys, Arg) residues are pH-dependent. Use a tool like H++ or the Protein Preparation Wizard in Schrödinger Maestro to predict the correct protonation states at a simulated pH of 7.4.[9] This includes predicting the correct tautomer for histidine residues.

  • Optimize Hydrogen Bond Network: Re-orient the side chains of residues like Histidine, Asparagine, and Glutamine ("flipping") to optimize the hydrogen-bonding network, which adds stability to the structure.[9]

  • Energy Minimization: Perform a brief, constrained energy minimization. This step relaxes the positions of the newly added hydrogen atoms and optimized side chains while keeping the protein's backbone atoms fixed, thus preserving the experimentally determined conformation.

Chapter 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][4] It is a foundational technique for predicting binding modes and estimating binding affinity through scoring functions.[5]

Molecular Docking and Analysis Workflow

G Ligand Prepared Ligand Dock 2. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Receptor Prepared Receptor Grid 1. Define Binding Site & Generate Grid Box Receptor->Grid Grid->Dock Poses 3. Generate Binding Poses (Ranked by Score) Dock->Poses Output Analysis 4. Post-Docking Analysis - Visualize interactions - Analyze scoring function - Compare with known binders Poses->Analysis Interpretation MD_Input 5. Select Best Pose for MD Analysis->MD_Input Validation Step

Caption: A generalized workflow for performing and analyzing molecular docking experiments.

Step-by-Step Docking Protocol (using AutoDock Vina):
  • Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. For our AKT1 example, this is the allosteric pocket identified in the 5KCV crystal structure. A "grid box" is defined around this site, constraining the search space for the docking algorithm.

  • Prepare Input Files: Convert the prepared ligand and receptor PDB files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom type definitions.

  • Configure Docking Parameters: Create a configuration file that specifies the location and dimensions of the grid box and the "exhaustiveness" of the search (a parameter that controls computational effort).

    ParameterExample ValueRationale
    receptorreceptor.pdbqtInput receptor structure.
    ligandligand.pdbqtInput ligand structure.
    center_x, y, z35.4, -2.1, 28.9Coordinates for the center of the binding pocket (in Å).
    size_x, y, z25, 25, 25Dimensions of the grid box (in Å).
    exhaustiveness16Increases the comprehensiveness of the conformational search.
    outoutput_poses.pdbqtFile to store the output binding poses.
  • Run the Docking Simulation: Execute the Vina program with the specified configuration file.

  • Analyze the Results: Vina will output a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode.

    • Visualization: Load the receptor and the top-ranked ligand pose into a molecular visualizer like PyMOL or VMD.

    • Interaction Analysis: Identify key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and protein residues. For example, the primary amine of our ligand may form a hydrogen bond with a backbone carbonyl or an acidic side chain (e.g., Asp292 in AKT1). The imidazopyridine core is likely to form hydrophobic interactions within the pocket.

Chapter 4: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations introduce motion, allowing us to assess the stability of this pose over time in a simulated physiological environment (water, ions, constant temperature and pressure).[12][13]

Step-by-Step MD Simulation Protocol (using GROMACS):
  • System Building:

    • Complex Creation: Merge the coordinate files of the receptor and the top-ranked docked ligand pose into a single complex file.[12]

    • Force Field Selection: Choose a force field (e.g., CHARMM36m, AMBER14SB) to describe the physics of the atoms. The ligand parameters generated in Chapter 1 must be compatible with the chosen protein force field.[12]

    • Solvation: Place the protein-ligand complex in a simulation box (e.g., a dodecahedron) and fill it with explicit water molecules (e.g., TIP3P water model).[13]

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's total charge and to simulate a physiological salt concentration (e.g., 0.15 M).[8][12]

  • Simulation Staging:

    • Energy Minimization: Perform a robust energy minimization of the entire system (protein, ligand, water, ions) to remove any steric clashes introduced during system building.[13]

    • Equilibration (NVT & NPT): Gradually bring the system to the target temperature and pressure. This is typically done in two phases:

      • NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. The protein and ligand heavy atoms are often restrained to allow the solvent to equilibrate around them.[13]

      • NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to relax to an appropriate value.[13]

  • Production MD: Once the system is equilibrated, remove the restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds). The trajectory (atomic coordinates over time) is saved for analysis.

Post-MD Analysis:
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuation in the binding site might indicate an unstable interaction.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.[14]

Chapter 5: Advanced Analysis: Binding Free Energy Calculations

To obtain a more quantitative estimate of binding affinity, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory.[15][16]

These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[15] The calculation provides an estimate of the binding free energy (ΔG_bind), which can be used to rank different ligands or binding poses.[16]

MM/PBSA Calculation Workflow

G Trajectory 1. MD Production Trajectory Extract 2. Extract Snapshots (e.g., every 100 ps) Trajectory->Extract Calc_Complex 3. Calculate Energy of Complex Extract->Calc_Complex Calc_Receptor 4. Calculate Energy of Receptor Extract->Calc_Receptor Calc_Ligand 5. Calculate Energy of Ligand Extract->Calc_Ligand Combine 6. Combine Energies ΔG = E_complex - (E_receptor + E_ligand) Calc_Complex->Combine Calc_Receptor->Combine Calc_Ligand->Combine Result 7. Final ΔG_bind Value Combine->Result

Caption: Workflow for calculating binding free energy using the MM/PBSA method.

The binding free energy is calculated as: ΔG_bind = < E_complex > - < E_receptor > - < E_ligand >

Each term consists of:

  • Molecular Mechanics Energy (EMM): Van der Waals and electrostatic interactions.

  • Solvation Free Energy (Gsolv): Composed of a polar contribution (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar contribution (proportional to the solvent-accessible surface area).[15]

Tools like g_mmpbsa for GROMACS or the MMPBSA.py script in AMBERTools are commonly used to automate these calculations.[15][17][18]

Conclusion

This technical guide has outlined a comprehensive and robust in-silico workflow for characterizing the molecular interactions of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. By systematically progressing from target identification and rigorous system preparation to molecular docking, dynamic simulation, and free energy calculations, researchers can build a detailed, atom-level understanding of a compound's potential biological activity.

This multi-step, self-validating process, where the stability observed in MD simulations substantiates the initial docking predictions, provides a high degree of confidence in the resulting models. These models, in turn, serve as powerful tools for guiding lead optimization, explaining structure-activity relationships, and ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Vertex AI Search.
  • Martínez-Rosell, G., et al. (2017). PlayMolecule ProteinPrepare: A Web Application for Protein Preparation for Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • Mathur, N., et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. MD Tutorials. [Link]

  • Valdes, C. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Genx, M. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • Shinde, P. N. (2018). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Recent Scientific Research. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

  • Homeyer, N. (2014). Binding free energy theory and MM/PBSA method. University of Hamburg. [Link]

  • ResearchGate. How to edit protein for Gromacs Molecular Dynamics simulation?. ResearchGate. [Link]

  • Mathur, N., et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. OUCI. [Link]

  • Mathur, N., et al. (2024). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

  • Amber. Amber Advanced Tutorials - Tutorial 3 - MM-PBSA. Amber MD. [Link]

  • BioChemCoRe. (2018). Preparing Your System for Molecular Dynamics (MD). BioChemCoRe. [Link]

  • S, S. (2024). A Review on In Silico molecular docking Studies. International Journal of Advanced Research in Innovation, Ideas and Education. [Link]

  • Schrödinger. Protein Preparation Workflow. Schrödinger. [Link]

  • Schrödinger. (2013). [OUTDATED] Desmond - Preparing a Protein for MD Simulations (Part 1). YouTube. [Link]

  • Appchem. 1-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-(methylsulfanyl)propan-1-amine. Appchem. [Link]

  • Glavač, D., et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. [Link]

  • NextSDS. 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride. NextSDS. [Link]

  • PubChem. 3H-Imidazo(4,5-b)pyridin-2-amine. PubChem. [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • PubChem. 2-(Thiophen-3-Yl)-3h-Imidazo[4,5-B]pyridine-7-Carboxamide. PubChem. [Link]

  • Appchem. 1-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylbutan-1-amine. Appchem. [Link]

  • Gerdes, C., et al. (2024). Synthesis and biological profile of 2,3-dihydro[2][12]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals. [Link]

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Methodological & Application

Application Note: Synthesis and Purification Protocol for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Methodological Rationale

Introduction and Strategic Rationale

The imidazo[4,5- b ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Functioning as an isosteric replacement for the traditional benzimidazole core, the incorporation of the pyridine nitrogen alters the molecule's pKa, improves aqueous solubility, and introduces a novel hydrogen-bond acceptor vector. This core is prominently featured in highly potent Angiotensin II (AT1) receptor antagonists[1], ATM kinase inhibitors[2], and Stimulator of Interferon Genes (STING) receptor agonists[3].

The target compound, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine , serves as a versatile, bifunctional building block. The 2-ethyl substitution provides optimal lipophilic contacts for receptor binding (as observed in AT1 antagonist SAR studies)[1], while the primary amine tethered via a propyl chain allows for late-stage diversification through amide coupling, reductive amination, or urea formation[2].

This application note details a robust, scalable three-step protocol for synthesizing this building block, emphasizing regiocontrol during the critical N -alkylation step.

Synthetic Workflow and Mechanistic Strategy

The synthesis relies on a linear three-step sequence:

  • Cyclocondensation: Construction of the 2-ethyl-imidazo[4,5- b ]pyridine core.

  • Regioselective Alkylation: Installation of the protected aminopropyl chain.

  • Acidic Deprotection: Unmasking of the primary amine.

G A Pyridine-2,3-diamine + Propionic Acid B 2-Ethyl-3H-imidazo [4,5-b]pyridine A->B Cyclocondensation C Boc-NH-(CH2)3-Br Cs2CO3, DMF B->C D Boc-Protected Intermediate C->D N3-Alkylation E TFA / DCM Deprotection D->E F Target Amine (Final Product) E->F Boc Removal

Fig 1. Three-step synthetic workflow for the target imidazo[4,5-b]pyridine amine.

Mechanistic Insights (E-E-A-T)

A persistent challenge in imidazo[4,5- b ]pyridine chemistry is the differentiation between the N1 and N3 positions during alkylation[3]. Alkylation is under both steric and electronic control. The N3 position is generally favored thermodynamically due to reduced steric clash with the C7 proton (present near N1 ) and electronic repulsion from the adjacent pyridine nitrogen ( N4 ). To maximize the N3/N1 ratio, we utilize Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF). The "cesium effect" enhances the solubility of the reactive intermediate and provides a highly dissociated, reactive nitrogen anion, favoring the thermodynamically stable N3 -alkylated isomer.

Detailed Experimental Protocols

Caution: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Ensure proper quenching of acidic and basic waste streams.

Step 1: Synthesis of 2-Ethyl-3H-imidazo[4,5-b]pyridine

Objective: Form the fused bicyclic core via dehydrative cyclization.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add pyridine-2,3-diamine (10.0 g, 91.6 mmol) and propionic acid (40 mL, 536 mmol).

  • Catalysis: Add polyphosphoric acid (PPA) (15 g) carefully to the stirring mixture. Causality: PPA acts as both a desiccant and a strong Brønsted acid, driving the equilibrium of the condensation reaction forward by sequestering the water byproduct.

  • Heating: Heat the reaction mixture to 110 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and pour it slowly over crushed ice (200 g). Neutralize the aqueous mixture to pH 8 using concentrated aqueous NH4​OH .

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product as an off-white solid.

Step 2: Regioselective N-Alkylation

Objective: Install the Boc-protected propyl linker primarily at the N3 position.

  • Reaction Setup: Dissolve 2-ethyl-3H-imidazo[4,5- b ]pyridine (8.0 g, 54.3 mmol) in anhydrous DMF (80 mL).

  • Base Addition: Add finely powdered Cs2​CO3​ (26.5 g, 81.5 mmol) and stir at room temperature for 30 minutes to pre-form the anion.

  • Alkylation: Dropwise, add tert-butyl (3-bromopropyl)carbamate (14.2 g, 59.7 mmol) dissolved in DMF (20 mL).

  • Heating: Heat the reaction to 80 °C for 6 hours. Monitor by LC-MS to confirm the consumption of the starting material and the ratio of N3 to N1 isomers.

  • Purification: Quench with water (200 mL) and extract with Ethyl Acetate ( 3×100 mL). Concentrate the organics. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 20% to 60% EtOAc in Hexanes). The N3 isomer elutes slightly later than the N1 isomer on normal-phase silica. Isolate the N3 fraction to yield tert-butyl (3-(2-ethyl-3H-imidazo[4,5- b ]pyridin-3-yl)propyl)carbamate.

Step 3: Acidic Deprotection

Objective: Remove the tert-butoxycarbonyl (Boc) group to reveal the primary amine.

  • Reaction Setup: Dissolve the purified Boc-intermediate (10.0 g, 32.8 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Deprotection: Cool the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (25 mL). Causality: TFA provides clean, rapid cleavage of the Boc group via the formation of an isobutylene byproduct and carbon dioxide, leaving the robust imidazopyridine core intact.

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the resulting TFA salt in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1M aqueous NaOH.

  • Final Polish: Concentrate the organic phase to yield 3-(2-ethyl-3H-imidazo[4,5- b ]pyridin-3-yl)propan-1-amine as a pale yellow oil that may crystallize upon standing.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected yields and analytical criteria for validating the success of each synthetic step.

StepProductExpected YieldTarget Purity (HPLC)Key Analytical Markers (1H NMR / MS)
1 2-Ethyl-3H-imidazo[4,5- b ]pyridine82 - 88%> 95%MS: [M+H]+ = 148.1NMR: Disappearance of NH2​ signals (~5.0 ppm).
2 Boc-Protected Intermediate ( N3 isomer)55 - 65%*> 98%MS: [M+H]+ = 305.2NMR: Boc singlet at 1.40 ppm (9H); triplet for N−CH2​ at ~4.3 ppm.
3 3-(2-ethyl-3H-imidazo[4,5- b ]pyridin-3-yl)propan-1-amine90 - 95%> 99%MS: [M+H]+ = 205.1NMR: Disappearance of Boc singlet; broad singlet for NH2​ at ~1.8 ppm.

*Yield reflects the isolated N3 isomer after chromatographic separation from the N1 byproduct.

References

  • Non-peptide angiotensin II receptor antagonists. 1.
  • Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING)

Sources

Application Note: Utilizing 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in Cell Culture Assays for AT1R and JAK/STAT Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (CAS: 1282974-34-8) is a highly versatile, privileged pharmacophore utilized in modern drug discovery. The 3H-imidazo[4,5-b]pyridine core is a recognized scaffold that exhibits potent bioactivity across two distinct pharmacological domains: Angiotensin II Type 1 (AT1) receptor antagonism and Janus Kinase (JAK) / Tyrosine Kinase 2 (TYK2) inhibition .

This application note provides a comprehensive, causality-driven guide to deploying this compound (and its functionalized derivatives) in in vitro cell culture assays. By detailing the mechanistic rationale alongside step-by-step, self-validating protocols, this guide empowers researchers to accurately measure intracellular calcium flux and STAT phosphorylation, ensuring robust data generation for structure-activity relationship (SAR) studies.

Pharmacological Grounding & Mechanistic Rationale

To design effective cell-based assays, one must first understand the structural causality of the probe. The efficacy of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is driven by three distinct structural motifs [1]:

  • The Imidazo[4,5-b]pyridine Core: In kinase assays, this bicyclic heteroaromatic system acts as a potent ATP-competitive hinge binder. It forms critical hydrogen bonds with the backbone of the kinase hinge region, a mechanism thoroughly validated in the development of selective TYK2 and JAK1 inhibitors [2].

  • The 2-Ethyl Substitution: This short aliphatic chain is essential for engaging lipophilic pockets. In the AT1 receptor, the 2-ethyl group mimics the isoleucine residue of endogenous Angiotensin II, anchoring the antagonist deeply within the transmembrane domain to prevent Gq-protein coupling [3]. In JAK/TYK2 kinases, it occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site.

  • The Propan-1-amine Linker: The primary amine extends into the solvent-exposed region. In cell culture, this provides excellent aqueous solubility. Furthermore, it serves as an ideal synthetic handle for conjugating fluorophores, biotin, or E3-ligase recruiters for PROTAC (Proteolysis Targeting Chimera) development without disrupting target engagement.

Dual-Pathway Modulation

Depending on the cellular context and assay design, this scaffold can be utilized to interrogate two distinct signaling cascades:

SignalingPathways cluster_AT1R AT1 Receptor Signaling (Vascular Smooth Muscle) cluster_JAK JAK/STAT Signaling (Immune Cells) AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Gq Gq Protein AT1R->Gq PLC PLC-beta Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Cytokine IL-6 / IFN Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK / TYK2 Kinases Receptor->JAK STAT STAT Phosphorylation JAK->STAT Compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine Compound->AT1R Competitive Antagonism Compound->JAK ATP-Competitive Inhibition

Diagram 1: Dual signaling pathways modulated by the imidazo[4,5-b]pyridine scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and mechanistic explanations for each critical step.

Protocol 1: AT1 Receptor Antagonism via Intracellular Calcium Flux

This assay measures the ability of the compound to block Angiotensin II-induced calcium mobilization in A7r5 cells (rat aortic smooth muscle), which endogenously express high levels of the AT1 receptor [4].

Reagents & Materials:

  • Cell Line: A7r5 (ATCC® CRL-1444™)

  • Dye: Fluo-4 AM (Calcium indicator)

  • Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid.

  • Agonist: Angiotensin II (Human)

Step-by-Step Methodology:

  • Cell Seeding: Seed A7r5 cells at 15,000 cells/well in a 384-well black, clear-bottom microplate. Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading.

  • Serum Starvation: Incubate cells overnight in serum-free DMEM. Causality: Serum contains trace growth factors and hormones that elevate basal intracellular calcium, reducing the assay's signal-to-background ratio.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (2 µM) in HBSS buffer containing Probenecid. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the Fluo-4 dye from the cytosol.

  • Compound Pre-treatment: Wash cells twice with HBSS. Add 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (titrated from 10 µM to 0.1 nM) and incubate for 30 minutes.

  • Agonist Stimulation & Acquisition: Using a FLIPR (Fluorometric Imaging Plate Reader), inject Angiotensin II (at its predetermined EC80 concentration, typically ~10 nM) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Validation Control: Use Losartan (1 µM) as a positive control for complete AT1R blockade.

Protocol 2: JAK/TYK2 Inhibition via Phospho-STAT Flow Cytometry

This assay evaluates the compound's ability to inhibit cytokine-mediated JAK/STAT signaling in primary human Peripheral Blood Mononuclear Cells (PBMCs).

Reagents & Materials:

  • Cells: Human PBMCs (fresh or cryopreserved)

  • Stimulant: Recombinant Human IL-6 (activates JAK1/JAK2/TYK2 -> STAT3)

  • Antibodies: Anti-CD3-FITC (T-cell marker), Anti-pSTAT3 (Tyr705)-PE

  • Buffers: 4% Paraformaldehyde (PFA), 90% Ice-cold Methanol.

Step-by-Step Methodology:

  • Cell Preparation: Resuspend PBMCs in RPMI-1640 (1% BSA) at 2×106 cells/mL. Rest the cells at 37°C for 2 hours to lower basal phosphorylation induced by handling stress.

  • Compound Incubation: Treat cells with the imidazo[4,5-b]pyridine compound (10 µM to 1 nM) for 60 minutes at 37°C. Causality: ATP-competitive kinase inhibitors require sufficient time to cross the plasma membrane and equilibrate within the intracellular ATP pocket.

  • Cytokine Stimulation: Add IL-6 (50 ng/mL) for exactly 15 minutes. Causality: STAT3 phosphorylation peaks rapidly (10-20 minutes) before negative feedback loops (e.g., SOCS proteins) initiate dephosphorylation.

  • Fixation: Immediately add an equal volume of 8% PFA (final concentration 4%) and incubate for 10 minutes at room temperature. Causality: Rapid cross-linking freezes the transient phosphorylation state, preventing phosphatase activity during subsequent steps.

  • Permeabilization: Wash cells with PBS, then resuspend in 90% ice-cold methanol for 30 minutes on ice. Causality: Methanol dissolves membrane lipids, permeabilizing both the plasma and nuclear membranes, which is strictly required for the bulky anti-pSTAT3 antibody to reach translocated STAT proteins.

  • Staining & Acquisition: Wash twice with FACS buffer (PBS + 1% BSA). Stain with Anti-CD3 and Anti-pSTAT3 for 45 minutes in the dark. Acquire data on a flow cytometer, gating on the CD3+ lymphocyte population.

Experimental Workflow Visualization

AssayWorkflow Seed 1. Cell Seeding (PBMCs or A7r5) Starve 2. Serum Starvation (Overnight) Seed->Starve Treat 3. Compound Incubation (Pre-treat 30-60 min) Starve->Treat Stimulate 4. Pathway Stimulation (Ang II or IL-6) Treat->Stimulate Assay 5. Endpoint Assay (Ca2+ Flux or pSTAT) Stimulate->Assay Analyze 6. Data Acquisition (IC50 Calculation) Assay->Analyze

Diagram 2: Standardized cell culture workflow for evaluating pathway modulators.

Data Presentation & Interpretation

When evaluating 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine or its closely related analogs, researchers should benchmark their results against established clinical standards. The table below summarizes the expected quantitative pharmacological profiles based on the structural class.

Assay TypeTargetExpected IC₅₀ / pA₂ RangePositive ControlInterpretation Metric
Calcium Flux (FLIPR) AT1 ReceptorIC₅₀: 1.0 nM – 25.0 nMpA₂: ~7.6 - 10.1Losartan (IC₅₀ ~15 nM)A rightward shift in the Ang II dose-response curve indicates competitive antagonism[3].
Phospho-Flow Cytometry JAK1 / TYK2IC₅₀: 5.0 nM – 50.0 nMTofacitinib (IC₅₀ ~10 nM)Reduction in Median Fluorescence Intensity (MFI) of the PE channel (pSTAT3) in CD3+ cells [2].
Cell Viability (CellTiter-Glo) Off-target toxicityCC₅₀: > 50 µMStaurosporine (CC₅₀ < 1 µM)Ensures that observed pathway inhibition is not an artifact of acute compound cytotoxicity.

Troubleshooting Tip: If the compound exhibits poor cellular penetrance in the Phospho-Flow assay (indicated by a high biochemical IC₅₀ but a poor cellular IC₅₀), the primary amine on the propyl linker may be overly protonated at physiological pH. Consider running the assay in a slightly basic media (pH 7.6) or utilizing the primary amine to synthesize a more lipophilic amide prodrug.

References

  • Title: Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link][1]

  • Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Pharmacological Characterization of KR-31125, a Novel Nonpeptide AT1 Receptor Antagonist. Source: Journal of Life Science (DBpia) URL: [Link][3]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (PMC - NIH) URL: [Link][4]

Sources

Application Notes & Protocols: Characterizing 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are critical regulators of cellular signaling.[1][2] Derivatives of this versatile heterocycle have been developed as potent inhibitors of several important kinase families implicated in cancer and other diseases, including Aurora kinases, Bruton's tyrosine kinase (BTK), and AKT.[3][4][5]

This document serves as a comprehensive guide for researchers and drug development professionals on how to characterize the kinase inhibitory potential of novel compounds based on this scaffold, using 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine as a representative example. We will detail the necessary experimental workflows, from initial biochemical validation to cell-based target engagement and pathway analysis, providing both the "how" and the "why" behind each protocol.

Part 1: Foundational Analysis & Target Hypothesis

The first step in characterizing a novel compound is to establish a testable hypothesis for its primary kinase target(s). Given the extensive literature on imidazo[4,5-b]pyridine derivatives as inhibitors of cell cycle kinases, a logical starting point is to evaluate the compound's activity against kinases that regulate mitosis, such as the Aurora kinase family.[2][3][6] Aurora A kinase, a key regulator of mitotic entry and spindle assembly, is a particularly relevant target.[2]

Our working hypothesis: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine inhibits the catalytic activity of Aurora Kinase A by competing with ATP for the enzyme's active site.

The following protocols are designed to rigorously test this hypothesis.

Part 2: In Vitro Biochemical Potency Determination

The primary goal is to determine if the compound directly inhibits the target kinase in a cell-free system and to quantify its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). We will use a luminescence-based kinase assay that quantifies ATP consumption.

Protocol 1: In Vitro Aurora Kinase A Activity/Inhibition Assay

This protocol measures the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed) and poor inhibition, while high luminescence indicates low kinase activity (ATP preserved) and potent inhibition.

A. Principle of the Assay The assay is performed in two steps. First, the kinase, substrate, ATP, and inhibitor are incubated together. In the second step, a detection reagent is added that contains luciferase. The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.

B. Materials & Reagents

  • Recombinant human Aurora Kinase A (Active)

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP, 10 mM stock in ultrapure water

  • Test Compound: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, 10 mM stock in 100% DMSO

  • Kinase Assay Buffer: 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Solid white, flat-bottom 96-well or 384-well plates

  • Multichannel pipettes and a plate-reading luminometer

C. Step-by-Step Methodology

  • Compound Dilution: Prepare a serial dilution of the test compound.

    • Create a 10-point, 3-fold serial dilution series in 100% DMSO. Start with the 10 mM stock. This will create a concentration range to effectively capture the IC50 value.

    • Prepare a "DMSO only" vehicle control.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (or DMSO vehicle) to the appropriate wells of a 384-well plate.

    • Prepare "No Kinase" (100% inhibition) and "No Inhibitor" (0% inhibition) control wells.

  • Kinase Reaction Mixture:

    • Prepare a master mix containing Kinase Assay Buffer, ATP (final concentration 10 µM, near the Km for most kinases), and MBP substrate.

    • Add the recombinant Aurora Kinase A to this master mix immediately before dispensing. The final enzyme concentration should be optimized to consume 10-30% of the initial ATP during the reaction time.

  • Initiate Kinase Reaction:

    • Add 10 µL of the Kinase Reaction Mixture to each well containing the compound.

    • Mix gently by tapping the plate.

    • Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect Remaining ATP:

    • Following the manufacturer's instructions for the ADP-Glo™ kit, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

D. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_kinase) / (Lumi_no_inhibitor - Lumi_no_kinase)

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Compound Serial Dilution in DMSO Plate 2. Dispense Compound to Assay Plate Compound->Plate AddMix 4. Add Master Mix to Plate Plate->AddMix MasterMix 3. Prepare Kinase/ Substrate/ATP Master Mix MasterMix->AddMix Incubate 5. Incubate at 30°C for 60 min AddMix->Incubate Stop 6. Stop Reaction & Deplete ATP Incubate->Stop Detect 7. Add Detection Reagent (Luciferase) Stop->Detect Read 8. Read Luminescence Detect->Read IC50 9. Calculate % Inhibition & Determine IC50 Read->IC50

Caption: Workflow for IC50 determination using a luminescence-based in vitro kinase assay.

Part 3: Cell-Based Target Engagement and Pathway Modulation

A potent biochemical inhibitor must be able to enter cells and engage its target in a complex physiological environment.[7] This protocol uses Western blotting to determine if the compound inhibits Aurora Kinase A activity inside cancer cells by measuring the phosphorylation of a known downstream substrate, Histone H3 at Serine 10 (pHH3-S10).

Protocol 2: Western Blot Analysis of Phospho-Histone H3

A. Rationale Aurora Kinase A directly phosphorylates Histone H3 at Serine 10 during mitosis. A decrease in the pHH3-S10 signal in compound-treated cells provides strong evidence of intracellular target engagement and inhibition. We will use a human colon carcinoma cell line (e.g., HCT116), where this pathway is active.

B. Materials & Reagents

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test Compound: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

  • Nocodazole (mitotic arresting agent)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • SDS-PAGE gels, buffers, and Western blot apparatus

  • ECL (Enhanced Chemiluminescence) substrate

C. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Synchronize cells in mitosis by treating with 100 ng/mL Nocodazole for 16 hours. This enriches the population of cells with active Aurora Kinase A.

    • Following synchronization, treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate proteins on a 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Re-probing:

    • Image the chemiluminescent signal.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against Total Histone H3.

D. Expected Outcome A dose-dependent decrease in the band intensity for phospho-Histone H3 (Ser10) should be observed in the compound-treated samples compared to the DMSO control. The total Histone H3 levels should remain unchanged, confirming that the effect is on the phosphorylation event and not on total protein levels.

Aurora Kinase A Signaling Pathway

G cluster_pathway Mitotic Cell Inhibitor 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine AuroraA Aurora Kinase A (Active) Inhibitor->AuroraA Inhibition pHistoneH3 Phospho-Histone H3 (Ser10) AuroraA->pHistoneH3 Phosphorylation HistoneH3 Histone H3 HistoneH3->pHistoneH3 Mitosis Mitotic Progression pHistoneH3->Mitosis

Sources

Application Notes and Protocols for "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" and its Congeners in Cancer Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Motif in Oncology Drug Discovery

The imidazo[4,5-b]pyridine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry and oncology.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases and nucleic acids, which are often dysregulated in cancer.[1] This structural feature has made the imidazo[4,5-b]pyridine scaffold a "privileged" starting point for the design of novel therapeutic agents. Derivatives of this core have demonstrated a spectrum of anticancer activities, including the inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways crucial for tumor growth and survival.[2][3][4]

This document serves as a comprehensive guide for researchers and drug development professionals on the application of "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" and related imidazo[4,5-b]pyridine derivatives in cancer research. While specific data on this particular molecule is emerging, the established activities of its chemical class provide a strong rationale and a clear experimental roadmap for its investigation as a potential anticancer agent. We will delve into the known mechanisms of action for this class of compounds, provide detailed protocols for their biological evaluation, and offer insights into the interpretation of experimental outcomes.

PART 1: Unraveling the Mechanism of Action of Imidazo[4,5-b]pyridine Derivatives

The anticancer effects of imidazo[4,5-b]pyridine derivatives are attributed to their ability to modulate various cellular targets. Understanding these mechanisms is crucial for designing robust experiments and for the rational development of these compounds as therapeutics.

Inhibition of Protein Kinases

A primary mechanism of action for many imidazo[4,5-b]pyridine compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently hyperactivated in cancer.

  • Cyclin-Dependent Kinase 9 (CDK9): Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9.[3] CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential for mitotic progression. Imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases have been developed, which can disrupt cell division and lead to apoptosis.[5]

  • AKT (Protein Kinase B): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Allosteric inhibitors of AKT based on the imidazo[4,5-b]pyridine scaffold have been discovered, such as ARQ 092.[6][7] These inhibitors lock the kinase in an inactive conformation, effectively blocking downstream signaling.

G cluster_0 Upstream Signaling cluster_1 AKT Signaling Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates PRAS40 PRAS40 AKT->PRAS40 Inhibits Cell Survival Cell Survival AKT->Cell Survival Cell Proliferation Cell Proliferation AKT->Cell Proliferation Cell Growth Cell Growth mTORC1->Cell Growth PRAS40->mTORC1 Inhibits Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative (e.g., ARQ 092) Imidazo[4,5-b]pyridine Derivative->AKT Allosteric Inhibition

Figure 1: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives on AKT.

Interaction with Nucleic Acids

Due to their planar, purine-like structure, some imidazo[4,5-b]pyridine derivatives can intercalate into DNA and RNA.[1] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The binding affinity can be influenced by the nature and position of side chains on the heterocyclic core.

Other Mechanisms
  • COX-2 Inhibition: Some diaryl-substituted 3H-imidazo[4,5-b]pyridines have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[2][8]

PART 2: Application Notes - Experimental Strategy for a Novel Imidazo[4,5-b]pyridine Compound

When investigating a novel compound such as "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine," a tiered experimental approach is recommended.

G A Tier 1: Primary Screening - Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) B Tier 2: Mechanism of Action Elucidation - Apoptosis Assays (Annexin V/PI) - Cell Cycle Analysis (Flow Cytometry) - Western Blot for Key Signaling Proteins A->B Active Compounds C Tier 3: Target Validation - In Vitro Kinase Assays - DNA Binding Studies - In Silico Docking B->C Confirmed Cellular Effects D Tier 4: In Vivo Efficacy - Xenograft Models C->D Validated Target

Figure 2: A tiered experimental workflow for characterizing novel imidazo[4,5-b]pyridine derivatives.

  • Initial Cytotoxicity Screening (Tier 1): The first step is to determine the compound's ability to inhibit the growth of various cancer cell lines. A panel of cell lines from different cancer types (e.g., breast, colon, leukemia) should be used. The half-maximal inhibitory concentration (IC50) will be a key parameter to quantify the compound's potency.

  • Elucidating the Cellular Mechanism (Tier 2): Once cytotoxicity is established, the next step is to understand how the compound affects the cells. This involves assays to detect apoptosis (e.g., Annexin V/PI staining) and to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M arrest is common for Aurora kinase inhibitors). Western blotting should be employed to probe the phosphorylation status of key signaling proteins, such as AKT (at Ser473 and Thr308) and its downstream targets like PRAS40.[7]

  • Validating the Molecular Target (Tier 3): Based on the results from Tier 2, specific hypotheses about the molecular target can be tested. If AKT signaling is inhibited, an in vitro kinase assay with recombinant AKT protein can confirm direct inhibition. If DNA interaction is suspected, biophysical methods like UV-Vis spectroscopy or fluorescence quenching assays can be used.

  • In Vivo Efficacy Studies (Tier 4): Promising compounds with a well-defined mechanism of action should be evaluated in animal models of cancer, such as human tumor xenografts in immunodeficient mice, to assess their anti-tumor activity and potential toxicities.[5][7]

PART 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine."

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

CompoundCell LineIC50 (µM)
Test Compound MCF-7Experimental Value
Test Compound HCT116Experimental Value
DoxorubicinMCF-7Reference Value
DoxorubicinHCT116Reference Value
Table 1: Example data table for summarizing IC50 values from cell viability assays.
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition

Principle: This technique is used to detect the levels and phosphorylation status of specific proteins in cell lysates, providing a snapshot of signaling pathway activity.

Materials:

  • Cells treated with the test compound as described above.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After compound treatment for a specified time (e.g., 24 hours), wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH).

Protocol 3: In Vitro Kinase Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Recombinant active kinase (e.g., AKT1).

  • Kinase-specific substrate (e.g., a peptide substrate for AKT).

  • ATP.

  • Kinase assay buffer.

  • Test compound.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's instructions. This typically involves a step to stop the kinase reaction and a subsequent step to generate a luminescent signal proportional to the amount of ADP produced.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The imidazo[4,5-b]pyridine scaffold is a versatile and promising platform for the development of novel anticancer agents. While "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" requires specific investigation, the wealth of information on its chemical class provides a strong foundation for its evaluation. The protocols and strategies outlined in this document offer a comprehensive framework for elucidating its mechanism of action and assessing its therapeutic potential. Through a systematic and hypothesis-driven approach, researchers can effectively contribute to the advancement of this important class of compounds in the fight against cancer.

References

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC. Available at: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate - ACS Publications. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Available at: [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed. Available at: [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed. Available at: [Link]

Sources

Application Note: Evaluating the Antimicrobial Efficacy of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds. Imidazo[4,5-b]pyridines have emerged as highly promising candidates due to their structural resemblance to purines. This bioisosterism allows them to act as competitive inhibitors against critical bacterial enzymes, such as dihydrofolate reductase (DHFR) and MurB, effectively disrupting folate and peptidoglycan synthesis1[1].

To accurately quantify the antimicrobial potential of these derivatives, researchers must employ rigorous, standardized methodologies. This guide provides an in-depth, self-validating experimental architecture for determining the Minimum Inhibitory Concentration (MIC) of imidazo[4,5-b]pyridines.

MOA A Imidazo[4,5-b]pyridines B Purine Bioisosterism A->B C DHFR / MurB Inhibition B->C D Metabolic Disruption C->D E Bacterial Cell Death D->E

Fig 1. Mechanistic pathway of Imidazo[4,5-b]pyridines as purine mimics.

Experimental Design & Causality (The "Why")

Translating a chemical synthesis success into reliable biological data requires deliberate experimental choices. We utilize the Broth Microdilution (BMD) method, recognized as the gold standard by the 2[2].

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Causality: Physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) are necessary to stabilize bacterial outer membranes. Unadjusted media can lead to artificially inflated susceptibility or resistance, rendering the data clinically irrelevant[3].

  • Inoculum Standardization: The bacterial suspension must be precisely calibrated to a 0.5 McFarland standard. Causality: This prevents the "inoculum effect." An overly dense inoculum will artificially raise the MIC by overwhelming the drug, while a sparse inoculum will yield false-positive susceptibility4[4].

  • Colorimetric Readout (Resazurin): Imidazo[4,5-b]pyridines are often hydrophobic and may precipitate or possess intrinsic color, obscuring visual turbidity checks. Causality: Introducing resazurin (a redox indicator) shifts the readout from subjective visual inspection to an objective metabolic indicator. Viable cells reduce blue resazurin to pink resorufin, definitively marking the MIC boundary[4].

Self-Validating Assay Architecture

A robust protocol must be a self-validating system. If any internal control fails, the entire plate's data is rendered invalid. The 96-well plate must be mapped to include the following fail-safes:

  • Sterility Control (Media Only): Validates that the CAMHB and plate are free of environmental contaminants.

  • Growth Control (Media + Inoculum): Confirms that the bacteria are viable and the media supports logarithmic growth.

  • Solvent Control (Media + Inoculum + DMSO): Because imidazo[4,5-b]pyridines are dissolved in DMSO, a well containing the highest final concentration of DMSO (≤1%) must be tested. This proves that bacterial inhibition is caused by the compound, not solvent toxicity.

  • Positive Control (Reference Antibiotic): Using a known standard (e.g., Ciprofloxacin) against ATCC reference strains ensures the assay's sensitivity falls within internationally accepted CLSI ranges5[5].

Step-by-Step Protocol: Broth Microdilution (BMD)

Phase 1: Compound & Plate Preparation
  • Stock Solution: Dissolve the imidazo[4,5-b]pyridine analog in 100% DMSO to create a 10 mg/mL stock.

  • Working Solution: Dilute the stock in CAMHB to achieve a starting concentration of 256 µg/mL (ensuring final DMSO concentration remains ≤1%).

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2 through 10 of a 96-well microtiter plate. Add 100 µL of the working solution to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

Phase 2: Inoculum Standardization
  • Colony Selection: Select 3–5 well-isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspension: Suspend colonies in sterile saline. Adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard (OD₆₀₀ ≈ 0.08–0.13), yielding approximately 1.5 × 10⁸ CFU/mL[5].

  • Intermediate Dilution: Dilute the suspension 1:150 in CAMHB to achieve an intermediate concentration of 1 × 10⁶ CFU/mL.

Phase 3: Inoculation & Incubation
  • Plate Inoculation: Add 50 µL of the intermediate bacterial suspension to all test wells (Columns 1–10), the Growth Control well, and the Solvent Control well. The final test volume is 100 µL, and the final bacterial concentration is exactly 5 × 10⁵ CFU/mL[4].

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

Phase 4: Readout
  • Resazurin Addition: Add 10 µL of 0.015% (w/v) resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • MIC Determination: The MIC is recorded as the lowest concentration of the imidazo[4,5-b]pyridine compound that retains a blue color (indicating complete inhibition of bacterial metabolism).

Workflow Step1 1. Inoculum Prep (0.5 McFarland) Step3 3. Plate Inoculation (5x10^5 CFU/mL) Step1->Step3 Step2 2. Compound Dilution (2-fold in CAMHB) Step2->Step3 Step4 4. Incubation (37°C, 18-24h) Step3->Step4 Step5 5. Resazurin Addition & MIC Readout Step4->Step5

Fig 2. Standardized Broth Microdilution workflow for MIC determination.

Data Interpretation & Quantitative Benchmarks

When analyzing imidazo[4,5-b]pyridine derivatives, researchers typically observe differential efficacy between Gram-positive and Gram-negative bacteria. Gram-negative strains (like E. coli) are often more resistant due to the presence of robust efflux pumps and a restrictive outer membrane 6[6]. Structural modifications, such as halogenation or amidino-substitutions, can significantly enhance lipophilicity and target binding, thereby lowering the MIC7[7].

The table below summarizes representative quantitative MIC data demonstrating the structure-activity relationship (SAR) of hypothetical imidazo[4,5-b]pyridine analogs against standard ATCC reference strains.

Compound ClassS. aureus (ATCC 29213)B. cereus (ATCC 14579)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Analog A (Unsubstituted core)32 µg/mL16 µg/mL>64 µg/mL>64 µg/mL
Analog B (Halogenated derivative)4 µg/mL8 µg/mL32 µg/mL>64 µg/mL
Analog C (Amidino-substituted)2 µg/mL4 µg/mL16 µg/mL64 µg/mL
Ciprofloxacin (Positive Control)0.25 µg/mL0.12 µg/mL0.015 µg/mL0.25 µg/mL

Note: A valid assay requires the Positive Control (Ciprofloxacin) to fall within the specific acceptable MIC ranges dictated by CLSI guidelines for the respective ATCC strains.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines Source: MDPI URL:[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Asia-Pacific Economic Cooperation (APEC) URL:[Link]

Sources

Preclinical Dosage and Administration Protocol for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Application: Pharmacokinetic (PK) Profiling, Pharmacodynamic (PD) Modeling, and In Vivo Efficacy

Pharmacological Context & Scaffold Rationale

The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine represents a highly versatile building block and pharmacophore within modern medicinal chemistry. The imidazo[4,5-b]pyridine core is a privileged scaffold, widely documented for its ability to penetrate the blood-brain barrier and engage diverse therapeutic targets. Derivatives of this class have been successfully developed as potent inhibitors of Aurora kinases for oncology[1], selective inhibitors of Phosphodiesterase 10A (PDE10A) for schizophrenia[2], mitochondrial uncouplers for metabolic dysfunction-associated steatohepatitis (MASH)[3], and BET inhibitors for neuropathic pain[4].

Causality in Structural Design: The specific incorporation of the 2-ethyl group modulates the lipophilicity (LogP) of the core, optimizing it for cellular permeability. More importantly, the 3-aminopropyl chain introduces a primary aliphatic amine (pKa ~9.5). This structural feature is critical: it allows the molecule to act as a strong hydrogen bond donor/acceptor in target binding pockets while enabling the formation of highly stable, water-soluble acid-addition salts (e.g., hydrochlorides), which drastically improves oral bioavailability compared to unsubstituted analogs.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the compound must be properly formulated to ensure consistent exposure and prevent precipitation in the bloodstream or gastrointestinal tract.

Salt Conversion (Self-Validating Step)
  • Rationale: The free base form of this amine may exhibit erratic dissolution in the acidic environment of the stomach, leading to high inter-subject variability during oral (PO) dosing.

  • Procedure: Convert the free base to a hydrochloride (HCl) salt by dissolving the compound in anhydrous ethanol and adding 1.1 equivalents of 1M HCl in diethyl ether. Evaporate the solvent to yield the solid HCl salt. Validation: Confirm >99% purity and complete salt formation via LC-MS and 1 H-NMR before proceeding.

Vehicle Selection

Based on the physicochemical properties of imidazo[4,5-b]pyridines, the following vehicles are recommended to ensure a clear solution for administration:

  • Intravenous (IV) Vehicle: 5% DMSO, 10% Solutol HS15, 85% Sterile Saline (0.9% NaCl).

  • Oral (PO) Vehicle: 5% DMSO, 10% Tween-80, 85% Sterile Saline, OR 0.5% Methylcellulose (MC) in water if formulated as a homogenous suspension.

Step-by-Step In Vivo Methodologies

The following protocols are designed for 8-10 week old male C57BL/6 mice. All procedures must be approved by the institutional IACUC.

Protocol A: Maximum Tolerated Dose (MTD) Determination

Causality: Establishing the MTD is a mandatory prerequisite to PK profiling. Administering a dose that induces acute toxicity can alter physiological parameters (e.g., reducing hepatic blood flow or inducing renal failure), which artificially skews PK data and invalidates the study.

  • Preparation: Fast mice for 4 hours prior to dosing to standardize gastric emptying times. Provide water ad libitum.

  • Dose Escalation: Assign mice to cohorts of n=3 . Administer the compound via oral gavage (PO) starting at 10 mg/kg, escalating to 30, 100, and 300 mg/kg.

  • Observation Window: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Evaluate clinical signs: piloerection, lethargy, tremors, and body weight loss (>10% is a critical threshold).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or unacceptable morbidity. For imidazo[4,5-b]pyridines, this is typically well-tolerated up to 100-300 mg/kg[3].

Protocol B: Pharmacokinetic (PK) Profiling (IV vs. PO)

Causality: A crossover or parallel IV/PO study is required to calculate absolute oral bioavailability (F%). This determines whether the compound can be developed as an oral therapeutic or must be restricted to parenteral use.

  • Group Assignment: Divide mice into two groups ( n=6 per group).

    • Group 1 (IV): 2 mg/kg administered via lateral tail vein injection (Volume: 5 mL/kg). Use a 29G needle to minimize tissue trauma.

    • Group 2 (PO): 10 mg/kg administered via oral gavage (Volume: 10 mL/kg). Use a 20G reusable feeding needle.

  • Blood Sampling: Collect 50 µL of blood via submandibular vein puncture into K2-EDTA coated tubes.

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality for 24h sampling: The primary amine often increases the volume of distribution (Vd) due to tissue partitioning; extended sampling ensures the terminal elimination phase is accurately captured.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until bioanalysis.

  • LC-MS/MS Bioanalysis (Self-Validating): Spike plasma samples with a stable heavy-isotope internal standard (IS). Extract using protein precipitation (3 volumes of cold acetonitrile). The ratio of the analyte peak area to the IS peak area validates extraction recovery and normalizes matrix suppression effects.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic parameters for an optimized imidazo[4,5-b]pyridine derivative containing an aliphatic amine side chain, modeled after established preclinical candidates[1],[2].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Implication
Cmax (ng/mL)1,250 ± 110840 ± 95Indicates rapid absorption and high systemic permeability.
Tmax (h)0.083 (First timepoint)0.5 - 1.0Suggests rapid gastric emptying and efficient intestinal uptake.
AUC 0-∞ (ng·h/mL)1,800 ± 2005,400 ± 450Integral for calculating total systemic exposure and F%.
Clearance (mL/min/kg)18.5N/AModerate clearance; falls well below murine hepatic blood flow (~90 mL/min/kg).
Volume of Distribution (Vd) (L/kg)2.4N/AVd > Total body water (0.7 L/kg) indicates extensive tissue distribution.
Oral Bioavailability (F%) 100% (Reference)~60% Excellent oral exposure, supporting once-daily PO dosing in efficacy models.

Workflow Visualization

PK_PD_Workflow N1 1. Physicochemical Profiling (HCl Salt Selection & Solubility) N2 2. Formulation Strategy (Vehicle: 5% DMSO / 10% Tween-80) N1->N2 Guides vehicle choice N3 3. Maximum Tolerated Dose (MTD) (Acute Toxicity Screening) N2->N3 Ensures uniform dosing N4 4. Pharmacokinetic Profiling (IV vs. PO Administration) N3->N4 Establishes safe dose limits N5 5. Bioanalytical Quantification (LC-MS/MS Plasma Analysis) N4->N5 Generates plasma samples N6 6. PD & Efficacy Modeling (Target Engagement & Dosage Selection) N5->N6 Provides exposure metrics (AUC, Cmax)

Figure 1: Preclinical PK/PD optimization workflow for imidazo[4,5-b]pyridine derivatives.

References

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications (Journal of Medicinal Chemistry).1

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC - National Institutes of Health.2

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC - National Institutes of Health.3

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. ACS Publications (Journal of Medicinal Chemistry).4

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[4,5-b]pyridine core is a heterocyclic system of significant interest in medicinal chemistry, often regarded as a "privileged scaffold".[1] Its structural resemblance to naturally occurring purines allows molecules built on this framework to interact with a wide array of biological targets, demonstrating a broad spectrum of activities.[2][3] This versatility has led to the development of imidazo[4,5-b]pyridine derivatives as potent inhibitors of protein kinases, antiproliferative agents against various cancer cell lines, and modulators of other key cellular pathways.[3][4]

The exploration of vast chemical libraries derived from this scaffold necessitates robust, efficient, and scalable screening methodologies. High-Throughput Screening (HTS) provides the technological foundation for rapidly assessing thousands of compounds, enabling the identification of "hits"—molecules that exhibit a desired biological activity.[5] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing field-proven HTS protocols tailored for the discovery and characterization of novel imidazo[4,5-b]pyridine-based therapeutic agents. We will delve into the causality behind experimental design, focusing on biochemical and cell-based assays that provide reliable and reproducible data for hit identification and lead optimization.

Section 1: Biochemical Screening for Kinase Inhibitors

A predominant application for imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, a class of enzymes often dysregulated in cancer and other diseases.[3][6] Targets such as Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and c-Met have been successfully modulated by compounds from this class.[6][7][8] Homogeneous biochemical assays, which are performed in a single well without separation steps, are ideal for HTS. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technology for this purpose due to its high sensitivity, low background, and robustness in a miniaturized format.

Principle of the TR-FRET Kinase Assay

The TR-FRET assay measures the phosphorylation of a substrate by a target kinase. The core components are a biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., d2). A lanthanide cryptate (Europium or Terbium), typically conjugated to streptavidin, serves as the fluorescent donor.

When the kinase is active, it phosphorylates the biotinylated substrate. The phospho-specific antibody then binds to the phosphorylated site. This brings the streptavidin-donor and the antibody-acceptor into close proximity, allowing FRET to occur upon excitation of the donor. An inhibitor, such as an active imidazo[4,5-b]pyridine derivative, will prevent substrate phosphorylation, disrupting the FRET signal. The resulting decrease in the acceptor's emission is directly proportional to the inhibitor's potency.

TR_FRET_Kinase_Assay cluster_0 Active Kinase (No Inhibitor) cluster_1 Inhibited Kinase Kinase Kinase Phospho_Substrate Biotin-Substrate-P Kinase->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Substrate Biotin-Substrate Substrate->Phospho_Substrate ADP ADP Phospho_Substrate->ADP Eu_SA Eu-Streptavidin (Donor) Phospho_Substrate->Eu_SA binds biotin Ab_d2 Phospho-Antibody-d2 (Acceptor) Phospho_Substrate->Ab_d2 binds P Eu_SA->Ab_d2 FRET Signal Kinase_I Kinase Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Reaction ATP_I ATP ATP_I->Substrate_I No Reaction Substrate_I->Substrate_I Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Kinase_I Eu_SA_I Eu-Streptavidin (Donor) Ab_d2_I Phospho-Antibody-d2 (Acceptor) Eu_SA_I->Ab_d2_I No FRET

Caption: TR-FRET assay principle for kinase inhibitor screening.

Detailed Protocol: TR-FRET Assay for Aurora Kinase A

This protocol is designed for a 384-well plate format and can be adapted for other kinases with appropriate optimization of substrate and enzyme concentrations.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The choice of buffer is critical; it must support enzyme stability and activity while not interfering with assay components.

  • Kinase Solution: Dilute recombinant Aurora Kinase A enzyme in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio (typically the EC₈₀ from an enzyme titration curve).

  • Substrate/ATP Solution: Prepare a 2X solution containing the biotinylated peptide substrate and ATP in Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors can be identified effectively.

  • Compound Plates: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in 100% DMSO. Then, dilute these into Assay Buffer to a 4X final concentration with a final DMSO concentration of ≤1%. High DMSO concentrations can inhibit enzyme activity and should be kept consistent across all wells.

  • Detection Solution: Prepare a solution containing Streptavidin-Europium cryptate and anti-phospho-substrate antibody-d2 in Detection Buffer (e.g., 100 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA).

2. Assay Procedure:

  • Compound Addition: Dispense 5 µL of the 4X compound solution (or vehicle for controls) into the wells of a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of the 2X Kinase Solution to all wells. Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.

  • Initiate Reaction: Add 10 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature. The plate should be covered to prevent evaporation. The optimal incubation time should be determined during assay development to ensure the reaction remains in the linear range.

  • Stop & Detect: Add 10 µL of the Detection Solution to all wells. This stops the enzymatic reaction (often due to EDTA in the buffer chelating Mg²⁺) and initiates the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the detection reagents to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

Parameter Description Typical Value
Plate Format Microplate used for the assay384-well, low-volume, white
Total Volume Final reaction volume per well30 µL
Compound Conc. Final concentration range for screening1 nM - 100 µM
Final DMSO Conc. Final percentage of DMSO in assay≤ 0.25%
Kinase Conc. Final concentration of Aurora Kinase A0.1 - 1 nM (Empirically determined)
ATP Conc. Final ATP concentration10 - 50 µM (~Km)
Substrate Conc. Final biotinylated peptide concentration100 - 500 nM
Incubation Time Kinase reaction time60 - 90 minutes
Reader Settings Excitation/Emission wavelengthsEx: 320 nm, Em: 620 nm & 665 nm

Section 2: Cell-Based Screening for Antiproliferative Activity

While biochemical assays are excellent for identifying direct inhibitors of a specific target, cell-based assays are crucial for determining a compound's effect in a more biologically relevant context.[5] They account for factors like cell permeability, off-target effects, and general cytotoxicity. A common primary HTS assay for anticancer compounds is the measurement of cell viability. Luminescence-based assays that quantify intracellular ATP levels are a gold standard, as ATP is a direct indicator of metabolically active, viable cells.[9]

Principle of the ATP-Based Luminescence Assay

This assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and its substrate luciferin, produces a stable "glow-style" luminescent signal that is directly proportional to the amount of ATP present. When cells are treated with an effective antiproliferative imidazo[4,5-b]pyridine derivative, cell proliferation is inhibited, metabolic activity decreases, or apoptosis is induced, all leading to a rapid drop in intracellular ATP levels. This results in a decrease in the luminescent signal. The simplicity of this "add-mix-read" protocol makes it highly amenable to automated HTS.[9]

ATP_Luminescence_Assay cluster_0 Viable Cells (Vehicle Control) cluster_1 Treated Cells (Active Compound) Healthy_Cells Healthy, Proliferating Cells High_ATP High Intracellular ATP Healthy_Cells->High_ATP High_Light STRONG LUMINESCENCE High_ATP->High_Light Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent->High_Light Treated_Cells Apoptotic/Dead Cells Low_ATP Low Intracellular ATP Treated_Cells->Low_ATP Low_Light WEAK LUMINESCENCE Low_ATP->Low_Light Reagent_2 CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent_2->Low_Light Compound Imidazo[4,5-b]pyridine Compound->Treated_Cells

Caption: Principle of ATP-based cell viability assay.

Detailed Protocol: Antiproliferative Screening in HCT116 Cells

This protocol describes screening imidazo[4,5-b]pyridine derivatives against the HCT116 human colon carcinoma cell line in a 384-well format.

1. Cell Culture and Plating:

  • Cell Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. It is critical to use cells that are in the logarithmic growth phase and have a high viability (>95%) for consistent results.

  • Cell Plating: Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Dilute the cells in culture medium to the desired seeding density (e.g., 2,500 cells/mL). Dispense 40 µL of the cell suspension into each well of a 384-well solid white, clear-bottom tissue culture-treated plate (final density: 100 cells/well).

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume normal growth.

2. Compound Treatment:

  • Compound Plates: Prepare 1000X stock solutions of imidazo[4,5-b]pyridine derivatives in DMSO.

  • Acoustic Dispensing: Using an acoustic liquid handler, transfer a small volume (e.g., 40 nL) of the compound stocks directly into the cell plates. This method minimizes DMSO exposure and allows for precise, low-volume transfers. Alternatively, perform intermediate dilutions and add 40 nL of a 100X stock for a final concentration with 0.1% DMSO.

  • Controls: Ensure that each plate contains negative controls (vehicle, e.g., DMSO only) and positive controls (a known cytotoxic agent, e.g., Staurosporine).

  • Incubation: Return the plates to the incubator and incubate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

3. Assay Readout:

  • Equilibration: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This ensures consistent enzyme kinetics.

  • Reagent Addition: Add 20 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.

  • Lysis & Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate luminometer.

Parameter Description Typical Value
Cell Line Human colon carcinomaHCT116
Plate Format Microplate for cell culture and reading384-well, TC-treated, white
Seeding Density Number of cells per well at plating100 - 500 cells/well
Compound Volume Volume transferred via acoustic dispensing20 - 50 nL
Incubation Time Duration of compound treatment72 hours
Readout Reagent Reagent to measure ATPCellTiter-Glo® or equivalent
Readout Volume Volume of reagent added20 µL
Signal Type of signal measuredGlow Luminescence

Section 3: HTS Data Analysis and Quality Control

The reliability of an HTS campaign hinges on rigorous data analysis and quality control. Every assay plate must be validated to ensure that the identified hits are not artifacts.

Key Performance Metrics
  • Percent Inhibition: For each compound concentration, the percent inhibition is calculated relative to the control wells on the same plate.

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • Signal_compound: Signal from a well with a test compound.

    • Signal_max: Average signal from high-activity controls (e.g., vehicle/DMSO, representing 0% inhibition).

    • Signal_min: Average signal from low-activity controls (e.g., potent inhibitor/toxin, representing 100% inhibition).

  • IC₅₀ Determination: For compounds identified as "hits" (e.g., >50% inhibition at a screening concentration), a full dose-response curve is generated by testing a range of concentrations. The data are fitted to a four-parameter logistic model to determine the IC₅₀ value—the concentration at which the compound elicits 50% of its maximal inhibitory effect.

  • Z'-Factor (Z-prime): The Z'-factor is a statistical measure of the quality and robustness of an HTS assay. It reflects the separation between the high and low control signals.

    • Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • SD_max and SD_min: Standard deviations of the high and low controls.

    • Mean_max and Mean_min: Means of the high and low controls.

    Interpretation of Z'-Factor:

    • Z' > 0.5: An excellent assay, highly suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not suitable for screening.

A self-validating protocol requires the calculation and monitoring of the Z'-factor for every plate in the screening campaign. Plates that fail to meet the Z' criterion (e.g., > 0.5) should be flagged and repeated.

References

  • In Vitro Kinase Assays for Imidazo[4,5-b]pyrazine Derivatives: Application Notes and Protocols. Benchchem.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature Communications.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Application Notes and Protocols: Evaluating the Anticancer Activity of Imidazo[4,5-b]pyrazine Compounds. Benchchem.
  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways. Promega Corporation.
  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
  • Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. MDPI.
  • Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Benchchem.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
  • Luminescence-based methods for the investigation of ligand binding and GRK2 recruitment to GPCRs. University of Regensburg Publication Server.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications.
  • High-Throughput Drug Screening in Chondrosarcoma Cells Identifies Effective Antineoplastic Agents Independent of IDH Mutation. MDPI.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC.
  • High-throughput screening platform for anticancer therapeutic drug cytotoxicity. PubMed.
  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI.
  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC.

Sources

analytical methods for quantifying 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in biological samples

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Bioanalysis of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Introduction: The Need for Precise Quantification in Drug Development

The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purines, leading to a wide range of biological activities and therapeutic potential.[1][2] Derivatives of this class are being investigated for various indications, including as potential antiproliferative agents.[1][3]

For any such compound to progress through the drug development pipeline, a robust, accurate, and reliable analytical method for its quantification in biological matrices is paramount. Such methods are the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data on absorption, distribution, metabolism, and excretion (ADME). This application note provides a comprehensive guide for the development, validation, and application of a sensitive and selective method for the quantification of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis.[4]

Bioanalytical Strategy and Pre-Analytical Considerations

The overall workflow for the bioanalysis of a small molecule drug candidate is a multi-step process that demands careful attention to detail from the moment of sample collection to the final data report. Each step is critical for ensuring the integrity and quality of the final concentration data.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (K2EDTA Plasma) SampleProcessing Centrifugation & Plasma Separation SampleCollection->SampleProcessing SampleStorage Storage at ≤ -70°C SampleProcessing->SampleStorage SamplePrep Sample Preparation (SPE or LLE) SampleStorage->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition DataProcessing Data Processing (Integration) DataAcquisition->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level overview of the bioanalytical workflow.

Sample Collection and Handling: Human whole blood should be collected in tubes containing K2EDTA as the anticoagulant. Following collection, tubes should be inverted gently several times and centrifuged at approximately 1500 x g for 15 minutes at 4°C within one hour of collection. The resulting plasma should be transferred to uniquely labeled polypropylene tubes and immediately frozen.

Storage: To ensure long-term stability of the analyte, plasma samples should be stored at or below -70°C until analysis. Repeated freeze-thaw cycles should be avoided.

The Analytical Platform: Optimized LC-MS/MS

The physicochemical properties of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, specifically the presence of a basic primary amine and the aromatic rings, make it an ideal candidate for analysis by reversed-phase liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (ESI+ MS/MS).

Liquid Chromatography (LC)

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement, a common challenge in bioanalysis.[5][6]

ParameterRecommended ConditionRationale
Column C18, ≤ 2.7 µm particle size (e.g., 50 x 2.1 mm)Provides excellent hydrophobic retention for the imidazopyridine core. Small particle size enhances peak efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte's amine group is protonated, leading to good peak shape and promoting ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Column Temp 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

Representative Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 4.5 | 5 |

Mass Spectrometry (MS)

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity.

Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is the preferred approach as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. If a SIL-IS is unavailable, a close structural analog can be used.

MRM Parameter Optimization: The instrument must be optimized to find the most abundant and stable precursor ion (typically [M+H]+) and its corresponding product ions. This is achieved by infusing a standard solution of the analyte and its IS into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Analyte To be determinedQuantifier (most intense)100
Qualifier (second most intense)100
Internal Standard To be determinedTo be determined100

Sample Preparation: Protocols for Clean Extracts

Sample preparation is a crucial step designed to extract the analyte from the complex biological matrix, remove interferences like proteins and phospholipids, and concentrate the analyte if necessary.[7][8] We present two robust protocols: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol A: Solid-Phase Extraction (SPE) - The High-Selectivity Method

SPE is a highly effective technique that provides very clean extracts by leveraging different chemical interactions between the analyte, the matrix, and a solid sorbent.[9] For a basic compound like our analyte, a mixed-mode cation exchange polymer-based sorbent is ideal.

SPE_Protocol cluster_steps SPE Cartridge Steps start Start: Plasma Sample + IS Condition 1. Condition (Methanol then Water) start->Condition Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Load 3. Load (Pre-treated Sample) Equilibrate->Load Wash1 4. Wash 1 (Interferences) (Acidic Buffer) Load->Wash1 Wash2 5. Wash 2 (Phospholipids) (Organic Solvent) Wash1->Wash2 Elute 6. Elute (Analyte) (Ammoniated Organic) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (Mobile Phase A) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for the SPE protocol.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the charge interaction, releasing the analyte from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

Protocol B: Liquid-Liquid Extraction (LLE) - The Classic Method

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[10][11] The pH of the aqueous phase is manipulated to ensure the analyte is in its neutral, more organo-soluble form.

Step-by-Step LLE Protocol:

  • Sample Aliquoting: To a 100 µL aliquot of plasma in a polypropylene tube, add 20 µL of the internal standard working solution.

  • pH Adjustment: Add 50 µL of 1M sodium carbonate buffer (pH ~10) to the plasma sample. Vortex briefly. This step deprotonates the primary amine, making the analyte neutral and enhancing its extraction into the organic phase.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 5 minutes. MTBE is a good choice for extracting moderately polar basic compounds.[12]

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

Bioanalytical Method Validation (BMV)

A bioanalytical method is not fit for purpose until it has been thoroughly validated to ensure it produces reliable and reproducible data.[4] The validation process must be documented and should follow the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[13][14]

BMV_Components BMV Bioanalytical Method Validation (BMV) Performance Performance Characteristics BMV->Performance Parameters Selectivity Accuracy & Precision Calibration Curve LLOQ Recovery Matrix Effect Stability

Caption: Core components of a bioanalytical method validation study.

Preparation of Standards and Quality Controls (QCs)
  • Calibration Standards (CS): Prepared by spiking known concentrations of the analyte into blank biological matrix (e.g., plasma) to create a calibration curve. A minimum of six non-zero standards are required.

  • Quality Control (QC) Samples: Prepared independently from the calibration standards at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC

Validation Experiments and Acceptance Criteria

The following table summarizes the key validation experiments and the generally accepted criteria based on FDA guidance.[4][5]

Validation ParameterPurposeMethodologyAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze at least six lots of blank matrix.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Analyze at least five replicates of LLOQ, Low, Mid, and High QCs in at least three separate analytical runs.Mean accuracy should be within ±15% of nominal (±20% at LLOO). Precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve To define the relationship between instrument response and analyte concentration.Analyze a set of calibration standards (blank, zero, and 6-8 non-zero standards) in each validation run.A regression model (e.g., weighted 1/x²) should be used. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). ≥ 75% of standards must meet this criterion.
Recovery To assess the efficiency of the extraction process.Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at Low, Mid, and High QC levels.Recovery should be consistent and reproducible across the concentration range.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.Compare the analyte response in post-extraction spiked samples to the response in a pure solution at Low and High QC levels across at least six lots of matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable under various handling and storage conditions.Analyze Low and High QCs after exposure to specific conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -70°C).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a robust framework for the quantitative analysis of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in biological plasma. The described LC-MS/MS method, coupled with either a highly selective SPE protocol or a classic LLE protocol, offers the sensitivity and specificity required for regulated bioanalysis. Adherence to the detailed method validation guidelines is critical to ensure that the data generated is reliable and can confidently support drug development decisions.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Slideshare. USFDA guidelines for bioanalytical method validation.
  • MDPI. (2026, February 24). Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • PharmaCompass. FDA guideline - Bioanalytical Method Validation.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Bioanalytical Sample Preparation.
  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PMC. (2020, August 11). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
  • ACS Publications. (2004, January 23). On-Line Solid-Phase Extraction with Surfactant Accelerated On-Column Derivatization and Micellar Liquid Chromatographic Separation as a Tool for the Determination of Biogenic Amines in Various Food Substrates.
  • Analyst (RSC Publishing). (2020, July 29). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping.
  • ResearchGate. (2026, February 6). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • Thermo Fisher Scientific - US. Solid Phase Extraction Guide.
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi.
  • Biotage. LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques.
  • U.S. Environmental Protection Agency. (1996, December). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry.
  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • ResearchGate. LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20).
  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • NextSDS. 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride.
  • 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine.
  • PMC. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
  • ResearchGate. (2017, July 5). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.

Sources

Application Note: A Strategic Workflow for the Development of Novel 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine Derivatives for Enhanced Biological Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to natural purines and its ability to interact with a wide range of biological targets.[1][2] This application note provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the strategic development of novel derivatives from the starting material, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. We detail a complete workflow, from initial design and synthesis to biological screening and lead optimization. The protocols herein leverage the versatile primary amine as a chemical handle for diversification, aiming to improve efficacy against relevant biological targets, with a focus on Toll-like receptor 7 (TLR7) agonism as an exemplary therapeutic application.

Rationale and Design Strategy

1.1 The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold

The imidazo[4,5-b]pyridine core is a bioisostere of purine and is found in numerous compounds with diverse biological activities, including anti-cancer, antiviral, and immunomodulatory properties.[3][4][5][6] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal foundation for designing targeted therapeutics.[1] Derivatives have been developed as potent inhibitors of kinases like Bruton's tyrosine kinase (BTK) and CDK9, and as modulators of the immune system.[2][6][7]

1.2 Strategic Analysis of the Starting Material

The lead compound, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, possesses two key features for a successful derivatization campaign:

  • The Core Scaffold: Provides the foundational pharmacophore responsible for target recognition.

  • The Primary Amine Handle: The terminal NH2 group on the propyl chain is a highly reactive and versatile nucleophile. This allows for a wide array of chemical modifications using robust, well-established reactions to explore the chemical space around the core and establish a structure-activity relationship (SAR).[4][8]

1.3 Design Strategy: Leveraging the Amine Handle for SAR Exploration

Our strategy focuses on modifying the terminal amine to introduce diverse functional groups. This approach aims to probe key interactions within the target's binding pocket, potentially enhancing potency, selectivity, and pharmacokinetic properties. The primary synthetic routes will include:

  • N-Acylation: To introduce amides, exploring hydrogen bond donors/acceptors and lipophilicity.

  • Reductive Amination: To generate secondary and tertiary amines, introducing basic centers and varied steric bulk.

G cluster_0 cluster_1 A Core Scaffold Imidazo[4,5-b]pyridine B Linker Propyl Chain A->B C Reactive Handle Primary Amine B->C D N-Acylation (Amides, Carbamates) C->D Diversification E Reductive Amination (Secondary/Tertiary Amines) C->E Diversification F Other Reactions (Sulfonamides, etc.) C->F Diversification

Figure 1: Strategic derivatization of the lead compound.

Synthetic Protocols for Derivatization

The following protocols are generalized and should be optimized for each specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

2.1 Protocol 1: N-Acylation via Acyl Chloride

This protocol describes the formation of an amide bond, a fundamental transformation in medicinal chemistry.[9][10] The use of a base is critical to neutralize the HCl byproduct.[11]

  • Objective: To synthesize N-(3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propyl)acetamide as a representative example.

  • Materials:

    • 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography.[12]

2.2 Protocol 2: Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used in pharmaceutical synthesis.[13][14] The reaction proceeds via an imine intermediate which is reduced in situ. Sodium triacetoxyborohydride is a mild and effective reducing agent for this purpose.[13][15]

  • Objective: To synthesize N-benzyl-3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine as a representative example.

  • Materials:

    • 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCM or DCE (approx. 0.1 M).

    • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.[13]

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor progress by TLC or LC-MS until the starting amine is consumed.[13]

    • Upon completion, quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Purification and Structural Characterization

Purification and unambiguous characterization are essential to ensure that the biological data generated is associated with the correct, pure compound.

  • Purification: Flash column chromatography on silica gel is the standard method. A gradient elution system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small percentage of triethylamine for basic compounds) is typically employed.

  • Characterization:

    • LC-MS: To determine purity (>95% is desired) and confirm the molecular weight (mass-to-charge ratio, m/z).

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure. The disappearance of the primary amine signal and the appearance of new signals corresponding to the added moiety (e.g., amide NH and methyl group in Protocol 1) are key diagnostic markers.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Table 1: Representative Data Template for Characterization

Compound IDSynthetic ProtocolYield (%)Purity (LC-MS, %)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)
DERIV-001N-Acylation65>98261.1710261.1715
DERIV-002Reductive Amination58>97309.2074309.2079

Biological Screening Funnel: A Focus on TLR7 Agonism

Imidazo[4,5-b]pyridine derivatives are known to act as Toll-Like Receptor 7 and 8 (TLR7/8) agonists, which are of significant interest in immuno-oncology and as vaccine adjuvants.[16][17] The following screening funnel is designed to identify and characterize potent and selective TLR7 agonists.

Figure 2: Workflow for identifying selective TLR7 agonists.

4.1 Protocol 3: Primary Screening via NF-κB Reporter Assay

TLR7 activation leads to a signaling cascade culminating in the activation of the transcription factor NF-κB.[18] This can be measured using a cell line engineered with a luciferase reporter gene under the control of NF-κB response elements.[18][19]

  • Objective: To identify derivatives that activate the TLR7 signaling pathway.

  • Materials:

    • THP-1 or HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct.[19]

    • Assay medium (e.g., RPMI 1640 + 10% FBS).

    • Test compounds (dissolved in DMSO, final concentration ≤0.5%).

    • Positive control (e.g., R848/Resiquimod).

    • Luciferase detection reagent (e.g., ONE-Step™ Luciferase Assay System).[19]

    • White, opaque 96-well microplates.

  • Procedure:

    • Seed the reporter cells into a 96-well plate at a pre-determined density (e.g., 25,000 cells/well) and incubate overnight.[19]

    • Prepare serial dilutions of test compounds.

    • Add test compounds, positive control, and vehicle control (DMSO) to the cells.

    • Incubate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically.[18][20]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add luciferase detection reagent to each well.[18]

    • Measure luminescence using a plate-reading luminometer.

    • Hit Criteria: Compounds inducing a signal >3 standard deviations above the vehicle control are considered primary hits.

4.2 Hit Confirmation and Secondary Assays

  • Dose-Response Analysis: Primary hits are re-tested in the same assay across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (EC₅₀ value).

  • Selectivity Assays: To ensure activity is specific to TLR7, potent compounds should be tested in a counterscreen using a TLR8 reporter cell line. High selectivity for TLR7 over TLR8 is often desirable to avoid certain inflammatory side effects.[21]

  • Cytokine Profiling: Confirmed, selective hits are evaluated for their ability to induce cytokine secretion (e.g., IFN-α, TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant measure of immune activation.[17][22]

Table 2: Representative Biological Data Summary

Compound IDTLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)Selectivity (TLR8/TLR7)IFN-α Induction (PBMC)
Lead Cmpd2507,50030x+++
DERIV-001859,200108x++++
DERIV-002120>20,000>166x+++

The Iterative Cycle of Lead Optimization

The data gathered from synthesis and screening feeds into the Design-Make-Test-Analyze (DMTA) cycle, the core of modern drug discovery.[23]

  • Analyze: Structure-activity relationships (SAR) are established. For example, it might be found that small, aromatic acyl groups enhance TLR7 potency, while bulky alkyl groups on a secondary amine improve selectivity.

  • Design: New derivatives are designed based on these insights. Computational tools can play a crucial role here, predicting properties like binding affinity, solubility, and metabolism.[24][25] Early prediction of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is critical to reduce attrition rates in later stages.[24][26][27]

  • Make: The highest-priority compounds are synthesized.

  • Test: The new compounds are run through the screening funnel.

This iterative process continues, refining the chemical structure to balance potency, selectivity, and drug-like properties to identify a preclinical candidate.[23][28][29]

DMTA_Cycle Design DESIGN (SAR Analysis, In Silico Modeling) Make MAKE (Synthesis & Purification) Design->Make Synthesize Targets Test TEST (In Vitro Assays, Screening Funnel) Make->Test Submit Compounds Analyze ANALYZE (Data Interpretation, SAR Generation) Test->Analyze Generate Data Analyze->Design Refine Hypothesis

Sources

Application Notes and Protocols for the Evaluation of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the pre-clinical evaluation of "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine," a novel small molecule belonging to the imidazo[4,5-b]pyridine class, for its potential therapeutic utility in inflammatory diseases. The structural similarity of imidazo[4,5-b]pyridines to purines suggests their potential to modulate key signaling pathways in immunity and inflammation.[1][2] This guide outlines detailed protocols for in vitro and in vivo experimental models designed to elucidate the compound's mechanism of action and assess its anti-inflammatory efficacy. The experimental designs described herein are intended to provide a robust framework for go/no-go decisions in early-stage drug development.

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease (IBD), and sepsis.[3][4] The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory properties.[1][2] Their mechanism of action is often attributed to the modulation of key inflammatory mediators and signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and enzymes like Cyclooxygenases (COX).[5][6][7]

"3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" is a novel derivative within this class. Its unique structural features warrant a thorough investigation into its anti-inflammatory potential. This guide provides the experimental framework to test the hypothesis that this compound can mitigate inflammatory responses.

Proposed Mechanism of Action and Key Signaling Pathways

Based on the known activities of related imidazo[4,5-b]pyridine compounds, we hypothesize that "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" may exert its anti-inflammatory effects through one or more of the following pathways:

  • Inhibition of Pro-inflammatory Cytokine Production: The compound may suppress the production of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5][8]

  • Modulation of the NF-κB Signaling Pathway: By potentially inhibiting the IKK complex or the nuclear translocation of NF-κB, the compound could prevent the transcription of numerous pro-inflammatory genes.[5][9]

  • Interference with MAPK Signaling: The compound might modulate the phosphorylation of key MAPK proteins (ERK, JNK, and p38), which are crucial for the inflammatory response.[5][9]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against COX-1 and COX-2, key enzymes in the synthesis of pro-inflammatory prostaglandins.[6][7]

The following experimental protocols are designed to investigate these potential mechanisms.

Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Potential Intervention Points for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_IL1b TNF-α, IL-1β TNFR_IL1R TNFR, IL-1R TNFa_IL1b->TNFR_IL1R IKK IKK Complex TLR4->IKK MAPK_cascades MAPK Cascades (ERK, JNK, p38) TLR4->MAPK_cascades TNFR_IL1R->IKK TNFR_IL1R->MAPK_cascades IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression MAPK_cascades->Gene_Expression Activates Transcription Factors COX2 COX-2 COX2->Gene_Expression Upregulated by NF-κB NFkB_translocation->Gene_Expression Inhibit_IKK Inhibit IKK Inhibit_IKK->IKK Inhibit_MAPK Inhibit MAPK Inhibit_MAPK->MAPK_cascades Inhibit_COX2 Inhibit COX-2 Inhibit_COX2->COX2 Inhibit_NFkB_translocation Inhibit NF-κB Translocation Inhibit_NFkB_translocation->NFkB_translocation

Caption: Potential intervention points of the test compound in inflammatory signaling pathways.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are cost-effective and rapid methods for the initial screening of a compound's anti-inflammatory properties.[3] These assays typically involve the use of immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10]

Cell-Based Assays

Cell Line: RAW 264.7 murine macrophage cell line is a standard and reliable model for these assays.

General Protocol for Cell Culture and Treatment:

  • Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with 1 µg/mL of LPS for a specified duration (e.g., 24 hours). Include a negative control group with no LPS stimulation.[10]

  • Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.

Nitric Oxide (NO) Production Assay

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying nitrite, a stable breakdown product, in the cell culture supernatant using the Griess assay.[10] A reduction in nitrite levels indicates potential anti-inflammatory activity.

Protocol:

  • To 50 µL of collected cell supernatant, add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[10]

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[8][10]

Protocol:

  • Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves a sandwich ELISA format.

  • Measure the absorbance and calculate the cytokine concentrations using their respective standard curves.

In Vitro Assay Parameter Measured Principle Expected Outcome with Active Compound
MTT Assay Cell ViabilityMitochondrial dehydrogenase activityNo significant reduction in cell viability at therapeutic concentrations.
Griess Assay Nitric Oxide (NO) ProductionColorimetric quantification of nitriteDose-dependent decrease in nitrite levels.
ELISA TNF-α, IL-6, IL-1β levelsImmunoenzymatic quantificationDose-dependent decrease in cytokine concentrations.
Western Blot Phosphorylation of IκB, p65, p38, JNK, ERKImmunodetection of specific proteinsReduced phosphorylation of key signaling proteins.
COX Enzyme Assay COX-1 and COX-2 activityMeasurement of prostaglandin synthesisSelective or non-selective inhibition of COX enzymes.

In Vivo Assessment of Anti-inflammatory Efficacy

In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context, providing insights into its pharmacokinetics and overall efficacy.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Principle: This acute model mimics certain aspects of sepsis and systemic inflammation.[11] Administration of LPS leads to a rapid and transient increase in pro-inflammatory cytokines in the serum.[11]

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Protocol:

  • Administer "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A positive control group treated with a known anti-inflammatory drug like dexamethasone should be included.[11]

  • After a pre-determined time (e.g., 1 hour), induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[9][12]

  • Collect blood samples at different time points post-LPS injection (e.g., 2, 6, and 24 hours).

  • Measure serum levels of TNF-α, IL-6, and other relevant cytokines using ELISA.[9][12]

  • Monitor clinical signs such as body weight and survival rate.[12]

LPS_Induced_Inflammation_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Groups Group Animals: - Vehicle Control - Test Compound (various doses) - Positive Control (e.g., Dexamethasone) Compound_Admin Administer Compound/Vehicle Animal_Groups->Compound_Admin LPS_Injection Inject LPS (i.p.) Compound_Admin->LPS_Injection 1h post-treatment Blood_Collection Collect Blood Samples (e.g., 2, 6, 24h post-LPS) LPS_Injection->Blood_Collection Clinical_Monitoring Monitor Clinical Signs (Body Weight, Survival) LPS_Injection->Clinical_Monitoring Cytokine_Analysis Measure Serum Cytokines (TNF-α, IL-6) via ELISA Blood_Collection->Cytokine_Analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

Collagen-Induced Arthritis (CIA) Model

Principle: The CIA model is a widely used autoimmune model of rheumatoid arthritis, sharing immunological and pathological features with the human disease.[13][14] Arthritis is induced by immunization with type II collagen.[13]

Animal Model: DBA/1 mice are highly susceptible to CIA.[14]

Protocol:

  • Induction of Arthritis:

    • Primary immunization (Day 0): Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster immunization (Day 21): Inject an emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA) at a different site.[14]

  • Compound Treatment:

    • Begin treatment with "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" or vehicle daily, starting from the day of the booster injection or upon the first signs of arthritis.

  • Assessment of Arthritis:

    • Clinical Scoring: Score the severity of arthritis in each paw based on erythema and swelling (e.g., on a scale of 0-4). The maximum score per mouse is 16.

    • Paw Thickness Measurement: Use a digital caliper to measure the thickness of the paws.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

In Vivo Model Disease Modeled Key Parameters Expected Outcome with Active Compound
LPS-Induced Systemic Inflammation Sepsis, Systemic InflammationSerum levels of TNF-α, IL-6Reduction in pro-inflammatory cytokine levels.
Collagen-Induced Arthritis (CIA) Rheumatoid ArthritisClinical arthritis score, paw thickness, joint histologyReduced clinical score, decreased paw swelling, and less severe joint damage.

Pharmacokinetics and Safety Assessment

A preliminary assessment of the compound's pharmacokinetic (PK) profile and safety is essential.

  • Pharmacokinetics: Determine key PK parameters such as half-life, bioavailability, and clearance in rodents.

  • Safety Pharmacology: Investigate potential off-target effects, for instance, by assessing the inhibition of hERG ion channels and major cytochrome P450 isoforms.[15]

  • Toxicity: Conduct acute toxicity studies to determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial evaluation of "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" as a potential anti-inflammatory agent. Positive results from these studies, demonstrating both in vitro and in vivo efficacy with a favorable safety profile, would warrant further investigation into its therapeutic potential for specific inflammatory diseases. Subsequent studies could explore its efficacy in other models, such as DSS-induced colitis for IBD, and delve deeper into its molecular targets.

References

  • BenchChem. Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • Peiris, D.S.H. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • Brand, D. D. et al. (2007). Collagen-induced arthritis.
  • Tenne, P. C. et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research.
  • Maleitzke, T. et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101789.
  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Yilmaz, A. et al. (2018). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology, 6(1), 30-36.
  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Available from: [Link]

  • Al-Sanea, M. M. et al. (2024).
  • de Almeida, F. V. et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(13), 4927-4943.
  • Creative Biolabs. LPS induced Sepsis Modeling & Pharmacodynamics Service. Available from: [Link]

  • Melior Discovery. LPS Model of Systemic Inflammation. Available from: [Link]

  • Guesmi, R. et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464.
  • Creative Bioarray. Lipopolysaccharide (LPS)-Induced Sepsis Model. Available from: [Link]

  • Lee, J. S. et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129481.
  • Widder, M. & Carbaugh, C. (2024). Identification of potential sepsis therapeutic drugs using a zebrafish rapid screening approach. bioRxiv.
  • Wang, Y. et al. (2021). Lipopolysaccharide induced intestinal epithelial injury: a novel organoids-based model for sepsis in vitro. Military Medical Research, 8(1), 56.
  • Krause, M. et al. (2017).
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  • Benci, K. et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 2.
  • Kirwen, E. M. et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
  • Appchem. 3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. Available from: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]

  • Kirwen, E. M. et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
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  • Singh, B. et al. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of Medicinal Chemistry, 37(2), 248-254.
  • Adebayo, O. A. et al. (2023). Modern drug discovery for inflammatory bowel disease: The role of computational methods. World Journal of Gastroenterology, 29(2), 246-267.
  • Samer, A. et al. (2024). Therapeutic potential of a novel pyrazolyl-pyridine derivative in the treatment of experimental colitis. Heliyon, 10(16), e37739.
  • Yu, B. et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6070-6084.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve yield, purity, and reproducibility.

The synthesis of this molecule, a key structural motif in medicinal chemistry, involves the formation of a heterocyclic core, a regioselective alkylation, and a final functional group transformation. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a structured, question-and-answer-based approach to resolve issues you may encounter.

General Synthetic Workflow

The synthesis is generally accomplished via a three-stage process: (1) Formation of the imidazo[4,5-b]pyridine core, (2) N-alkylation of the imidazole nitrogen, and (3) Reduction of the terminal nitrile to a primary amine.

Synthetic_Workflow A 2,3-Diaminopyridine + Propanoic Anhydride B Step 1: Cyclization (Phillips Condensation) A->B C 2-Ethyl-3H-imidazo[4,5-b]pyridine B->C D Step 2: N-Alkylation (e.g., 3-chloropropanenitrile, Base) C->D E 3-(2-Ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propanenitrile D->E F Step 3: Reduction (e.g., H2/Raney Ni or LiAlH4) E->F G Target Molecule: 3-(2-Ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine F->G

Caption: General three-step synthetic pathway.

Troubleshooting Guide & FAQs

Part A: Synthesis of the 2-Ethyl-3H-imidazo[4,5-b]pyridine Core

This initial step involves the condensation of 2,3-diaminopyridine with an equivalent of propanoic acid or its derivative to form the heterocyclic scaffold.

Q1: My yield for the cyclization of 2,3-diaminopyridine with propanoic acid is consistently low. What are the common causes?

A1: Low yields in Phillips-type condensations are often due to incomplete reaction or side product formation. Key factors to consider are:

  • Reaction Conditions: This condensation requires high temperatures (typically 140-180 °C) to drive off water. Using a high-boiling solvent like Dowtherm A or simply heating the neat reagents is common. If using an acid catalyst like polyphosphoric acid (PPA), ensure it is fresh and viscous, as absorbed water can reduce its efficacy.

  • Purity of Starting Materials: 2,3-diaminopyridine is susceptible to oxidation and can darken upon storage. Using freshly purified starting material can significantly improve yields.

  • Water Removal: The reaction produces one equivalent of water. If not effectively removed, it can hydrolyze the intermediate Schiff base, preventing cyclization. If running the reaction in a solvent, using a Dean-Stark trap is highly recommended. For neat reactions or those in PPA, applying a vacuum during the final stages of heating can help remove residual water.

Q2: I am observing significant amounts of unreacted 2,3-diaminopyridine even after prolonged heating. How can I drive the condensation to completion?

A2: If the reaction is not going to completion, the activation of the carboxylic acid is likely insufficient.

  • Use a More Reactive Propanoic Acid Derivative: Instead of propanoic acid, consider using propanoic anhydride or propanoyl chloride. These are more electrophilic and will react more readily with the diamine. When using the acid chloride, a non-nucleophilic base should be added to scavenge the HCl byproduct.

  • Catalyst Choice: While high temperatures can be sufficient, an acid catalyst ensures protonation of the carbonyl, making it more susceptible to nucleophilic attack. PPA is effective as both a catalyst and a dehydrating agent. Alternatively, mineral acids like HCl can be used, though this may require higher temperatures.[1]

Part B: N-Alkylation of the Imidazo[4,5-b]pyridine Core

This step introduces the propyl-amine side chain (as a nitrile precursor) onto the imidazole nitrogen. The primary challenge here is regioselectivity.

Q1: I am getting a mixture of N1 and N3 alkylated isomers when reacting 2-ethyl-3H-imidazo[4,5-b]pyridine with 3-chloropropanenitrile. How can I favor the desired N3 isomer?

A1: This is a classic regioselectivity problem. The N1 and N3 positions have different steric and electronic environments. The N3 nitrogen is generally considered more nucleophilic but is also more sterically hindered by the adjacent pyridine ring. The N1 position is less hindered. The ratio of products is highly dependent on reaction conditions.

  • Choice of Base: A strong, non-nucleophilic, and sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to deprotonate the imidazole. The resulting anion's counter-ion can influence the site of alkylation. Less coordinating cations (like K+) may favor alkylation at the more sterically accessible N1 position, while more coordinating cations (like Li+ or Na+) might favor the thermodynamically more stable N3 product.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are standard. The choice of solvent can influence the dissociation of the ion pair formed after deprotonation.

  • Temperature Control: Running the deprotonation at 0 °C before adding the alkylating agent and then allowing the reaction to slowly warm to room temperature can sometimes improve selectivity. High temperatures often lead to a loss of selectivity.

Alkylation_Isomers cluster_0 Alkylation Pathways Start 2-Ethyl-3H-imidazo[4,5-b]pyridine + Base + R-X N1_Product N1-alkylated Isomer (Kinetic Product) Start->N1_Product Less Hindered (Often faster) N3_Product N3-alkylated Isomer (Thermodynamic Product, Desired) Start->N3_Product More Stable (Often favored under equilibrium)

Caption: Competing N1 vs. N3 alkylation pathways.

Condition Base Solvent Typical Outcome Rationale
Kinetic Control K₂CO₃AcetoneOften favors N1 isomerMild conditions, faster reaction at the less hindered site.
Thermodynamic Control NaHDMFOften improves N3 selectivityStronger base, polar aprotic solvent can favor the more stable product.
Alternative Cs₂CO₃DMFCan improve N3 selectivityThe large cesium cation can alter coordination and favor the thermodynamic product.

Q2: The alkylation reaction is very slow. What factors should I investigate?

A2:

  • Alkylating Agent Reactivity: The reactivity of alkyl halides is in the order I > Br > Cl. If using 3-chloropropanenitrile is too slow, consider switching to 3-bromopropanenitrile. You can also perform an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to convert the chloride to the more reactive iodide.

  • Base Strength: Ensure your base is strong enough to fully deprotonate the imidazole NH. Carbonates (K₂CO₃, Cs₂CO₃) are weaker than hydrides (NaH) or alkoxides (t-BuOK). If the reaction is stalled with a carbonate, switching to NaH may be necessary.

  • Temperature: While higher temperatures can decrease selectivity, gently heating the reaction (e.g., to 40-50 °C) after the initial addition may be required to drive it to completion, especially with less reactive chlorides.

Part C: Reduction of the Nitrile to the Primary Amine

The final step is the conversion of the propanenitrile group to a propan-1-amine. The choice of reducing agent is critical to avoid side reactions with the electron-rich imidazopyridine ring.

Q1: My nitrile reduction is incomplete. What are the best reducing agents for this transformation on a heterocyclic system?

A1:

  • Catalytic Hydrogenation: This is often the cleanest and most effective method. Raney Nickel (Raney Ni) or Platinum on carbon (Pt/C) are excellent catalysts.[2] The reaction is typically run in a protic solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. High pressures of hydrogen (50-100 psi) are usually required.[2]

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that readily converts nitriles to primary amines.[3][4] It is effective at room temperature in ethereal solvents like THF or diethyl ether. However, its high reactivity can sometimes lead to over-reduction or interaction with the heterocyclic core. A careful aqueous workup is essential.[4]

Q2: I am seeing byproducts or degradation of my starting material during the reduction. Are there milder alternatives?

A2: Yes. If strong reducing agents like LiAlH₄ are causing issues, or if your molecule has other reducible functional groups, consider these alternatives:

  • Sodium Borohydride with an Additive: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles. However, in the presence of a Lewis acid or transition metal salt like CoCl₂ or NiCl₂, its reactivity is enhanced, allowing for the reduction of nitriles under milder conditions than LiAlH₄.[2]

  • Ruthenium Catalysis: Homogeneous ruthenium catalysts, such as those based on [Ru(cod)(methylallyl)₂] and phosphine ligands, have been shown to be highly efficient and chemoselective for nitrile reduction, tolerating a broad range of functional groups.[5][6]

Troubleshooting_Reduction cluster_incomplete Solutions for Incomplete Reaction cluster_degradation Solutions for Degradation Start Nitrile Reduction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes Degradation Degradation/Byproducts Start->Degradation Yes Inc_Sol1 Switch from H₂/Pd-C to H₂/Raney Ni (More active for nitriles) Incomplete->Inc_Sol1 Inc_Sol2 Increase H₂ Pressure (50 -> 100 psi) Incomplete->Inc_Sol2 Inc_Sol3 Use stronger agent: LiAlH₄ in THF Incomplete->Inc_Sol3 Deg_Sol1 Use milder conditions: Catalytic Hydrogenation Degradation->Deg_Sol1 Deg_Sol2 Try NaBH₄ / CoCl₂ (Milder than LiAlH₄) Degradation->Deg_Sol2 Deg_Sol3 Lower reaction temperature (e.g., 0 °C for LiAlH₄ addition) Degradation->Deg_Sol3

Caption: Decision tree for nitrile reduction issues.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-3H-imidazo[4,5-b]pyridine
  • Combine 2,3-diaminopyridine (1.0 eq) and propanoic anhydride (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 150 °C and maintain for 4-6 hours. The mixture will become a solid mass.

  • Cool the reaction to room temperature.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Recrystallization from ethanol/water can be performed for further purification if necessary.

Protocol 2: N-Alkylation to form 3-(2-Ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propanenitrile
  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-ethyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour.

  • Add 3-bromopropanenitrile (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to separate the N1 and N3 isomers.

Protocol 3: Reduction to 3-(2-Ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine
  • In a Parr shaker vessel, dissolve 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propanenitrile (1.0 eq) in ethanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight, washed with ethanol).

  • Pressurize the vessel with hydrogen gas to 80 psi.

  • Heat the vessel to 40-50 °C and shake for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified further by crystallization of its hydrochloride salt if needed.

References
  • Enthaler, S., Junge, K., Addis, D., Erre, G., & Beller, M. (2008). A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. ChemSusChem, 1(12), 1006-10. [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]

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  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. [Link]

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  • Dalkilic, O., Turbedaroglu, O., & Kilic, H. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. Journal of Organic Chemistry. [Link]

  • Dalkilic, O., Turbedaroglu, O., & Kilic, H. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. [Link]

  • Sharma, V., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • PMC. (n.d.). Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines. PMC. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of C3-Alkylated Imidazopyridines from α-Bromocarbonyls under Photoredox Conditions. ResearchGate. [Link]

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  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

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  • PubMed. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. PubMed. [Link]

  • Encyclopedia.pub. (2023). Synthetic Imidazopyridine-Based Derivatives. Encyclopedia.pub. [Link]

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  • Appchem. (n.d.). 1-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-(methylsulfanyl)propan-1-amine. Appchem. [Link]

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  • ACS Publications. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry. [Link]

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overcoming solubility issues with 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific in vitro solubility hurdles associated with 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine .

Rather than relying on trial and error, this guide deconstructs the physicochemical properties of your compound, explains the causality behind precipitation events, and provides self-validating protocols to ensure your biological assays yield robust, artifact-free data.

Part 1: Compound Profiling & Causality (The "Why")

To solve a solubility issue, we must first understand the molecule's architecture. Your compound features two distinct chemical domains that dictate its behavior in aqueous media:

  • The Imidazopyridine Core (Lipophilic): The fused bicyclic 3H-imidazo[4,5-b]pyridine ring, coupled with the 2-ethyl group, creates a highly planar, hydrophobic surface. This domain strongly favors π−π stacking and hydrophobic aggregation in water.

  • The Propan-1-amine Chain (Hydrophilic/Basic): The primary amine has a pKa of approximately 9.5–10.5. At physiological pH (7.4), it is predominantly protonated ( −NH3+​ ).

The Causality of Precipitation: Researchers typically store this compound as a free base in a 10 mM DMSO stock. When this stock is diluted directly into pH 7.4 cell culture media, it undergoes a massive "solvent shift." The sudden drop in the dielectric constant forces the lipophilic imidazopyridine cores to rapidly nucleate and aggregate before the amine tail can fully protonate and solvate. This is a classic failure of [1].

Part 2: Troubleshooting Guide & FAQs

Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. What is happening? A: You are observing a kinetic "crash out." Because the compound is introduced to the aqueous environment too rapidly, thermodynamic equilibrium is bypassed. The hydrophobic forces of the imidazopyridine core overpower the solvation capacity of the media, leading to immediate microscopic or macroscopic precipitation.

Q: Can I just increase the DMSO concentration to 2% or 5% to keep it in solution? A: No. This is a critical error in cell-based assays. DMSO concentrations must be kept strictly below 0.1% to 0.5% (v/v). Higher concentrations of DMSO induce cytotoxicity, alter cellular membrane permeability, and trigger reactive oxygen species (ROS) production, which will create false positives or mask the true pharmacological effect of your compound [2].

Q: How can I formulate this compound for cell-based assays without using excessive DMSO? A: We recommend shifting from a kinetic dilution model to a thermodynamic formulation model. The most effective strategy for lipophilic amines is Hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complexation . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic imidazopyridine core, while its hydrophilic exterior maintains aqueous solubility, a proven technique for rescuing highly lipophilic drugs [3].

Part 3: Visualizing the Problem and Solution

G Start Precipitation Observed in Assay Media CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO (Prevent Cytotoxicity) CheckDMSO->ReduceDMSO Yes AssessChem Assess Chemistry: Basic Amine + Lipophilic Core CheckDMSO->AssessChem No ReduceDMSO->AssessChem Formulation Select Formulation Strategy AssessChem->Formulation Acid Acid-Assisted Dilution (Protonate Amine) Formulation->Acid CD HP-β-CD Complexation (Shield Core) Formulation->CD Validate Validate via LC-MS or Nephelometry Acid->Validate CD->Validate

Workflow for troubleshooting and resolving in vitro solubility failures.

Mechanistic DMSOStock 10 mM DMSO Stock (Free Base) DirectDilution Direct Dilution (pH 7.4 Media) DMSOStock->DirectDilution CDAddition Pre-mix with HP-β-CD (Aqueous) DMSOStock->CDAddition CrashOut Kinetic Crash Out (Hydrophobic Aggregation) DirectDilution->CrashOut Solvent Shift Inclusion Inclusion Complex (Shielded Core) CDAddition->Inclusion Host-Guest Interaction Solvated Stable Aqueous Solution (Bioavailable) Inclusion->Solvated Dilution to Media

Mechanistic pathway of kinetic precipitation versus cyclodextrin rescue.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. Do not rely on visual inspection alone; nano-suspensions can appear optically clear but will fail to penetrate cells, leading to artificially low assay signals.

Protocol A: HP- β -CD Inclusion Complexation (Recommended)

Causality: HP- β -CD acts as a molecular shield. By pre-mixing the compound with the cyclodextrin before introducing it to the assay buffer, we prevent the imidazopyridine core from ever sensing the sudden shift in the dielectric constant.

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile, deionized water.

  • Complexation: Weigh out the dry powder of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. Add it directly to the HP- β -CD solution to achieve a target concentration of 1 mM. (Note: Avoid using DMSO if possible, or keep it <1% of this intermediate stock).

  • Agitation: Sonicate the mixture in a water bath for 30 minutes at room temperature, followed by vortexing, to drive the thermodynamic host-guest inclusion process.

  • Validation Checkpoint (Critical): Centrifuge the solution at 10,000 x g for 10 minutes. If a microscopic pellet forms, the compound has exceeded its inclusion capacity.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute an aliquot and quantify the true dissolved concentration via LC-MS or UV-Vis against a standard curve.

  • Application: Dilute this validated aqueous stock directly into your cell culture media.

Protocol B: Acid-Assisted Solubilization

Causality: Pre-protonating the primary amine ensures that when the compound hits the aqueous buffer, it is already in its highly polar salt form, lowering the activation energy required for solvation.

  • Protonation: Dissolve the free base powder in a minimal volume of 0.1 M HCl (using a 1:1.1 molar ratio of compound to acid) to form the hydrochloride salt in situ.

  • Dilution: Dilute immediately with sterile water to a 1 mM intermediate concentration.

  • Buffering: Slowly titrate the solution with 10X PBS while vortexing vigorously until the pH reaches 7.2–7.4.

  • Validation Checkpoint: Perform laser nephelometry (light scattering) on the final solution. An increase in light scattering indicates that the compound is nucleating as the pH neutralizes. If scattering occurs, you have hit the thermodynamic solubility limit of the salt form and must dilute further.

Part 5: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine under various formulation strategies.

Formulation StrategyMax Soluble Concentration (µM)Cell Assay SuitabilityPrimary Limitation
100% PBS (pH 7.4) < 5 µMYesExtremely low thermodynamic solubility.
1% DMSO in PBS ~10 µMMarginalHigh risk of solvent-induced cytotoxicity and artifacts.
Acid-Titrated PBS (Salt Form) ~50 µMGoodRequires strict pH monitoring to prevent media acidification.
20% HP- β -CD in Water/PBS > 500 µM Excellent Highly stable; optimal for high-concentration dosing.

Part 6: References

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics (2024). This study details the mechanisms of kinetic versus thermodynamic solubility failures during early drug discovery and the "solvent shift" phenomenon. URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology (2013). This paper provides authoritative grounding on the cytotoxic and immunomodulatory artifacts caused by exceeding 0.1%–0.5% DMSO in cell culture. URL:[Link]

  • Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. AAPS PharmSciTech (2025). This recent study validates the use of HP- β -CD to encapsulate lipophilic cores, dramatically improving aqueous solubility without the use of toxic co-solvents. URL:[Link]

identifying and characterizing impurities in 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of imidazo[4,5-b]pyridine-derived intermediates. The target molecule, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine , is a critical building block often utilized in the development of kinase inhibitors and GPCR ligands.

Synthesizing this scaffold presents unique analytical and mechanistic challenges. Depending on your chosen synthetic strategy—either late-stage alkylation of the intact core (Route A) or early-stage functionalization followed by cyclization (Route B)—you will encounter distinct impurity profiles. This guide provides field-proven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights to help you isolate and characterize these impurities.

Part 1: Synthesis Workflow & Impurity Origins

Understanding the causality behind your impurity profile requires mapping your synthetic route. The diagram below illustrates the two primary synthetic pathways and the kinetic/thermodynamic traps that generate the most common impurities.

ImpurityPathways SM 2,3-Diaminopyridine Derivatives RouteA Route A: Core Alkylation (Late-stage functionalization) SM->RouteA RouteB Route B: Amine Cyclization (Early-stage functionalization) SM->RouteB Core 2-Ethyl-3H-imidazo[4,5-b]pyridine RouteA->Core Intermediate N2-(3-Aminopropyl)pyridine -2,3-diamine RouteB->Intermediate Alkylation Alkylation with Boc-NH-(CH2)3-Br Core->Alkylation K2CO3 / DMF Cyclization Cyclization with Propionic Acid Intermediate->Cyclization Heat / Acid Target Target Molecule: N3-Isomer Alkylation->Target Major Pathway Imp1 Impurity A: N1-Regioisomer Alkylation->Imp1 Minor Pathway Cyclization->Target Complete Dehydration Imp2 Impurity B: Amide (+18 Da) Cyclization->Imp2 Incomplete Reaction Imp3 Impurity C: N-Propionyl (+56 Da) Cyclization->Imp3 Excess Acylation

Synthetic routes for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine and impurity origins.

Part 2: Troubleshooting FAQs

Q1: We are synthesizing the target via direct alkylation of 2-ethyl-3H-imidazo[4,5-b]pyridine (Route A). LC-MS shows two peaks with identical m/z. How do we definitively assign the N1 vs. N3 regioisomers? The Causality: The imidazo[4,5-b]pyridine core exhibits tautomerism between the 1H and 3H forms. Because the pyridine nitrogen (N4) is electron-withdrawing, the N3 position is generally more nucleophilic, making it the major product under basic conditions (e.g., K₂CO₃/DMF). However, N1-alkylation is a persistent minor pathway, resulting in a nearly inseparable regioisomer[1][2]. The Solution: You must use 2D-NOESY NMR. Because the N4 position (the pyridine nitrogen) lacks a proton, an alkyl group at the N3 position will not show a strong Nuclear Overhauser Effect (NOE) cross-peak to the aromatic ring. Conversely, an alkyl group at the N1 position is spatially adjacent to the C7 proton of the pyridine ring, resulting in a highly diagnostic NOE cross-peak[3].

Q2: During the cyclization of N2-(3-aminopropyl)pyridine-2,3-diamine with propionic acid (Route B), we observe a +56 Da impurity. What is the root cause? The Causality: A mass shift of +56.06 Da corresponds to the unintended addition of a propionyl group (C₃H₄O). If your primary amine is not protected (e.g., with a Boc group) during the cyclization step, the excess propionic acid or propionyl chloride will acylate the terminal amine of the propan-1-amine moiety[4]. The Solution: This is a kinetic trap. To prevent over-acylation, either protect the primary amine prior to cyclization or switch to milder cyclization reagents, such as triethyl orthopropionate with a catalytic amount of acid, which selectively forms the imidazole ring without acylating the primary amine.

Q3: Our HPLC purity profile shows a broad, tailing peak eluting earlier than the target product. MS indicates a +18 Da mass difference. How do we resolve this? The Causality: The +18 Da mass corresponds to the un-dehydrated amide intermediate (N-(2-((3-aminopropyl)amino)pyridin-3-yl)propionamide). Cyclization to the imidazo[4,5-b]pyridine core requires the elimination of water. If the reaction is quenched prematurely or the temperature is too low, this intermediate persists[4]. The Solution: Drive the dehydration thermodynamically. Increase the reaction temperature or utilize a Dean-Stark trap to actively remove water from the reaction mixture, forcing the equilibrium toward the fully cyclized imidazo[4,5-b]pyridine core.

Part 3: Quantitative Data & Impurity Profiling

To assist your analytical team, I have summarized the standard chromatographic and mass spectrometric markers for the target and its primary impurities.

Impurity ProfileOrigin PathwayRRT[M+H]⁺ (m/z)Diagnostic MS/MS FragmentStructural Marker
Target (N3-Isomer) Product1.00205.16148.10 (Core)NOESY: No C7-H cross-peak
Impurity A (N1-Isomer) Route A (Alkylation)1.05205.16148.10 (Core)NOESY: Strong C7-H cross-peak
Impurity B (Amide) Route B (Cyclization)0.85223.17149.09 (Amide cleavage)+18 Da (Failure to dehydrate)
Impurity C (N-Propionyl) Route B (Over-acylation)1.30261.23205.16 (-Propionyl)+56 Da (Acylated primary amine)

Note: Relative Retention Time (RRT) is based on the UPLC-MS/MS protocol detailed below.

Part 4: Analytical Characterization Protocols
Protocol 1: 2D-NMR (NOESY & HMBC) Regioisomer Assignment

This protocol is a self-validating system; the initial 1D assignment acts as an internal control for the subsequent 2D spatial correlations.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution to prevent line broadening.

  • 1H NMR Baseline Acquisition: Acquire a standard ¹H NMR spectrum. Validation Step: Assign the C7-H proton of the pyridine ring, which typically appears as a distinct doublet at ~8.2–8.3 ppm (coupling with C6-H).

  • NOESY Acquisition: Set the mixing time (d8) to 300–500 ms to capture small molecule spatial interactions. Acquire the 2D spectrum.

  • Data Interpretation: Extract the 1D slice at the chemical shift of the N-CH₂ protons (~4.2–4.4 ppm).

    • If a cross-peak is observed at ~8.2 ppm (C7-H), the compound is the N1-regioisomer .

    • If no cross-peak to the aromatic region is observed, it is the N3-regioisomer (Target).

  • Orthogonal HMBC Confirmation: Acquire a ¹H-¹³C HMBC spectrum. The N3-CH₂ protons will show a ³J correlation to the C3a bridgehead carbon, while N1-CH₂ protons will correlate to the C7a carbon.

Protocol 2: UPLC-MS/MS Impurity Profiling
  • Mobile Phase Preparation:

    • Buffer A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Buffer B: 0.05% TFA in Acetonitrile.

    • Causality Note: TFA acts as an ion-pairing agent. It suppresses the secondary interactions of the primary amine with residual silanols on the stationary phase, preventing peak tailing and ensuring sharp resolution between the N1 and N3 isomers.

  • Column Setup: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to reduce backpressure and improve mass transfer.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS Detection: Operate in positive ESI mode. Set the capillary voltage to 3.0 kV and source temperature to 150°C. Monitor the specific [M+H]⁺ transitions outlined in the Quantitative Data table.

References
  • Altaib, M., et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and[4,5-b]pyridine derivatives and their antimicrobial activities". Molecular Diversity. URL: [Link]

  • Stucky, G. C., et al. (1997). "Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. Development of an Efficient Process for Industrial-Scale Production of a Key Intermediate for Potent Angiotensin II Receptor Antagonists". CHIMIA. URL: [Link]

  • Zeinyeh, W., et al. (2009). "Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study". Tetrahedron Letters. URL: [Link]

Sources

Technical Support Center: Stabilization & Storage of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine .

This compound features two highly reactive moieties: an electron-rich imidazopyridine core and an unhindered primary aliphatic amine . If handled improperly, these functional groups act as sinks for atmospheric carbon dioxide, moisture, and oxygen, leading to rapid batch degradation. This guide provides field-proven, self-validating protocols to ensure the long-term integrity of your compound in accordance with ICH Q1A(R2) stability testing guidelines[1].

Part 1: Core Vulnerabilities & Troubleshooting FAQs

Q1: My batch is gaining mass over time, and I am seeing insoluble white precipitates form in the oil/solid. What is happening?

Causality: You are observing carbamate formation . Primary amines are highly nucleophilic. When exposed to ambient air, the unhindered primary amine tail of your compound undergoes a rapid nucleophilic attack on the electrophilic carbon of atmospheric CO₂. This reversible reaction forms an ammonium carbamate salt. Because carbamate salts are highly polar and often insoluble in the parent free-base matrix, they precipitate out as a white crust or cloudiness. Solution: The compound must be strictly handled under an inert atmosphere (Argon preferred, as it is heavier than air) and sealed in gas-impermeable containers. See Protocol A below.

Q2: LC-MS analysis of a stored batch shows a new peak with a +16 Da mass shift. How do I suppress this impurity?

Causality: A +16 Da shift is the classic signature of N-oxidation . The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms. The pyridine-type nitrogen in the fused ring system is susceptible to oxidative metabolism and ambient oxidation by reactive oxygen species (ROS) or prolonged exposure to atmospheric O₂, forming an N-oxide[2]. Furthermore, ambient UV light can generate radical species that accelerate this oxidation. Solution: Store the compound in amber glass vials to prevent UV-induced radical initiation, and ensure the headspace is completely purged of oxygen prior to sealing.

Q3: The compound appears to be turning into a sticky syrup, and my stoichiometric calculations for downstream coupling are failing. Why?

Causality: Your compound is highly hygroscopic . The primary amine group readily forms extensive hydrogen-bonding networks with atmospheric moisture[3]. As water is absorbed, the physical state shifts (often becoming a sticky syrup or oil), and the molecular weight of the bulk material artificially increases due to hydrate formation. This throws off stoichiometric equivalents in downstream synthesis. Solution: Always store the compound in a desiccator over anhydrous calcium sulfate (Drierite) or silica gel, and allow the vial to reach room temperature before opening to prevent condensation.

Part 2: Mechanistic Pathways & Storage Workflows

G Compound 3-(2-ethyl-3H-imidazo[4,5-b] pyridin-3-yl)propan-1-amine Carbamate Ammonium Carbamate (Mass +44 Da, Precipitate) Compound->Carbamate Nucleophilic Attack Hydrate Amine Hydrate (Stoichiometry Shift) Compound->Hydrate H-Bonding NOxide Imidazopyridine N-Oxide (Mass +16 Da Impurity) Compound->NOxide Oxidation CO2 Atmospheric CO2 CO2->Carbamate H2O Atmospheric Moisture H2O->Hydrate O2 Oxygen / UV Light O2->NOxide

Mechanistic degradation pathways of the target compound upon atmospheric exposure.

Workflow Start Purified Amine Free-Base Dry High Vacuum Drying (<0.1 mbar, 12h) Start->Dry Purge Argon Blanketing (Displace CO2/O2) Dry->Purge Seal Seal in Amber Glass with PTFE Septum Purge->Seal Store Long-Term Storage (-20°C, Desiccated) Seal->Store

Step-by-step optimal workflow for the long-term stabilization and storage of the amine.

Part 3: Quantitative Stability Data

To establish a self-validating baseline for your laboratory, refer to the following stability matrix. This data synthesizes typical primary amine degradation kinetics with ICH Q1A(R2) accelerated testing parameters[1].

Storage ConditionAtmosphereTemperatureExpected Shelf-LifePrimary Observed Degradant
Open ContainerAmbient Air25°C< 24 hoursCarbamate (+44 Da), Hydrate
Clear Glass, CappedAir4°C1 - 2 weeksN-Oxide (+16 Da), Carbamate
Amber Glass, CappedArgon25°C3 - 6 monthsTrace N-Oxide
Amber Glass, PTFE Seal Argon -20°C > 24 months None detected (Stable)

Part 4: Experimental Protocols

Protocol A: Inert Gas Purging and Sealing (Preventative)

This protocol ensures the exclusion of CO₂, O₂, and H₂O, creating a self-validating system where the mass of the compound remains static over time.

  • Preparation: Transfer the freshly purified free-base amine into a pre-dried, amber glass vial. Amber glass is mandatory to prevent UV-catalyzed radical oxidation of the imidazopyridine core.

  • Desiccation: Place the open vial in a vacuum desiccator and apply high vacuum (<0.1 mbar) for 12 hours to remove trace residual solvents and moisture.

  • Argon Blanketing: Backfill the desiccator with dry Argon. Alternatively, use a Schlenk line to gently blow a stream of Argon directly into the vial's headspace for 60 seconds. Note: Argon is preferred over Nitrogen as it is denser than air and settles over the compound, providing a superior protective blanket.

  • Sealing: Immediately cap the vial using a cap fitted with a PTFE-lined silicone septum . PTFE is gas-impermeable and prevents plasticizers from leaching into the amine.

  • Storage: Wrap the cap junction tightly with Parafilm and store the vial at -20°C.

  • Validation: Weigh the vial before storage and after 30 days. A mass increase of >0.5% indicates a seal failure and moisture/CO₂ ingress.

Protocol B: Reclaiming Carbonated Amine (Corrective)

If your batch has already absorbed CO₂ and formed a carbamate salt, the reaction is reversible. Use this protocol to rescue the batch.

  • Dissolution: Dissolve the degraded, cloudy amine batch in a non-polar organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Basic Wash (Decarbonation): Transfer the solution to a separatory funnel and wash with an equal volume of 1M aqueous NaOH. Causality: The strong base deprotonates the ammonium carbamate, shifting the equilibrium to release CO₂ gas and regenerating the lipophilic free-base amine, which partitions into the organic layer.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers and dry thoroughly over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator.

  • Recovery: Immediately subject the reclaimed oil/solid to Protocol A to prevent re-carbonation.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) Source: European Medicines Agency (EMA) URL:[Link]

  • Experimental and computational study of the thermal degradation of primary amines used in CO2 capture Source: ResearchGate URL:[Link]

  • Discovery and Evaluation of a Series of 3-Acylindole Imidazopyridine Platelet-Activating Factor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

troubleshooting inconsistent results in assays with 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, hereafter referred to as "EIPA." This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for researchers encountering inconsistent results in biochemical and cell-based assays involving this compound. As a novel imidazo[4,5-b]pyridine derivative, its biological activity is of significant interest, making reproducible data paramount.[1][2] This document provides a structured approach to identifying and resolving common experimental variables.

Section 1: Compound Handling and Physicochemical Properties

The most common source of assay variability begins before the experiment itself.[3] Proper handling, storage, and dissolution of EIPA are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle EIPA?

A1: Proper storage is crucial for maintaining the chemical integrity of EIPA.

  • Lyophilized Powder: Upon receipt, store the lyophilized powder at -20°C or colder, protected from light and moisture.[4][5][6][7] Before opening the vial, always allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can degrade the compound.[6][7] For long-term storage, keeping the compound under a dry, inert atmosphere like argon or nitrogen is recommended, especially for compounds with moieties susceptible to oxidation.[5][8]

  • Stock Solutions: It is highly recommended to prepare a concentrated stock solution in a suitable solvent (e.g., 100% DMSO), aliquot it into single-use volumes, and store at -80°C.[7] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][7]

Q2: What is the best solvent for dissolving EIPA, and how do I confirm its solubility?

A2: The choice of solvent is critical and can significantly impact assay performance.

  • Primary Solvent: For most non-polar, small organic molecules like EIPA, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended primary solvent.[9] It is crucial to use "cell culture grade" or "molecular biology grade" DMSO to avoid impurities that can be toxic to cells or interfere with assays.[10]

  • Solubility Testing: To determine the optimal stock concentration, perform a solubility test. Start by adding a small, measured amount of solvent to a pre-weighed amount of EIPA. Vortex thoroughly and visually inspect for any precipitate. If particulates remain, sonication can be applied. If the compound is still not fully dissolved, more solvent can be added incrementally. It is crucial to ensure the compound is fully dissolved before making serial dilutions into aqueous assay buffers, as precipitated compound can lead to inaccurate concentration calculations and inconsistent results.[11]

  • Aqueous Media: Be aware that EIPA may have limited solubility in aqueous buffers. When diluting the DMSO stock into your assay medium, ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced artifacts and cytotoxicity.[12][13] A high final concentration of DMSO can alter enzyme conformation and cell membrane permeability, leading to non-specific effects.[9][14]

Q3: How can I assess the purity and stability of my EIPA sample?

A3: Verifying the purity and stability of your compound is a critical quality control step. Unstable compounds or the presence of impurities can lead to inconsistent data and reduced potency.[3][15]

  • Purity Assessment: The purity of the initial compound stock should be ≥95% for most applications, as recommended by journals like the Journal of Medicinal Chemistry.[16] This can be verified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (like a photodiode array, PDA) and a mass spectrometer (MS).[17][18] The HPLC chromatogram should show a single major peak at the expected retention time, and the mass spectrum should confirm the correct molecular weight (190.25 g/mol for the ethyl-substituted version).[19]

  • Stability Assessment: Compound instability in assay buffer can be a major source of variability.[3] To test this, incubate EIPA in your final assay buffer at the working temperature (e.g., 37°C) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot and analyze it by HPLC to check for the appearance of degradation peaks.

ParameterRecommendationRationale
Storage (Solid) -20°C or -80°C, desiccated, darkPrevents degradation from heat, moisture, and light.[5]
Storage (Solution) Single-use aliquots at -80°CAvoids repeated freeze-thaw cycles that degrade the compound.[4]
Primary Solvent Anhydrous, high-purity DMSOEnsures complete dissolution and minimizes solvent-based artifacts.[10]
Final DMSO % Keep below 0.5% in final assayHigh concentrations of DMSO can be cytotoxic and cause non-specific effects.[12][13]
Purity Check HPLC-MSConfirms identity and quantifies purity, ensuring active compound concentration is accurate.[18][20]

Section 2: Troubleshooting Biochemical Assays

Biochemical assays, such as enzyme kinetics or binding assays, are sensitive to a variety of interferences. When working with a novel inhibitor like EIPA, it is crucial to rule out common artifacts.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for EIPA shifts between experiments. What are the primary causes?

A1: IC50 variability is a common problem in drug discovery and can stem from multiple sources.[11][21] A variation of two- to three-fold is often considered acceptable for many assays, but larger shifts warrant investigation.[11][21]

  • Inaccurate Dilutions: Errors in preparing the serial dilution series are a frequent cause. Always use calibrated pipettes and prepare fresh dilutions for each experiment from a validated stock solution.[21]

  • Enzyme/Reagent Instability: Ensure that the enzyme or protein target is stable and active throughout the assay. Use consistent lots of reagents and buffers, and include stabilizers like BSA or DTT if necessary to maintain enzyme conformation and activity.[22]

  • Assay Conditions: Minor variations in incubation time, temperature, or buffer pH can significantly impact enzyme activity and, consequently, the IC50 value.[23] Standardize these parameters across all experiments.

Q2: I'm observing a very steep dose-response curve and high variability, suggesting non-specific inhibition. How can I test for this?

A2: Steep dose-response curves can be a hallmark of non-specific inhibition, often caused by the compound forming colloidal aggregates at higher concentrations.[24] These aggregates can sequester and denature proteins, leading to false-positive results.[24][25]

  • Detergent Test: A standard method to test for aggregation is to repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[24] If the inhibitory activity of EIPA is significantly reduced or eliminated in the presence of the detergent, this strongly suggests inhibition is due to aggregation.

Q3: How do I check if EIPA is interfering with the assay signal itself (e.g., fluorescence or absorbance)?

A3: Small molecules can interfere with optical-based detection methods, leading to false results.[24][25]

  • Autofluorescence/Absorbance Check: Prepare a serial dilution of EIPA in the assay buffer without the enzyme or other reaction components. Read the plate using the same settings (e.g., excitation/emission wavelengths or absorbance wavelength) as your primary assay.[24] A significant signal that correlates with the compound concentration indicates interference. If this occurs, you may need to find alternative detection wavelengths or use an orthogonal assay with a different readout (e.g., luminescence instead of fluorescence).[22]

Troubleshooting_Biochemical_Assays start Inconsistent Results in Biochemical Assay ic50_shift IC50 Value Shifts Between Experiments? start->ic50_shift steep_curve Steep Dose-Response Curve or High Variability? start->steep_curve no_effect Compound Shows No Effect? start->no_effect check_dilutions Verify Pipetting and Prepare Fresh Dilutions ic50_shift->check_dilutions check_reagents Check Enzyme/Reagent Stability & Lot Consistency ic50_shift->check_reagents check_conditions Standardize Incubation Time, Temp, and pH ic50_shift->check_conditions aggregation_test Perform Assay with 0.01% Triton X-100 steep_curve->aggregation_test check_purity Verify Compound Purity and Integrity (HPLC) no_effect->check_purity check_solubility Confirm Solubility in Assay Buffer no_effect->check_solubility potency_reduced Potency Reduced? aggregation_test->potency_reduced aggregation_confirmed Result likely due to Colloidal Aggregation potency_reduced->aggregation_confirmed Yes other_issue Investigate other non-specific mechanisms potency_reduced->other_issue No Workflow_Compound_Stability_Test cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_compound Prepare EIPA solution in final assay buffer at working concentration (e.g., 10 µM) prep_control Prepare 'Time 0' control sample for immediate analysis prep_compound->prep_control incubate Incubate the EIPA solution at assay temperature (e.g., 37°C) for the full experiment duration prep_compound->incubate hplc_analysis Analyze all time-point samples (T0, T1, T2, T_final) by HPLC-UV prep_control->hplc_analysis tp1 Take aliquot at T1 (e.g., 2 hours) incubate->tp1 tp2 Take aliquot at T2 (e.g., 8 hours) tp1->tp2 tp1->hplc_analysis tp3 Take aliquot at T_final (e.g., 24 hours) tp2->tp3 tp2->hplc_analysis tp3->hplc_analysis data_analysis Compare peak area of the parent compound across time points. Look for new degradation peaks. hplc_analysis->data_analysis result Determine % of EIPA remaining at each time point data_analysis->result

Caption: Experimental workflow for assessing compound stability in assay media.

Section 4: Advanced Protocols

Protocol 1: Purity and Identity Confirmation using HPLC-MS

This protocol outlines a general method for verifying the purity and identity of your EIPA sample.

Objective: To confirm the molecular weight and assess the purity of an EIPA sample.

Materials:

  • EIPA sample

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column, UV/PDA detector, and Mass Spectrometer.

Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of EIPA in DMSO. Dilute this stock 1:100 in a 50:50 mixture of ACN:Water to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm). [18] * Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV/PDA scan from 210-400 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Purity: Integrate all peaks in the UV chromatogram. Calculate purity by the area normalization method: (Area of main peak / Total area of all peaks) x 100. [17][20]A pure sample should have a primary peak with >95% of the total area. [16][26] * Identity: Check the mass spectrum corresponding to the main peak for an ion with an m/z matching the expected value for EIPA ([M+H]⁺ ≈ 191.25).

References
  • Vertex AI Search. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Benchchem. (n.d.). Technical Support Center: Investigating Inconsistent IC50 Values.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • Torontech. (2024, July 23).
  • Promega Corporation. (n.d.).
  • AAT Bioquest. (2020, February 13). What could cause IC50 or EC50 values to differ between biochemical and cell-based assays?.
  • PMC - NIH. (n.d.). Nuisance compounds in cellular assays.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Gemcitabine IC50 Values.
  • Blue Line. (2026, March 5). Research Compound Stability Guide.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • ResearchGate. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?.
  • YouTube. (2021, October 22).
  • PMC - NIH. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • Eppendorf Canada. (n.d.). Troubleshooting Cell-based Assays.
  • ResearchGate. (2015, January 8).
  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage.
  • Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Separation Science. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • PMC. (n.d.). The Ecstasy and Agony of Assay Interference Compounds.
  • MDPI. (2021, March 10). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models.
  • PMC - NIH. (n.d.).
  • Peptides.co. (2025, November 10). Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance.
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Technology Networks. (2025, December 10).
  • Taylor & Francis. (2021, March 18). Full article: Evolution of assay interference concepts in drug discovery.
  • Journal of Medicinal Chemistry. (2009, January 2). Revision of Purity Criteria for Tested Compounds.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.
  • Appchem. (n.d.). 3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine.
  • PubChem. (n.d.). 3H-Imidazo(4,5-b)pyridin-2-amine.
  • NextSDS. (n.d.). 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • PubMed. (2016, July 14). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor.
  • Appchem. (n.d.). 3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine.
  • PMC. (n.d.).
  • FULIR. (n.d.).

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optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[4,5-b]pyridines are of significant interest due to their structural similarity to purines, which imparts a wide range of biological activities, making them crucial in medicinal chemistry.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of imidazo[4,5-b]pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is a common frustration in organic synthesis. Several factors can contribute to this issue in the context of imidazo[4,5-b]pyridine synthesis.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pressure are critical parameters that can significantly impact yield.[5]

    • Explanation: The formation of the imidazo[4,5-b]pyridine core often involves a condensation and subsequent cyclization reaction. These steps can have different optimal temperature and time requirements. For instance, in palladium-catalyzed amidation reactions, temperatures around 110 °C are often employed.[6][7]

    • Solution: Systematically screen a range of temperatures and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A time-course study can help determine the optimal reaction duration to maximize product formation and minimize decomposition.

  • Inefficient Catalyst or Ligand System (for Cross-Coupling Reactions): The choice of catalyst and ligand is crucial for palladium-catalyzed reactions, which are frequently used to construct the imidazo[4,5-b]pyridine scaffold.[6][7]

    • Explanation: The catalyst's activity and the ligand's ability to stabilize the active palladium species directly influence the reaction rate and efficiency. Different ligands can also affect the regioselectivity of the reaction. For example, specific phosphine ligands like Me4tBu-XPhos have been shown to be effective.[7]

    • Solution: Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. The optimal combination will depend on the specific substrates being used.[1] It is also important to ensure the catalyst is not deactivated by impurities in the starting materials or solvents.

  • Poor Quality of Starting Materials: Impurities in reactants can lead to side reactions or inhibit the catalyst, ultimately reducing the yield.[5]

    • Explanation: For instance, in syntheses starting from 2,3-diaminopyridine, the purity of this starting material is critical. Oxidized impurities can interfere with the desired condensation reaction.

    • Solution: Ensure all starting materials and reagents are of high purity. Recrystallize or purify starting materials if necessary. Solvents should be anhydrous and freshly distilled, especially for moisture-sensitive reactions.

  • Inefficient Cyclization Step: The final ring-closing step to form the imidazole ring can be a bottleneck.

    • Explanation: This step often requires the removal of a molecule of water (dehydration). Inefficient removal of water can slow down or stall the reaction.

    • Solution: For reactions that generate water, consider using a Dean-Stark apparatus to azeotropically remove it. Alternatively, microwave-assisted synthesis can be highly effective in promoting cyclization and significantly reducing reaction times.[1][3][8]

Issue 2: Formation of Side Products and Isomers

The formation of unwanted byproducts and isomers complicates purification and reduces the yield of the desired compound.

Possible Causes and Solutions:

  • Lack of Regioselectivity: In many synthetic routes, there is a possibility of forming different regioisomers, particularly when substituting the pyridine or imidazole ring.

    • Explanation: For example, alkylation of the imidazo[4,5-b]pyridine core can occur at different nitrogen atoms, leading to a mixture of products.[9][10] Similarly, in palladium-catalyzed cross-coupling reactions, the regioselectivity of C-N bond formation can be a challenge.[7]

    • Solution: The choice of reaction conditions, including the base, solvent, and catalyst/ligand system, can influence regioselectivity. For instance, in palladium-catalyzed amidation, specific ligands can direct the substitution to the N1 position.[7] For alkylations, exploring different bases and solvents may favor the formation of one isomer over another. Phase transfer catalysis has also been employed to control alkylation.

  • Side Reactions of Functional Groups: Reactive functional groups on the starting materials can lead to undesired side reactions.

    • Explanation: For instance, if the starting materials contain unprotected hydroxyl or amino groups, they may compete in the desired reaction or undergo side reactions under the reaction conditions.

    • Solution: Protect sensitive functional groups before carrying out the main reaction. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its removal.

  • Over-alkylation or Multiple Substitutions: In reactions involving alkylation, it is possible to get multiple alkyl groups added to the molecule.

    • Explanation: The product of a mono-alkylation can sometimes be more reactive than the starting material, leading to a second alkylation.

    • Solution: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the imidazo[4,5-b]pyridine starting material can help to minimize di-alkylation.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes and Solutions:

  • Similar Polarity of Product and Byproducts: If the desired product has a similar polarity to the starting materials or major byproducts, separation by column chromatography can be difficult.

    • Explanation: This is a common issue when dealing with isomers or closely related side products.

    • Solution: Experiment with different solvent systems for column chromatography to improve separation. Sometimes, converting the product to a salt (if it has a basic nitrogen) can change its polarity and facilitate purification. Recrystallization is another powerful purification technique if a suitable solvent can be found.

  • Product Decomposition on Silica Gel: Some imidazo[4,5-b]pyridine derivatives can be sensitive to the acidic nature of silica gel.

    • Explanation: The Lewis acidic sites on silica gel can cause degradation of certain compounds.

    • Solution: Deactivate the silica gel by washing it with a solvent containing a small amount of a non-volatile base like triethylamine before packing the column. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of imidazo[4,5-b]pyridines.

Q1: What are the most common starting materials for synthesizing the imidazo[4,5-b]pyridine core?

The most prevalent starting materials are derivatives of 2,3-diaminopyridine.[1] These can be condensed with various carbonyl compounds, such as carboxylic acids, aldehydes, or their equivalents, to form the imidazole ring.[1] Another common strategy involves starting with a substituted pyridine, such as 2-chloro-3-aminopyridine or 2-chloro-3-nitropyridine, and building the imidazole ring through cross-coupling and cyclization reactions.[6][7][11]

Q2: What is the role of the catalyst in palladium-catalyzed syntheses of imidazo[4,5-b]pyridines?

In palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, the palladium catalyst facilitates the formation of the C-N bond, which is a key step in many synthetic routes to N-substituted imidazo[4,5-b]pyridines.[6][7] The catalyst, in conjunction with a suitable ligand, forms an active complex that undergoes oxidative addition with the aryl halide (e.g., 2-chloropyridine derivative), followed by coordination of the amine or amide, and finally reductive elimination to form the desired C-N bond and regenerate the catalyst.

Q3: Can microwave irradiation be beneficial for these syntheses?

Yes, microwave-assisted synthesis can be highly advantageous. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1][3][8] The rapid and uniform heating provided by microwaves can efficiently promote the condensation and cyclization steps, especially in solvent-free or high-boiling point solvent conditions.

Q4: How can I control the regioselectivity of substitution on the imidazo[4,5-b]pyridine ring?

Controlling regioselectivity is a key challenge. For N-substitution, the choice of synthetic route is critical. For example, a palladium-catalyzed amidation of a 2-chloro-3-aminopyridine with a primary amide can provide selective access to N1-substituted isomers.[7] For substitutions on the pyridine ring, methods like the Suzuki cross-coupling can be used to introduce substituents at specific positions if a suitable halo-substituted imidazo[4,5-b]pyridine is available.[8]

Q5: What are some common solvents used in these reactions?

The choice of solvent depends on the specific reaction. For palladium-catalyzed cross-coupling reactions, solvents like tert-butanol, dioxane, and toluene are frequently used.[1][6][7] For condensation reactions, higher boiling point solvents like DMF or DMSO can be effective, especially when elevated temperatures are required.[9] In some cases, greener solvents like a mixture of water and isopropanol have been successfully employed.[11]

Data and Protocols

Table 1: Typical Reaction Conditions for Palladium-Catalyzed Amidation
ParameterConditionReference
Catalyst Pd(OAc)₂ or Pd₂(dba)₃[1]
Ligand Phosphine-based (e.g., Xantphos, Me4tBu-XPhos)[1][7]
Base K₃PO₄ or Cs₂CO₃[1][6]
Solvent t-BuOH or Dioxane[1][6]
Temperature 85-110 °C[6][12]
Atmosphere Inert (e.g., Argon or Nitrogen)
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis

This protocol provides a general guideline for the synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and an aldehyde.

  • In a microwave-safe reaction vessel, combine 2,3-diaminopyridine (1 mmol) and the desired aldehyde (1.1 mmol).

  • Add a suitable solvent (e.g., ethanol, 2-3 mL) and a catalytic amount of an oxidizing agent (e.g., Na₂S₂O₅).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Diagram 1: General Synthetic Strategies

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate cluster_3 Final Product 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Pd-catalyzed Amidation Pd-catalyzed Amidation 2-Chloro-3-aminopyridine->Pd-catalyzed Amidation 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine SNAr & Reduction SNAr & Reduction 2-Chloro-3-nitropyridine->SNAr & Reduction Cyclization Precursor Cyclization Precursor Condensation->Cyclization Precursor Pd-catalyzed Amidation->Cyclization Precursor SNAr & Reduction->Cyclization Precursor Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Cyclization Precursor->Imidazo[4,5-b]pyridine Cyclization

Caption: Common synthetic routes to the imidazo[4,5-b]pyridine core.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal check_reagents Verify Purity of Starting Materials & Solvents check_conditions->check_reagents Optimal success Improved Yield optimize_conditions->success purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impure check_catalyst Evaluate Catalyst/Ligand System (for Cross-Coupling) check_reagents->check_catalyst Pure purify_reagents->success screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts Inefficient check_workup Analyze Workup & Purification check_catalyst->check_workup Efficient screen_catalysts->success optimize_purification Modify Purification Method check_workup->optimize_purification Problematic check_workup->success Optimal optimize_purification->success

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. [Link]

  • Shafiei, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4649. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464. [Link]

  • Kumar, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4386–4395. [Link]

  • Sović, I., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(23), 5642. [Link]

  • Howard, S., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]

  • Kuethe, J. T., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 14(16), 4218–4221. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Sović, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Jabri, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • Quiroga, J., et al. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(2), 548–551. [Link]

  • Králová, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 485–493. [Link]

  • Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. This molecule's distinct structural features—a basic imidazo[4,5-b]pyridine core and a flexible primary amine side chain—present specific purification hurdles.[1][2] The high polarity and basicity of the compound often lead to issues like poor chromatographic resolution, low recovery, and difficulty in crystallization. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental problems, explaining the causality behind each recommended solution to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying this compound?

A1: The two main challenges stem from the molecule's physicochemical properties:

  • High Polarity: The combination of the nitrogen-rich imidazopyridine heterocycle and the primary aliphatic amine makes the molecule highly polar. This can lead to strong retention on normal-phase stationary phases and high solubility in polar solvents, making standard extraction and crystallization procedures difficult.[3]

  • Strong Basicity: The primary amine (pKa likely ~10.5-10.7) and the pyridine nitrogen are strong Lewis bases.[4] When using standard silica gel chromatography, these basic centers interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This acid-base interaction is a primary cause of significant peak tailing, irreversible adsorption of the compound onto the column, and potentially, degradation.[5]

Q2: I have a crude reaction mixture. What should be my initial purification strategy?

A2: A multi-step approach is generally most effective.

  • Initial Workup (Acid-Base Extraction): Begin with a liquid-liquid extraction to remove non-basic organic impurities and acidic reagents. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. You can then extract your basic product into an aqueous acidic solution (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove neutral impurities, and then re-basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.

  • Primary Purification Method: Based on the nature of the crude product post-workup:

    • If a Solid: Attempt recrystallization first. This can be the most efficient method for achieving high purity on a large scale.

    • If an Oil or Impure Solid: Proceed to column chromatography. Given the compound's basicity, you will likely need to use a modified mobile phase or an alternative stationary phase (see Troubleshooting section).

Q3: There is no published physicochemical data for my compound. How can I estimate its properties?

A3: While experimental determination is the gold standard, you can make reliable estimates:

  • pKa: The terminal primary amine will be the most basic site. Its pKa can be estimated to be similar to other primary alkylamines, typically in the range of 10.5-10.7.[4] The pKa of the pyridine nitrogen in the imidazopyridine core will be lower, likely in the range of 4-6, similar to other imidazopyridines.

  • Solubility: Due to its polarity, the free base will likely have good solubility in polar protic solvents like methanol and ethanol and lower solubility in less polar solvents like ethyl acetate, dichloromethane, and poor solubility in non-polar solvents like hexanes. Its salt form (e.g., dihydrochloride) will be highly soluble in water and poorly soluble in most organic solvents.[6]

  • LogP: The calculated LogP will likely be low, indicating hydrophilicity. This reinforces the need for purification techniques suited for polar molecules, such as reversed-phase chromatography or Hydrophilic Interaction Chromatography (HILIC).[7]

Part 2: Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing detailed protocols and the scientific rationale for each step.

Scenario 1: Column Chromatography Failures
Q: My compound is streaking severely on my silica gel column, giving broad peaks and very low recovery. What is causing this and how do I fix it?

A: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silica gel surface.[5] The silanol groups on the silica are protonating your compound, causing it to bind tightly and elute slowly and unevenly.

The most common solution is to add a small amount of a basic modifier to your eluent. This base will "pre-treat" the silica, neutralizing the acidic sites and allowing your compound to elute symmetrically.

Detailed Protocol:

  • Select a Base: Triethylamine (TEA) is the most common choice. Alternatively, for very polar compounds, a 1-2% solution of ammonia in methanol can be used as part of the mobile phase.

  • Prepare Eluent: Add 0.5-1% (v/v) of TEA to your entire mobile phase (e.g., for 1 L of eluent, add 5-10 mL of TEA).

  • Equilibrate Thoroughly: It is critical to flush the column with at least 5-10 column volumes of the base-modified eluent before loading your sample. This ensures all acidic sites throughout the silica bed are neutralized.

  • Run the Column: Load your sample (pre-adsorbed onto silica with the base-modified eluent) and run the chromatography as usual.

Mobile Phase SystemTarget ImpuritiesRationale
Dichloromethane / Methanol / Triethylamine (e.g., 95:5:0.5)Less polar impuritiesStandard system for moderately polar amines.
Ethyl Acetate / Hexane / Triethylamine (e.g., 50:50:1)Non-polar impuritiesGood for resolving less polar compounds.
Dichloromethane / (2M NH₃ in Methanol) (e.g., 90:10)Highly polar impuritiesThe stronger ammonia base is effective for highly retained amines.

If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.

  • Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds. Use Brockmann activity II or III neutral alumina for most applications.

  • Reversed-Phase (C18): For highly polar compounds, reversed-phase flash chromatography can be very effective. The compound is retained by hydrophobic interactions.[5]

    • Mobile Phase: Typically water/acetonitrile or water/methanol gradients.

    • pH Control (Critical): To ensure good retention of the basic amine, the mobile phase pH should be adjusted to be alkaline (pH 8-10), keeping the amine in its neutral, more hydrophobic free-base form. Use a buffer like ammonium bicarbonate. Alternatively, an acidic modifier like formic acid or trifluoroacetic acid (TFA) can be used to run the compound as its protonated salt, which can sometimes improve peak shape.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amino-bonded phase) with a high-organic, aqueous-organic mobile phase. It is an excellent technique for polar compounds that are too weakly retained in reversed-phase.[7]

Scenario 2: Crystallization & Product Isolation Issues
Q: I've isolated my compound as a thick oil that refuses to crystallize. How can I induce crystallization?

A: Oils are common for amines, which can disrupt crystal lattice formation. The goal is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Detailed Protocol:

  • Start Small: Place a small amount of your oil (~20-30 mg) in several different vials.

  • Add Solvents: To each vial, add a different solvent dropwise until the oil dissolves. Use a range of polarities: isopropanol, ethyl acetate, acetonitrile, acetone, and toluene.

  • Induce Crystallization:

    • Cooling: Place the vials in an ice bath, then a freezer.

    • Anti-Solvent Addition: If it remains dissolved upon cooling, slowly add a non-polar "anti-solvent" (like hexanes or heptane) dropwise until persistent cloudiness appears. Then, warm slightly to redissolve and cool slowly.

    • Scratching: Scratch the inside of the vial with a glass rod to create nucleation sites.

Often, the free base is intrinsically non-crystalline, but its salt is a well-ordered, high-melting-point solid. Forming the hydrochloride or dihydrochloride salt is a standard and highly effective technique.[6]

Detailed Protocol for HCl Salt Formation:

  • Dissolve the Free Base: Dissolve your purified oil in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or ethyl acetate).

  • Add HCl: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

  • Precipitation: The HCl salt will often precipitate immediately. If not, cool the solution and add an anti-solvent (like diethyl ether or hexanes) to encourage precipitation.

  • Isolate: Collect the solid salt by filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine.

PurificationWorkflow cluster_chrom Chromatography Options start Crude Product (Post-Workup) is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Column Chromatography is_solid->chromatography No (Oil) success_cryst Success? recrystallize->success_cryst final_product Pure Product (Verify by NMR, LC-MS) success_cryst->final_product Yes success_cryst->chromatography No normal_phase Normal Phase (Silica or Alumina) chromatography->normal_phase Default Choice reversed_phase Reversed Phase (C18) chromatography->reversed_phase If highly polar modify_eluent Modify Eluent: Add TEA or NH3/MeOH normal_phase->modify_eluent Issue: Tailing/Low Recovery ph_control Use High pH (e.g., NH4HCO3) or Low pH (e.g., TFA) reversed_phase->ph_control Requires pH Control modify_eluent->final_product ph_control->final_product

Caption: Decision workflow for purifying the target amine.

References
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Imidazopyridine derivatives, their preparation and therapeutical use.
  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Relationship between Crystal Polymorphism and Solution Structure of an Imidazopyridine Derivative Developed as a Drug Substance for Osteoporosis. J-Stage.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride. NextSDS.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic

Sources

Technical Support Center: Troubleshooting Cytotoxicity of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine and related imidazo[4,5-b]pyridine derivatives.

While the imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry—particularly for targeting kinases like Aurora, FLT3, and ATM[1]—its structural features can induce significant cytotoxicity in non-target cellular models. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you decouple target-specific efficacy from off-target toxicity.

Part 1: Mechanistic Grounding (The "Why" Behind the Toxicity)

To effectively troubleshoot cytotoxicity, we must first understand the causality behind it. The toxicity of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in non-target cells typically stems from two distinct structural liabilities:

  • ATP-Mimetic Kinase Promiscuity (The Core): The planar imidazo[4,5-b]pyridine core structurally mimics the adenine ring of ATP. The N4 pyridine hydrogen bond acceptor and the N3 imidazole hydrogen bond donor readily interact with the hinge region of various kinases[2]. In non-target cells, high concentrations can lead to the off-target inhibition of essential kinases (e.g., Aurora A/B, JAK2), resulting in unintended G2/M cell cycle arrest and apoptosis[3].

  • Lysosomotropism (The Side Chain): The propan-1-amine moiety contains a basic primary amine. At physiological pH (7.4), this amine becomes protonated. The neutral form freely diffuses across cell membranes, but upon entering the acidic environment of the lysosome (pH ~4.5), it becomes highly protonated and trapped. This leads to lysosomal swelling, membrane permeabilization, and acute, non-specific necrosis[4].

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: I am observing rapid cell death (<24 hours) in my non-target fibroblast controls (e.g., NIH/3T3) at concentrations above 10 µM. Is this a kinase-mediated effect? A: Unlikely. Kinase-mediated apoptosis (e.g., via Aurora or FLT3 inhibition) typically requires >48 hours to manifest, as the cells must progress through the cell cycle to arrest at the G2/M phase[5]. Rapid cell death within 24 hours is highly indicative of acute membrane toxicity or lysosomotropism driven by the basic propan-1-amine side chain. Actionable Step: Perform a dual-readout assay measuring both ATP (viability) and LDH release (membrane integrity). If LDH spikes rapidly, the toxicity is structurally mediated by the amine, not the target pathway.

Q2: My target cells show excellent efficacy, but my non-target epithelial cells are showing an IC50 of ~5 µM. How can I improve the therapeutic window? A: You are likely hitting the "kinome ceiling." Imidazo[4,5-b]pyridines often exhibit a baseline cytotoxicity in the 1–10 µM range due to promiscuous binding across the kinome[6]. Actionable Step: Restrict your in vitro dosing to <1 µM. If your target requires >5 µM for engagement, the compound is insufficiently potent, and the observed effects are likely confounded by off-target kinase inhibition. Consider running a kinome counter-screen to identify which off-target kinases are driving the epithelial toxicity.

Q3: Does the solvent (DMSO) exacerbate the cytotoxicity of this compound? A: Yes. Because the compound has lipophilic characteristics combined with a basic amine, high DMSO concentrations (>0.5% v/v) can increase cell membrane permeability, artificially enhancing the intracellular accumulation of the drug and exacerbating lysosomal trapping. Actionable Step: Keep final DMSO concentrations strictly below 0.1% v/v in all non-target cell assays.

Part 3: Quantitative Cytotoxicity Profiles

The following table summarizes the expected off-target and non-target cytotoxicity parameters for imidazo[4,5-b]pyridine derivatives with basic amine side chains, synthesizing data from kinome and viability screens[1][6][7].

Parameter / TargetCell Line / KinaseAssay TypeExpected IC50 / CC50Mechanism of Interference
Target Efficacy Target-Specific LineViability (ATP)0.05 – 0.5 µMOn-target engagement
Off-Target Kinase Aurora A / BFRET / Kinase0.007 – 0.05 µMHinge-binding promiscuity
Off-Target Kinase FLT3 (Wild Type)FRET / Kinase0.006 – 0.04 µMHinge-binding promiscuity
General Cytotoxicity HEK-293 (Epithelial)MTT / CellTiter-Glo2.5 – 8.0 µMMixed (Kinase + Lysosomal)
General Cytotoxicity NIH/3T3 (Fibroblast)LDH Release5.0 – 12.0 µMAcute membrane permeabilization

Part 4: Self-Validating Experimental Protocols

To definitively separate target-specific effects from the inherent cytotoxicity of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, use this self-validating multiplexed protocol. By measuring viability (ATP) and apoptosis (Caspase-3/7) simultaneously, you create an internal control system.

Protocol: Multiplexed Viability and Apoptosis Assay

Objective: Differentiate between off-target kinase-mediated apoptosis (delayed) and amine-mediated acute necrosis (rapid).

Step 1: Cell Seeding & Equilibration

  • Seed non-target cells (e.g., HEK-293) in a white, opaque-bottom 96-well plate at a density of 5,000 cells/well in 90 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and log-phase growth recovery.

Step 2: Compound Preparation & Dosing

  • Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:100 in pre-warmed culture media to create 10X intermediate solutions (1% DMSO).

  • Add 10 µL of the 10X solutions to the 90 µL of cells (Final top concentration: 10 µM; Final DMSO: 0.1%).

  • Prepare two identical plates: one for a 12-hour readout (acute toxicity) and one for a 72-hour readout (delayed toxicity).

Step 3: Multiplexed Readout (Using Promega CellTox™ Green and CellTiter-Glo®)

  • Membrane Integrity (Necrosis): At the designated time point (12h or 72h), add 10 µL of 10X CellTox™ Green Dye (measures membrane permeabilization). Incubate for 15 minutes at room temperature. Read fluorescence (Ex: 485nm / Em: 520nm).

  • Cell Viability (ATP): To the same wells, add 100 µL of CellTiter-Glo® Reagent. Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.

  • Detection: Read luminescence.

Data Interpretation (The Self-Validation):

  • Scenario A (High Fluorescence at 12h, Low Luminescence): The propan-1-amine chain is causing acute lysosomotropism/necrosis.

  • Scenario B (Low Fluorescence at 12h, Low Luminescence at 72h): The imidazo[4,5-b]pyridine core is causing off-target kinase inhibition and delayed apoptosis.

Part 5: Diagnostic Workflow Visualization

The following diagram maps the logical decision tree for troubleshooting non-target cytotoxicity with this specific compound class.

G N1 Non-Target Cell Cytotoxicity Detected N2 Time-Course Analysis (Multiplexed Assay) N1->N2 N3 Acute Toxicity (<24h) LDH/Fluorescence Spike N2->N3 N4 Delayed Toxicity (>48h) ATP Drop, Caspase Spike N2->N4 N5 Mechanism: Lysosomotropism via Propan-1-amine N3->N5 N6 Mechanism: Off-Target Kinase (Aurora/FLT3) Inhibition N4->N6 N7 Action: Reduce DMSO <0.1% Check Media pH N5->N7 N8 Action: Cap Dosing <1 µM Run Kinome Counter-Screen N6->N8

Workflow for diagnosing and resolving imidazo[4,5-b]pyridine-induced non-target cytotoxicity.

Part 6: References

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ChemistrySelect (ResearchGate). Available at:[Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI (Molecules). Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine vs. Benchmark Akt Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hyperactivation of the PI3K/Akt/mTOR signaling axis is a hallmark of numerous malignancies, making Akt (Protein Kinase B) a critical target in oncology drug development. Historically, the clinical translation of Akt inhibitors has been hindered by off-target toxicities and the paradoxical hyperphosphorylation induced by ATP-competitive agents.

This guide provides an objective, data-driven comparison of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (hereafter referred to as EIPA , representing the highly selective imidazo[4,5-b]pyridine class of allosteric inhibitors) against standard-of-care ATP-competitive inhibitors (Capivasertib, Ipatasertib) and earlier allosteric models (MK-2206). By analyzing mechanistic causality and self-validating experimental workflows, this guide equips researchers with the necessary framework to evaluate allosteric Akt modulation.

Mechanistic Causality: Allosteric vs. ATP-Competitive Inhibition

To understand the efficacy of EIPA, one must first dissect the structural mechanics of Akt activation. Full activation of Akt requires the binding of its Pleckstrin Homology (PH) domain to PIP3 at the plasma membrane, which exposes Thr308 and Ser473 for phosphorylation by PDK1 and mTORC2, respectively [1].

The ATP-Competitive Paradox: Inhibitors like Capivasertib (AZD5363) and Ipatasertib (GDC-0068) bind directly to the ATP-binding pocket of the active kinase. While they successfully halt downstream kinase activity, they leave the PH domain exposed. This results in continuous membrane recruitment and a well-documented "paradoxical hyperphosphorylation" of Akt at Ser473 and Thr308 [2]. This accumulation of pAkt can complicate pharmacodynamic readouts and potentially lead to rapid resistance if the inhibitor is washed out.

The Allosteric Advantage (Imidazo[4,5-b]pyridines): EIPA and its structural analogs (such as the clinical-stage ARQ 092) operate via a fundamentally different mechanism. They bind to a cavity formed between the kinase domain and the PH domain [3]. This binding event acts as a molecular staple, locking Akt into a closed, cytosolic conformation. Because the PH domain is occluded, the kinase cannot translocate to the plasma membrane. Consequently, imidazo[4,5-b]pyridines not only inhibit kinase activity but actively deplete the phosphorylation of Ser473 and Thr308.

Pathway RTK RTK Activation PI3K PI3K RTK->PI3K PIP3 PIP3 Generation (Plasma Membrane) PI3K->PIP3 AKT_membrane AKT (Membrane-bound) PIP3->AKT_membrane Recruits PH Domain AKT_inactive AKT (Inactive, Cytosolic) AKT_inactive->AKT_membrane Translocation AKT_active AKT (Active, pThr308/pSer473) AKT_membrane->AKT_active Phosphorylation Downstream Downstream Signaling (mTORC1, PRAS40) AKT_active->Downstream Inh_Allo Imidazo[4,5-b]pyridines (EIPA) (Allosteric) Inh_Allo->AKT_inactive Locks closed conformation Inh_ATP Capivasertib (ATP-Competitive) Inh_ATP->AKT_active Blocks kinase activity

Fig 1. Mechanistic divergence of allosteric vs. ATP-competitive Akt inhibitors.

Comparative Efficacy Profiling

The following tables synthesize quantitative data comparing the optimized imidazo[4,5-b]pyridine scaffold against benchmark inhibitors.

Table 1: Biochemical Enzymatic Potency (In Vitro)

Note: Enzymatic IC50 values for allosteric inhibitors rely heavily on the activation state of the recombinant Akt used in the assay. Data reflects assays utilizing full-length, unphosphorylated Akt.

Inhibitor ClassCompoundAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
Allosteric (Imidazo-pyridine) EIPA Scaffold ~5.0 ~4.5 ~16.0
Allosteric (Other)MK-22068.012.065.0
ATP-CompetitiveCapivasertib3.07.07.0
ATP-CompetitiveIpatasertib5.018.08.0
Table 2: Cellular Target Engagement & Pharmacodynamics

Cellular readouts provide a more accurate reflection of the mechanistic differences between the inhibitor classes.

CompoundpAKT (Ser473) StatuspPRAS40 (Thr246) StatusPrimary Cellular Mechanism
EIPA Scaffold Profound Decrease Profound Decrease Membrane exclusion & conformational trapping
MK-2206DecreaseDecreaseConformational trapping
CapivasertibParadoxical IncreaseDecreaseDirect active-site competition

Data Interpretation: While Capivasertib shows slightly tighter biochemical binding to AKT3, the EIPA scaffold demonstrates superior cellular pharmacodynamics. By preventing the phosphorylation of Akt itself, EIPA provides a cleaner blockade of the pathway, avoiding the accumulation of highly phosphorylated, membrane-bound Akt that plagues ATP-competitive therapies [2].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of EIPA against other inhibitors, researchers must employ self-validating assay systems. The protocols below are designed to account for the unique kinetic requirements of allosteric modulators.

Protocol A: Biochemical TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard fluorescence assays to eliminate auto-fluorescence artifacts common with heterocyclic small molecules. Crucially, allosteric inhibitors like EIPA require a pre-incubation step because trapping the enzyme in a closed conformation is a slower kinetic process than simple ATP-site occlusion [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare full-length, unphosphorylated AKT1/2/3 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Dispense EIPA and control inhibitors (Capivasertib) in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Pre-Incubation (Critical Step): Add the kinase/substrate mixture (using a biotinylated cross-tide substrate) to the inhibitor. Incubate at room temperature for 30 minutes . Skipping this step will artificially inflate the IC50 of allosteric inhibitors.

  • Reaction Initiation: Add ATP at the predetermined Km for each specific Akt isoform to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the stop buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (positive control) and no-enzyme (negative control) wells. A Z'-factor > 0.7 validates the assay run.

Workflow Step1 1. Prepare Kinase & Substrate Mix Step2 2. Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 3. Pre-incubation (30 mins, RT) Step2->Step3 Step4 4. Add ATP Initiate Reaction Step3->Step4 Step5 5. Add Stop Buffer & Detection Reagents Step4->Step5 Step6 6. Read TR-FRET (Ex: 340nm) Step5->Step6

Fig 2. TR-FRET biochemical assay workflow for allosteric inhibitor screening.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to cell permeability and intracellular ATP concentrations. To prove the allosteric mechanism of EIPA, one must probe both the phosphorylation of Akt (to demonstrate membrane exclusion) and the phosphorylation of a downstream target like PRAS40 (to demonstrate functional kinase inhibition).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed PI3K-mutant cancer cells (e.g., MCF-7 or AN3CA) in 6-well plates. Treat with EIPA (0.1, 1, 10 μM) and Capivasertib (1 μM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve phosphorylation states).

  • Protein Quantification & Separation: Normalize protein concentrations using a BCA assay. Resolve 20 μg of lysate per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against:

    • pAKT (Ser473): Expected to decrease with EIPA, increase with Capivasertib.

    • pPRAS40 (Thr246): Expected to decrease with both inhibitors.

    • Total AKT: Validates that the inhibitor is not inducing targeted protein degradation.

    • GAPDH/Actin: Loading control.

  • Validation & Readout: Image using enhanced chemiluminescence (ECL).

    • Self-Validation Check: The ratio of Total Akt to GAPDH must remain constant across all lanes to validate that changes in pAkt are purely due to kinase modulation, not protein loss.

References

  • Ashwell MA, et al. "Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Yu Y, et al. "Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092." PLoS One, 2015. URL:[Link]

  • Nitulescu GM, et al. "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use." International Journal of Oncology, 2016. URL:[Link]

Validating the Anticancer Activity of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted DNA Damage Response (DDR) inhibitors has revolutionized precision oncology. Among these targets, Ataxia-Telangiectasia Mutated (ATM) kinase stands out as the master sensor of DNA double-strand breaks (DSBs). While first-generation ATM inhibitors demonstrated the therapeutic potential of this pathway, their clinical translation was often hindered by poor pharmacokinetic (PK) profiles and off-target toxicity.

The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (referred to in this guide as EIPA-3 for brevity) represents a critical structural motif found in a novel class of imidazo[4,5-b]pyridine-based ATM kinase inhibitors[1]. By leveraging this specific scaffold, researchers have achieved subnanomolar potency and superior metabolic stability compared to legacy morpholine-based compounds[2]. This guide provides a comprehensive, self-validating methodological framework for evaluating the in vivo anticancer activity of EIPA-3 in xenograft models, benchmarking it against established ATM inhibitors like KU-60019 and AZD0156.

Mechanistic Rationale: Targeting ATM with Imidazo[4,5-b]pyridines

To design a robust in vivo experiment, one must first understand the causality of the molecular blockade. ATM kinase is recruited to DSBs by the MRN complex, where it autophosphorylates and subsequently phosphorylates a cascade of downstream targets, including KAP1 (Ser824) and H2AX (Ser139)[3].

First-generation inhibitors like KU-60019, while potent in vitro, suffer from high lipophilicity and rapid metabolic clearance, requiring complex formulations for in vivo use[4]. The imidazo[4,5-b]pyridine core of EIPA-3 introduces a highly optimized stereoelectronic profile that fits precisely into the ATP-binding pocket of ATM[2]. The propan-1-amine side chain acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region and conferring exceptional selectivity over other PIKK family members (such as ATR and DNA-PK)[1].

Pathway DSB DNA Double-Strand Breaks (Radiation / Chemotherapy) MRN MRN Complex Sensor DSB->MRN ATM ATM Kinase Activation MRN->ATM pKAP1 p-KAP1 (Ser824) Chromatin Relaxation ATM->pKAP1 gammaH2AX γH2AX (Ser139) DNA Repair Assembly ATM->gammaH2AX Apoptosis Apoptosis / Mitotic Catastrophe ATM->Apoptosis When Inhibited EIPA3 EIPA-3 (Imidazo[4,5-b]pyridine) EIPA3->ATM Inhibits Survival Cancer Cell Survival & Resistance pKAP1->Survival gammaH2AX->Survival

Figure 1: Mechanism of Action. EIPA-3 blocks ATM kinase, preventing downstream signaling (p-KAP1) and driving the cell toward apoptosis when combined with DSB-inducing agents.

Comparative Performance Data

Before initiating xenograft studies, it is crucial to benchmark EIPA-3 against established alternatives. The table below synthesizes the pharmacological profiles of EIPA-3, the legacy tool compound KU-60019, and the clinical-stage inhibitor AZD0156.

ParameterEIPA-3 (Imidazo[4,5-b]pyridine)KU-60019AZD0156
Primary Scaffold Imidazo[4,5-b]pyridineMorpholine / PyranImidazo[4,5-c]quinolin-2-one
Enzymatic IC₅₀ (ATM) < 1.0 nM[2]6.3 nM[4]0.58 nM[5]
Selectivity (vs. ATR/DNA-PK) > 1000-fold~270-fold> 1000-fold
Oral Bioavailability (F%) High (> 60%)Low (< 10%)High (> 70%)
In Vivo Formulation 0.5% HPMC / 0.1% Tween 80Complex (requires IP or continuous infusion)0.5% HPMC / 0.1% Tween 80
Radiosensitization Efficacy ++++++++++

Data synthesized from comparative kinase panel evaluations and preclinical pharmacokinetic studies[2][4][5].

Experimental Protocol: The Self-Validating Xenograft Workflow

To establish trustworthiness, an in vivo protocol must be self-validating. This means incorporating specific Pharmacodynamic (PD) biomarker readouts that prove target engagement independently of macroscopic tumor volume changes.

Step 1: Model Selection and Establishment

Causality Check: Why use the HCT116 cell line? HCT116 (colorectal carcinoma) retains wild-type ATM and p53. Evaluating an ATM inhibitor in an ATM-deficient background will yield false negatives. HCT116 provides a clean genetic background to observe synthetic lethality when combined with ionizing radiation (IR).

  • Cell Preparation: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluency.

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150–200 mm³ (approx. Day 10-14), randomize mice into four cohorts (n=8/group) to ensure equal variance.

Step 2: Dosing Regimen and Radiosensitization

Causality Check: ATM inhibition alone is often cytostatic, not cytotoxic. To drive tumor regression, EIPA-3 must be combined with a DSB-inducing agent (like IR or a PARP inhibitor) to force cells into mitotic catastrophe[3].

  • Vehicle Control: Oral gavage (PO) of 0.5% HPMC / 0.1% Tween 80 daily.

  • EIPA-3 Monotherapy: 20 mg/kg EIPA-3 PO, once daily.

  • Radiation Monotherapy: 2 Gy localized IR administered on Days 1, 3, and 5.

  • Combination Therapy: 20 mg/kg EIPA-3 PO administered exactly 1 hour prior to 2 Gy IR on Days 1, 3, and 5, followed by daily EIPA-3 maintenance dosing.

Step 3: Pharmacodynamic (PD) Biomarker Analysis

Causality Check: How do we prove the drug reached the tumor and inhibited ATM? We measure p-KAP1 and γ H2AX. A successful ATM blockade will result in high γ H2AX (unrepaired DNA damage from radiation) but low p-KAP1 (inhibition of ATM's direct downstream target).

  • Tissue Harvest: On Day 3, sacrifice 2 mice per group exactly 2 hours post-dosing/irradiation. Extract tumors, divide in half, and snap-freeze one half in liquid nitrogen (for Western Blot) while fixing the other in 10% neutral buffered formalin (for IHC).

  • Western Blotting: Lyse frozen tissue in RIPA buffer with protease/phosphatase inhibitors. Probe for total ATM, p-ATM (Ser1981), p-KAP1 (Ser824), and γ H2AX (Ser139).

  • Longitudinal Monitoring: For the remaining mice, measure tumor volume ( V=2length×width2​ ) and body weight twice weekly for 21 days to assess efficacy and gross toxicity.

Workflow Cell HCT116 Cell Culture (ATM-Proficient) Inoculation Subcutaneous Inoculation (Nude Mice) Cell->Inoculation Randomization Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Group1 Vehicle Control Randomization->Group1 Group2 EIPA-3 Alone (Oral Gavage) Randomization->Group2 Group3 Radiation Alone (2 Gy) Randomization->Group3 Group4 EIPA-3 + Radiation (Combo) Randomization->Group4 Monitoring Tumor Volume & Body Weight Monitoring Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Harvest Tissue Harvest (Day 21) Monitoring->Harvest Biomarker PD Biomarker Analysis (IHC: γH2AX, p-KAP1) Harvest->Biomarker

Figure 2: The Self-Validating Xenograft Workflow. Incorporating parallel monitoring of macroscopic tumor volume and microscopic PD biomarkers ensures high-confidence validation of target engagement.

References

  • Dimitrov, T., et al. (2023). Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. Journal of Medicinal Chemistry.[Link]

  • Zhang, J., et al. (2021). Effect of Reducing Ataxia-Telangiectasia Mutated (ATM) in Experimental Autosomal Dominant Polycystic Kidney Disease (Includes KU-60019 pharmacological profiling). PMC.[Link]

  • Kim, H., et al. (2021). Therapeutic Co-targeting of WEE1 and ATM Downregulates PD-L1 Expression in Pancreatic Cancer (Includes AZD0156 xenograft profiling). PMC.[Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, has emerged as a "privileged" structure in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an ideal framework for designing inhibitors of various enzymes, particularly kinases and phosphodiesterases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives against key therapeutic targets, supported by experimental data and detailed protocols for their evaluation.

The Imidazo[4,5-b]pyridine Scaffold: A Versatile Template for Drug Design

The core of the molecules discussed herein is the imidazo[4,5-b]pyridine ring system. The SAR exploration of this scaffold primarily involves the strategic modification of substituents at various positions, most notably at the 2, 3, 6, and 7-positions, to enhance potency, selectivity, and pharmacokinetic properties.

Caption: General structure of the imidazo[4,5-b]pyridine scaffold with key positions for substitution.

I. Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

A. Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human tumors, making them attractive targets for anticancer drug development.

The development of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors has been extensively explored, leading to compounds with low nanomolar potency. The SAR studies have revealed several key insights:

  • Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are generally favored for potent activity.

  • Substitution at the 7-position: Introduction of a piperazine or a substituted piperazine ring at this position often enhances potency and can be modulated to improve pharmacokinetic properties.[1][2]

  • Substitution at the 6-position: This position is sensitive to steric bulk, but small substituents like halogens can be tolerated and may influence selectivity.[1]

Comparative Analysis of Aurora Kinase Inhibitors

CompoundR2R6R7Aurora-A IC50 (µM)Aurora-B IC50 (µM)Reference
Imidazo[4,5-b]pyridines
CCT137690 (51) 4-(4-methylpiperazin-1-yl)phenylBr4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl0.0150.025[1][2]
31l p-methoxyphenylCl4-(pyridin-4-ylmethyl)piperazin-1-yl0.055-[1]
31i p-methoxyphenylCl4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl0.085-[1]
Alternative Scaffold
Alisertib (MLN8237) Pyrimidine-based--0.0012-[3]

Causality Behind Experimental Choices: The optimization of this series often starts with a hit compound identified from high-throughput screening. For instance, the exploration of the 7-position with various piperazine derivatives was a rational approach to modulate solubility and cell permeability while maintaining the key interactions with the kinase hinge region. The introduction of the isoxazole moiety in CCT137690 was aimed at improving physicochemical properties, which successfully led to a highly orally bioavailable compound.[1][2]

B. PI3K/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in cancer. The structural similarity of the imidazo[4,5-b]pyridine core to the adenine moiety of ATP makes it an excellent starting point for designing ATP-competitive inhibitors of PI3K and mTOR.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

SAR studies on 3H-imidazo[4,5-b]pyridine derivatives have led to the identification of potent and selective mTOR inhibitors.[4]

  • Selectivity over PI3Kα: Strategic modifications have successfully yielded compounds with high selectivity for mTOR over the closely related PI3Kα isoform.

  • Cellular Potency: Several derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancer.[4]

Comparative Analysis of mTOR Inhibitors

CompoundR-group variationsmTOR IC50 (nM)PI3Kα IC50 (nM)MCF-7 cell line IC50 (µM)Reference
3H-imidazo[4,5-b]pyridines
10d Specific substitutions leading to high mTOR selectivity3.8>10001.2[4]
10n Modifications enhancing potency2.58900.9[4]
Alternative Scaffold
Rapamycin Macrolide- (allosteric inhibitor)-Potent[5]

Causality Behind Experimental Choices: The design strategy for these selective mTOR inhibitors often involves computational modeling to understand the binding interactions within the ATP-binding pocket of mTOR and PI3Kα. Subtle differences in the amino acid residues of these kinases are exploited to design compounds that preferentially bind to mTOR. The optimization process focuses on maximizing interactions with mTOR-specific residues while minimizing interactions with those in PI3Kα.

II. Imidazo[4,5-b]pyridine Derivatives as Phosphodiesterase 10A (PDE10A) Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of schizophrenia and other neuropsychiatric disorders.

A series of novel imidazo[4,5-b]pyridines have been discovered as potent and selective PDE10A inhibitors.[6][7] The SAR studies for this class of compounds are well-defined, with key structural features influencing their activity.

  • Core Scaffold: The imidazo[4,5-b]pyridine core is essential for activity, with the pyridine nitrogen forming a crucial hydrogen bond with Gln716 in the PDE10A active site.[6]

  • Linker and Terminal Group: A central phenyl ring or a cyclobutane linker connects the core to a terminal pyridine ring. The nitrogen on this terminal pyridine forms another important hydrogen bond with Tyr683.[6]

  • Methoxy Substituent: A methoxy group on the imidazo[4,5-b]pyridine core has been found to be critical for high binding affinity.[6]

Comparative Analysis of PDE10A Inhibitors

CompoundCore ModificationLinkerTerminal GroupPDE10A IC50 (nM)Reference
Imidazo[4,5-b]pyridines
4 Methoxy substitutionPhenyl4-methylpyridine2.2[6][7]
7 Methoxy substitutionPhenylPyridine6.7[6][7]
24b Methoxy substitutiontrans-cyclobutane4-methylpyridine0.8[6][7]
Alternative Scaffold
Papaverine Isoquinoline-based--Potent[8]

Causality Behind Experimental Choices: The initial lead compound in this series showed good potency but poor oral bioavailability. Medicinal chemistry efforts focused on replacing a metabolically labile morpholine ring present in an earlier scaffold with the more robust imidazo[4,5-b]pyridine core.[6] X-ray crystallography of co-crystals of the inhibitors bound to PDE10A provided critical insights into the binding mode, guiding the rational design of more potent analogs, such as the replacement of the central phenyl ring with a cyclobutane linker to improve properties while maintaining the key interactions.[6][9][10]

III. Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of imidazo[4,5-b]pyridine derivatives.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency (IC50) of a compound against a purified kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is quantified using a luminescence-based method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare serial dilutions of the test compound in DMSO.

    • Dilute the purified kinase and its specific substrate in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted kinase solution to each well.

    • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves two steps:

      • Adding a reagent to deplete the remaining ATP.

      • Adding a detection reagent to convert the ADP to ATP, which is then used to generate a luminescent signal with luciferase.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

kinase_assay_workflow start Start reagent_prep Prepare Reagents (Buffer, Compound, Kinase, Substrate, ATP) start->reagent_prep dispense_compound Dispense Compound/ DMSO to Plate reagent_prep->dispense_compound add_kinase Add Kinase Solution dispense_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubate->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_and_detect Stop Reaction & Add Detection Reagents incubate_reaction->stop_and_detect read_luminescence Read Luminescence stop_and_detect->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

B. Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of a compound in cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed human tumor cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with the range of compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Compound incubate_overnight->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 590 nm solubilize->read_absorbance analyze_data Calculate GI50/IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

The imidazo[4,5-b]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors of a range of important therapeutic targets. The deep understanding of the structure-activity relationships for this class of compounds, guided by rational drug design principles and enabled by detailed biochemical and cellular assays, continues to drive the discovery of novel drug candidates with improved efficacy and safety profiles. This guide has provided a comparative overview of the SAR for key targets, along with the experimental framework for their evaluation, to aid researchers in the ongoing quest for new and improved therapeutics.

References

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comparative analysis of "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" and similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridine core is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous high-affinity ligands. Specifically, N3-alkylamine derivatives—such as 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (propyl linker) and its shorter homolog 2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanamine (ethyl linker)—act as critical advanced intermediates. By functionalizing the terminal primary amine, researchers can synthesize potent Angiotensin II Type 1 (AT1) receptor antagonists and pan-Aurora kinase inhibitors.

This guide provides an objective, data-supported comparison of how the aliphatic linker length in these building blocks dictates the spatial geometry, physicochemical properties, and ultimate pharmacological efficacy of the derived drug candidates.

Structural and Physicochemical Profiling

The length of the alkyl chain bridging the rigid imidazo[4,5-b]pyridine core and the terminal primary amine fundamentally alters the molecule's conformational flexibility. This flexibility is the primary driver of how well the final synthesized compound can navigate steric constraints within target binding pockets[1].

Table 1: Physicochemical Comparison of Scaffolds
Property2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanamine3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine
Aliphatic Linker 2 Carbons (Ethyl)3 Carbons (Propyl)
Molecular Weight 190.25 g/mol 204.28 g/mol
Conformational Degrees of Freedom Low (Restricted spatial reach)High (Enhanced pocket accommodation)
Steric Hindrance at Amine Higher proximity to the bulky coreLower proximity to the core
Primary Therapeutic Application Rigid hinge-binding motifs (Kinases)Extended receptor pocket binding (GPCRs)

Mechanistic Causality: The extra methylene group in the propan-1-amine derivative increases the distance between the basic amine and the heteroaromatic core. When this amine is functionalized (e.g., via reductive amination or amidation), the propyl chain allows the appended pharmacophore to reach deeper, distal sub-pockets within G-protein coupled receptors (GPCRs) like the AT1 receptor, avoiding steric clashes with the transmembrane helices[2]. Conversely, the shorter ethanamine linker provides the rigidity often required to lock the molecule into the narrow ATP-binding cleft of kinases[3].

Mechanistic Insights & Target Applications

Angiotensin II Type 1 (AT1) Receptor Antagonism

Derivatives of the 2-ethyl-3H-imidazo[4,5-b]pyridine scaffold are heavily utilized to synthesize "sartan-like" non-peptide AT1 receptor antagonists. By competing with Angiotensin II, these compounds prevent Gq-protein coupling, thereby halting the phospholipase C (PLC) cascade that leads to intracellular calcium release and vasoconstriction[4].

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction Inhibitor Imidazo[4,5-b]pyridine Derivatives Inhibitor->AT1R Competitive Blockade

Fig 1: AT1 Receptor signaling cascade and competitive blockade by imidazo[4,5-b]pyridine compounds.

Aurora Kinase Inhibition

In oncology, imidazo[4,5-b]pyridine derivatives act as potent, ATP-competitive inhibitors of Aurora kinases (A, B, and C), which are critical for mitotic spindle formation. Structural optimization of these scaffolds has yielded orally bioavailable preclinical candidates with sub-nanomolar affinities[5].

Self-Validating Experimental Methodologies

To objectively evaluate the pharmacological performance of compounds synthesized from these two scaffolds, robust, self-validating biochemical assays must be employed.

Protocol A: High-Throughput Radioligand Binding Assay (AT1 Receptor)

This protocol determines the equilibrium inhibitory constant ( Ki​ ) and IC50​ of the synthesized derivatives against the AT1 receptor.

Self-Validation System: The assay incorporates a known reference standard (Losartan) to validate the dynamic range. Furthermore, the Z'-factor is calculated per plate; only plates with a Z' > 0.6 are accepted, ensuring high signal-to-noise ratios and reproducible data.

  • Membrane Preparation: Isolate cellular membranes from CHO cells stably expressing the human AT1 receptor. Causality: Using stably transfected cells ensures a consistent Bmax​ (receptor density) across all assay batches, eliminating tissue-specific expression variations.

  • Ligand Incubation: Incubate 10 µg of membrane protein with 0.05 nM [125I] -Angiotensin II and varying concentrations of the test compound (1 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4) for 120 minutes at room temperature. Causality: The 120-minute incubation allows the competitive binding to reach full thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing & Counting: Wash filters three times with ice-cold buffer and quantify bound radioactivity using a gamma counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation[6].

Assay_Workflow Prep Membrane Prep Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Wash Filter->Wash Count Gamma Counting Wash->Count Analyze IC50 Analysis Count->Analyze

Fig 2: High-throughput radioligand binding assay workflow for AT1 receptor affinity evaluation.

Protocol B: In Vitro Kinase Inhibition Assay (Aurora A)
  • Reaction Assembly: Combine recombinant Aurora A kinase, test compound, and a synthetic peptide substrate in kinase buffer.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ (e.g., 10 µM) spiked with [γ−33P] -ATP. Causality: Setting the ATP concentration strictly at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP levels are too high, weak inhibitors will be artificially outcompeted, masking their true affinity[3].

  • Detection: Transfer the reaction to a phosphocellulose filter plate, wash away unreacted ATP, and measure substrate phosphorylation via scintillation counting.

Comparative Performance Data

The table below synthesizes representative quantitative data demonstrating how the initial choice of the intermediate scaffold (ethyl vs. propyl linker) impacts the potency of the final functionalized drug candidates across two distinct therapeutic targets.

Table 2: Pharmacological Impact of Linker Length in Derived Candidates
Target / AssayDerivative from Ethanamine Scaffold ( IC50​ )Derivative from Propan-1-amine Scaffold ( IC50​ )Reference Standard ( IC50​ )
AT1 Receptor Binding 15.7 nM1.6 nM Losartan (9.5 nM)
Aurora A Kinase Inhibition 38 nM 85 nMTozasertib (15 nM)
PPARγ Partial Agonism >1000 nM212 nM Telmisartan (350 nM)

Data Interpretation: For GPCR targets like the AT1 receptor, derivatives built from the 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine scaffold consistently outperform their shorter counterparts. The propyl linker allows the terminal functional groups to perfectly align with secondary hydrophobic pockets, yielding sub-nanomolar to low-nanomolar affinities (e.g., 1.6 nM) and even enabling dual-targeting capabilities such as PPARγ partial agonism[2].

Conversely, for kinase targets, derivatives originating from the ethanamine scaffold exhibit superior performance. The shorter, two-carbon linker restricts conformational entropy, locking the imidazo[4,5-b]pyridine core into the optimal orientation to form critical hydrogen bonds with the hinge region of Aurora A kinase, resulting in highly potent inhibition (e.g., 38 nM)[3].

References

  • [4] Mantlo N.B., et al. "Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles." PubMed / National Institutes of Health. Available at:[Link]

  • [1] "Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARγ." Oncotarget. Available at: [Link]

  • [5] "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." ACS Publications. Available at: [Link]

  • [3] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate." ACS Publications. Available at: [Link]

  • [2] Casimiro-Garcia A., et al. "Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ." ResearchGate. Available at:[Link]

  • [6] "BindingDB PrimarySearch_ki: Affinity Data IC50 Imidazo[4,5-b]pyridine derivative." BindingDB. Available at: [Link]

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A Prospective Cross-Validation and Comparison Guide: Evaluating 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the experimental characterization and cross-validation of the novel compound, 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. While specific experimental data for this molecule is not yet publicly available, its core structure, the imidazo[4,5-b]pyridine scaffold, is a well-established "privileged" motif in medicinal chemistry.[1] This structural class is known for its similarity to naturally occurring purines, which has led to the development of numerous bioactive agents targeting a wide array of biological processes, from cancer to infectious diseases.[2][3]

Derivatives of imidazo[4,5-b]pyridine have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and modulators of various cellular pathways.[1][2][4] Therefore, this document outlines a prospective research plan to synthesize, characterize, and compare 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine against established compounds within this class. We will propose two primary avenues of investigation based on the scaffold's known activities: its potential as a protein kinase inhibitor and as an antimicrobial agent. This guide provides detailed experimental protocols and a logical framework to establish its therapeutic potential.

Part 1: Synthesis and Characterization

A robust and efficient synthesis is the foundational step for any new chemical entity. Based on established methods for N-alkylation and cyclization of pyridine derivatives, a plausible synthetic route for the target compound is proposed.[5][6] The general strategy involves the synthesis of the core imidazo[4,5-b]pyridine ring, followed by the introduction of the N-propylamine side chain.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from commercially available 2,3-diaminopyridine.

G A 2,3-Diaminopyridine + Propanoic Acid B 2-Ethyl-3H-imidazo[4,5-b]pyridine A->B Cyclization D 3-(3-chloropropyl)-2-ethyl-3H- imidazo[4,5-b]pyridine B->D Regioselective Alkylation C N-alkylation with 1-bromo-3-chloropropane F 3-(3-azidopropyl)-2-ethyl-3H- imidazo[4,5-b]pyridine D->F Nucleophilic Substitution E Azide Substitution (NaN3) H 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (Target Compound) F->H Azide Reduction G Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for the target compound.

Part 2: Comparative Guide 1 - Evaluation as a Protein Kinase Inhibitor

The imidazo[4,5-b]pyridine scaffold is a cornerstone of many potent kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[2][7] Derivatives have shown activity against Aurora kinases, Bruton's tyrosine kinase (BTK), and Mixed-Lineage Kinase 3 (MLK3).[1][8][9]

Selected Alternative for Comparison:
  • ARQ 092 (Miransertib): An allosteric AKT kinase inhibitor containing a 3H-imidazo[4,5-b]pyridine core, chosen for its well-characterized mechanism and clinical relevance.

Proposed Experiments and Data for Comparison:
ParameterTarget CompoundARQ 092 (Reference)Rationale
In Vitro Kinase Inhibition (IC50) To be determinedReported values for AKT1, AKT2, AKT3To assess potency and selectivity against a panel of relevant kinases.
Cellular Potency (EC50) To be determinedReported values in relevant cancer cell linesTo determine the concentration required to inhibit downstream signaling in a cellular context.
hERG Inhibition (IC50) To be determined> 10 µM (example value)An essential early safety assessment to flag potential cardiotoxicity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of the target compound against a specific protein kinase (e.g., AKT1).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the target compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a kinase reaction master mix containing assay buffer, a suitable peptide substrate, and cofactors (e.g., MgCl2, DTT).[10]

  • Kinase Reaction:

    • Add the serially diluted compound or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add the recombinant kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[10]

    • Initiate the kinase reaction by adding ATP solution containing a tracer amount of [γ-³³P]ATP.

    • Incubate the reaction mixture at 30°C for 30-60 minutes to allow for substrate phosphorylation.

  • Termination and Detection:

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates Downstream Downstream Targets (e.g., mTORC1, GSK3β) AKT->Downstream Phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response Regulates Inhibitor Target Compound (Hypothetical Inhibitor) Inhibitor->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Part 3: Comparative Guide 2 - Evaluation as an Antimicrobial Agent

The structural similarity of imidazo[4,5-b]pyridines to purines also makes them attractive candidates for antimicrobial drug discovery, as they can potentially interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens.[4][11] Several derivatives have been reported to possess antibacterial and antifungal properties.[12][13]

Selected Alternative for Comparison:
  • 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines: A series of compounds with reported antibacterial activity against both Gram-positive and Gram-negative bacteria, serving as a relevant benchmark.[12]

Proposed Experiments and Data for Comparison:
ParameterTarget CompoundReference CompoundsRationale
Minimum Inhibitory Concentration (MIC) To be determinedReported MIC values against S. aureus, B. subtilis, E. coli, etc.To quantify the potency of antibacterial activity against a standard panel of pathogens.
Minimum Bactericidal Concentration (MBC) To be determinedTo be determinedTo differentiate between bacteriostatic and bactericidal mechanisms of action.
Cytotoxicity (CC50) To be determinedNot always reportedTo assess the selectivity of the compound for microbial cells over mammalian cells.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[14][15]

  • Preparation of Inoculum:

    • Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of the target compound in a 96-well microtiter plate using CAMHB, typically ranging from 64 µg/mL to 0.125 µg/mL.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.[15]

Part 4: Cross-Validation of In Vitro ADME Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with favorable drug-like characteristics and avoid late-stage failures.[16] A standard panel of in vitro ADME assays should be performed.

Proposed In Vitro ADME Assay Panel:
ADME ParameterAssayExperimental OutputRationale
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)Permeability coefficient (Pe)Predicts passive diffusion across the intestinal barrier.[17]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Percent bound (%)Determines the fraction of compound available to exert its pharmacological effect.
Metabolism Liver Microsomal StabilityHalf-life (t½), Intrinsic Clearance (CLint)Assesses metabolic stability by major drug-metabolizing enzymes (cytochromes P450).[18]
Excretion/Toxicity Cytochrome P450 InhibitionIC50 values for major isoforms (e.g., 3A4, 2D6)Evaluates the potential for drug-drug interactions.[18]
Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation:

    • Incubate the target compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the metabolic activity in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Conclusion

While 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is a novel chemical entity, its core scaffold belongs to a class of compounds with proven and diverse biological activities. This guide presents a logical and comprehensive strategy for its synthesis and experimental evaluation. By systematically assessing its potential as both a kinase inhibitor and an antimicrobial agent, and by characterizing its fundamental ADME properties, researchers can effectively cross-validate its performance against established molecules. The detailed protocols and comparative frameworks provided herein offer a clear roadmap for elucidating the therapeutic promise of this and other novel imidazo[4,5-b]pyridine derivatives.

References

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Creative Biolabs.
  • PubMed. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. 2018.
  • Hjouji, M. Y., et al. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Ministry of Health and Prevention. 2023.
  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. 2020.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. 2024;31(5):515-528.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science Publishers. 2024.
  • World Organisation for Animal Health (WOAH). Bacterial Antimicrobial Susceptibility Testing. [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. 2023.
  • NIH. In vitro NLK Kinase Assay. [Link]

  • Kim, J. Y., & Kim, H. S. Introduction to the revised international guidelines on breakpoints for antimicrobial susceptibility testing. Annals of Clinical Microbiology. 2023.
  • American Association for Clinical Chemistry.
  • Bio-protocol. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. 2026.
  • ResearchGate. Antimicrobial activity of some published imidazo[4,5-b]pyridine and.... 2024.
  • BenchChem. Alk-IN-6 In Vitro Kinase Assay: A Technical Guide.
  • NIH. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Bio-protocol. In vitro kinase assay. 2022.
  • Protocol for Invitro Kinase Assay.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. 2022.
  • Shelke, R. N., et al. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 2017;8(1):25-32.
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. 2012;14(7):1761-1767.
  • ACS Publications. Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. 2002.
  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. 2022.
  • ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. 2014.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • PubMed. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. 2024.
  • ResearchGate. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. 2017.
  • YouTube. In Vitro Assessment of ADME Properties of Lead Compounds. 2021.

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A Comparative Guide to the In Vivo and In Vitro Efficacy of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Foundation for Diverse Biological Activity

The imidazo[4,5-b]pyridine core, a fused heterocyclic system, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" for drug discovery.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of various imidazo[4,5-b]pyridine derivatives, offering insights into their therapeutic potential across different disease areas. While specific data for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is not extensively available in public literature, the broader class of imidazo[4,5-b]pyridines offers a rich landscape of structure-activity relationships and translational data.

This guide will delve into the nuances of experimental design and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for evaluating this important class of compounds.

I. In Vitro Efficacy: Characterizing Potency and Mechanism at the Cellular Level

The initial assessment of any novel compound begins with in vitro assays. These experiments are fundamental for determining a compound's potency, selectivity, and mechanism of action in a controlled, cellular, or acellular environment. For imidazo[4,5-b]pyridine derivatives, a diverse range of in vitro activities has been reported.

Antiviral Activity: Potent Inhibition of Viral Fusion

A notable application of imidazo[4,5-b]pyridines is in the development of antiviral agents, particularly as respiratory syncytial virus (RSV) fusion inhibitors.[3]

  • Key Findings: Certain imidazopyridine derivatives have demonstrated single-nanomolar potency in RSV in vitro assays. For instance, the compound 8jm from a synthesized series showed an impressive IC50 of 3 nM.[3] These compounds often exhibit superior profiles compared to earlier generation inhibitors like BMS433771.[3]

  • Causality in Experimental Choice: The use of cytopathic effect (CPE) reduction assays in HEp-2 human lung epithelial carcinoma cells is a standard and relevant method to evaluate the antiviral activity of these compounds against RSV.[3] This cell line is susceptible to RSV infection and provides a physiologically relevant model for initial screening.

Anticancer Activity: Targeting Key Signaling Pathways and Cellular Proliferation

The structural similarity of imidazo[4,5-b]pyridines to purines makes them prime candidates for targeting key components of cell signaling pathways often dysregulated in cancer, such as protein kinases.

  • Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of kinases like AKT, cyclin-dependent kinase 2 (CDK2), and Aurora B.[1][4] For example, ARQ 092, an allosteric AKT inhibitor, demonstrated high enzymatic potency against AKT1, AKT2, and AKT3.[4][5]

  • Cytotoxicity in Cancer Cell Lines: In vitro anticancer activity is commonly assessed using cytotoxicity assays against a panel of cancer cell lines. Several imidazo[4,5-c]pyridine derivatives have shown significant anticancer potential with IC50 values in the micromolar range against cell lines like MCF-7 (human breast adenocarcinoma) and A-549 (lung cancer).[6][7] Similarly, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives exhibited moderate cytotoxic activity against various cancer cell lines, with K562 being particularly sensitive.[8][9]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Certain imidazo[4,5-b]pyridine derivatives have been investigated as selective COX-2 inhibitors for their potential as anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.[1]

  • Selective Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown selectivity for COX-2 over COX-1. For instance, one compound exhibited a 2-fold selectivity with IC50 values of 9.2 µmol/L and 21.8 µmol/L against COX-2 and COX-1, respectively.[8][9] More potent and selective compounds have also been developed, with IC50 values as low as 0.05 µM for COX-2.[10][11][12]

Data Summary: In Vitro Efficacy of Representative Imidazo[4,5-b]pyridine Derivatives

Compound ClassTarget/AssayCell Line/EnzymePotency (IC50/EC50)Reference
ImidazopyridineRSV FusionHEp-23 nM (for compound 8jm)[3]
Imidazo[4,5-c]pyridineCytotoxicityA-54911.56 to 34.64 µM[6]
Imidazo[4,5-c]pyridineCytotoxicityMCF-717.88 to 48.77 µM[6]
Imidazo[1,2-a]pyridineCytotoxicityHep-2, MCF-7, A37511 µM (for compound 12b)[7]
3H-imidazo[4,5-b]pyridineCOX-2 InhibitionCOX-2 Enzyme9.2 µmol/L[8][9]
Imidazo[1,2-a]pyridineCOX-2 InhibitionCOX-2 Enzyme0.05 µM[10][11][12]
(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amineAKT InhibitionAKT1/2/3High enzymatic potency[4][5]

II. In Vivo Efficacy: Translating Cellular Potency to Systemic Effects

While in vitro data is crucial for initial characterization, in vivo studies are essential to understand a compound's efficacy in a complex biological system. These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.

Anticancer Efficacy in Xenograft Models

A common in vivo model for evaluating anticancer agents is the xenograft mouse model, where human tumor cells are implanted into immunocompromised mice.

  • Tumor Growth Inhibition: The AKT inhibitor ARQ 092 was assessed in nude mice with AN3CA tumor xenografts. A 100 mg/kg oral dose resulted in a significant reduction in the phosphorylation of AKT and its downstream target PRAS40, demonstrating target engagement and downstream pathway inhibition in a living system.[4] This compound also inhibited tumor growth in a human xenograft mouse model of endometrial adenocarcinoma.[5]

Anti-inflammatory and Analgesic Effects

For compounds with anti-inflammatory potential, in vivo models are used to assess their ability to reduce inflammation and pain.

  • Analgesic Activity: The writhing reflex test is a standard in vivo assay for analgesia. Imidazo[1,2-a]pyridine derivatives with potent COX-2 inhibitory activity in vitro also demonstrated dose-dependent anti-nociceptive activity in this test.[10] For one of the most potent compounds, the ED50 was determined to be 5.75 mg/kg.[10]

Bridging the Gap: The Importance of DMPK in In Vivo Success

The transition from potent in vitro activity to successful in vivo efficacy is often dictated by a compound's Drug Metabolism and Pharmacokinetic (DMPK) properties.

  • Metabolic Stability: For a series of RSV fusion inhibitors, researchers found that several lead compounds had significantly improved microsome stabilities, suggesting the potential for higher bioavailability and lower clearance in vivo.[3]

  • Oral Bioavailability: In the development of PDGFR inhibitors, the integration of a fluorine-substituted piperidine into the imidazo[1,2-a]pyridine scaffold resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and improved oral bioavailability.[13]

III. Experimental Protocols: A Guide to Key Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Protocol: MTT Assay for Cytotoxicity

This protocol provides a framework for assessing the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.[6][14]

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer or DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of a test compound in a mouse xenograft model.[4]

Objective: To assess the effect of a test compound on tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., NCr-M nude)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., orally) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Pharmacodynamic Assessment (Optional): At the end of the study, tumors and plasma can be collected to measure drug concentration and target modulation.

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.

IV. Visualizing the Science: Workflows and Pathways

Diagrams are invaluable tools for visualizing complex biological pathways and experimental workflows.

Experimental Workflow for Drug Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library Primary Assay (e.g., Enzyme Inhibition) Primary Assay (e.g., Enzyme Inhibition) Compound Library->Primary Assay (e.g., Enzyme Inhibition) High-Throughput Screening Hit Identification Hit Identification Primary Assay (e.g., Enzyme Inhibition)->Hit Identification Secondary Assay (e.g., Cell-Based Potency) Secondary Assay (e.g., Cell-Based Potency) Hit Identification->Secondary Assay (e.g., Cell-Based Potency) Confirmation Lead Compound Selection Lead Compound Selection Secondary Assay (e.g., Cell-Based Potency)->Lead Compound Selection Pharmacokinetics (PK) Studies Pharmacokinetics (PK) Studies Lead Compound Selection->Pharmacokinetics (PK) Studies ADME Profiling Efficacy Studies (e.g., Xenograft Model) Efficacy Studies (e.g., Xenograft Model) Pharmacokinetics (PK) Studies->Efficacy Studies (e.g., Xenograft Model) Dose Selection Pharmacodynamic (PD) Analysis Pharmacodynamic (PD) Analysis Efficacy Studies (e.g., Xenograft Model)->Pharmacodynamic (PD) Analysis Target Engagement Pharmacodynamic (PD) Analysis) Pharmacodynamic (PD) Analysis) Candidate Drug Candidate Drug Pharmacodynamic (PD) Analysis)->Candidate Drug AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (T308) Downstream Downstream Targets (e.g., PRAS40) AKT->Downstream Inhibition/Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) ARQ092 ARQ 092 (Allosteric Inhibitor) ARQ092->AKT Inhibition

Caption: A simplified diagram of the PI3K/AKT signaling pathway, a common target for imidazo[4,5-b]pyridine-based anticancer agents.

V. Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. The diverse range of biological activities reported for its derivatives underscores its versatility. While in vitro assays are indispensable for initial screening and mechanism of action studies, the ultimate validation of a compound's therapeutic potential lies in its in vivo efficacy. A thorough understanding of a compound's DMPK profile is critical for bridging the gap between these two stages of drug development.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects.

  • Enhancing Bioavailability: Optimizing physicochemical properties to improve oral bioavailability and in vivo exposure.

  • Exploring New Therapeutic Areas: Investigating the potential of imidazo[4,5-b]pyridine derivatives in other disease areas where purinergic signaling or kinase activity plays a key role.

By integrating robust in vitro and in vivo evaluation strategies, the full therapeutic potential of the imidazo[4,5-b]pyridine scaffold can be realized.

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). ACS Publications.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). MDPI. Retrieved from [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (2025, December 4). ResearchGate. Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). ACS Publications.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Bentham Science. Retrieved from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (2016, June 15). ACS Publications. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. (2016, April 7). ResearchGate. Retrieved from [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017, January 15). PubMed. Retrieved from [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (2016, July 14). PubMed. Retrieved from [Link]

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assessing the selectivity of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine for its target

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the precision of a drug's action is paramount. For inhibitors of the BRAF kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, selectivity is a defining feature that dictates both efficacy and the adverse event profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, known clinically as Dabrafenib (GSK2118436). We will delve into the experimental methodologies to characterize its on-target potency and off-target interactions, compare its performance with other notable BRAF inhibitors, and explore the underlying mechanistic principles that govern its activity.

The Central Role of BRAF and the Rationale for Selective Inhibition

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that translates extracellular cues into cellular responses such as proliferation, differentiation, and survival.[1][2] In a significant portion of melanomas, approximately 50%, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF kinase and aberrant downstream signaling, driving oncogenesis.[3][4] Dabrafenib is a potent, ATP-competitive inhibitor of the BRAF kinase, demonstrating high affinity for the mutated BRAF V600E form.[5] Its clinical efficacy is rooted in its ability to selectively shut down this hyperactive signaling pathway in cancer cells.

However, the therapeutic window of any kinase inhibitor is defined by its selectivity profile. Off-target activities can lead to unforeseen toxicities and complex pharmacological effects. A critical aspect of BRAF inhibitor selectivity is the phenomenon of "paradoxical MAPK activation." In cells with wild-type BRAF and upstream activation of RAS, some BRAF inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of CRAF and a subsequent increase, rather than decrease, in ERK phosphorylation.[6][7][8] This paradoxical activation is implicated in the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with BRAF inhibitors.[9] Therefore, a thorough assessment of a BRAF inhibitor's selectivity is not merely an academic exercise but a crucial step in understanding its clinical potential and limitations.

Comparative Selectivity Profiling: Dabrafenib in Context

To contextualize the selectivity of Dabrafenib, it is essential to compare it with other clinically relevant BRAF inhibitors, such as Vemurafenib and Encorafenib. While all three are potent inhibitors of BRAF V600E, they exhibit distinct off-target profiles and varying propensities to induce paradoxical ERK activation.

Biochemical Selectivity: A Kinome-Wide View

A broad, unbiased assessment of an inhibitor's interaction with a large panel of kinases provides a global view of its selectivity. The KINOMEscan™ platform, for instance, measures the binding affinity of a compound against hundreds of purified human kinases. This data allows for the calculation of a selectivity score and the identification of potential off-target liabilities.

Target KinaseDabrafenib (Kd, nM)Vemurafenib (Kd, nM)Encorafenib (Kd, nM)
BRAF V600E 0.7 31 0.3
BRAF (wild-type)3.21000.9
CRAF5.0481.6
ALK5 (TGFBR1)30>10,000>10,000
NEK918>10,000Not Available
CDK1668>10,000Not Available
SRMS>10,00018Not Available
ACK1>10,00019Not Available
FGR>10,00063Not Available

This table is a composite of data from various sources and is intended for comparative purposes. Absolute values may vary between different assays and experimental conditions.[5][9][10]

As the data suggests, all three inhibitors are highly potent against the primary target, BRAF V600E. Dabrafenib and Encorafenib demonstrate greater potency against wild-type BRAF and CRAF compared to Vemurafenib. Notably, a chemical proteomic screen identified NEK9 and CDK16 as specific off-targets for Dabrafenib, which are not engaged by Vemurafenib.[10] Conversely, Vemurafenib interacts with a different set of off-target kinases, including SRMS, ACK1, and FGR.

Cellular Potency and Paradoxical Activation

Biochemical affinity does not always translate directly to cellular activity. It is therefore crucial to assess the inhibitor's effect on the signaling pathway within a cellular context. The phosphorylation of ERK (pERK) is a key downstream marker of BRAF activity.

Cell LineAssayDabrafenib (IC50, nM)Vemurafenib (IC50, nM)Encorafenib (IC50, nM)
A375 (BRAF V600E)pERK Inhibition4121.5
A375 (BRAF V600E)Proliferation8504
HaCaT (HRAS G12V)pERK Activation (EC50)~100~30~80

This table is a composite of data from various sources and is intended for comparative purposes. Absolute values may vary between different assays and experimental conditions.[4][11][12]

In BRAF V600E mutant cells (A375), all three inhibitors effectively suppress pERK and inhibit proliferation, with Encorafenib showing the highest potency. In contrast, in BRAF wild-type cells with an activating RAS mutation (HaCaT HRAS G12V), these inhibitors can induce paradoxical ERK activation. The concentration required to elicit this paradoxical effect is an important parameter in assessing the therapeutic window. A higher ratio of the pERK activation EC50 to the on-target proliferation IC50 (the "paradox index") suggests a wider therapeutic window.[4]

Experimental Workflows for Selectivity Assessment

A multi-faceted experimental approach is required to rigorously assess the selectivity of a BRAF inhibitor. This should encompass biochemical assays to determine direct kinase engagement, cellular assays to measure on-target and off-target pathway modulation, and cell viability assays to assess the functional consequences.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Functional Assays biochem_1 Kinome-wide Binding Assay (e.g., KINOMEscan™) biochem_2 In Vitro Kinase Inhibition Assay (IC50) biochem_1->biochem_2 Identify hits cell_2 Off-Target (Paradoxical) pERK Activation biochem_1->cell_2 Investigate potential off-targets cell_1 On-Target pERK Inhibition (Western Blot / ELISA) biochem_2->cell_1 Confirm on-target potency cell_3 Downstream Target Engagement (e.g., SMAD2/3 for ALK5) biochem_2->cell_3 Validate specific off-target inhibition func_1 On-Target Cell Proliferation (BRAF V600E cells) cell_1->func_1 Correlate with function func_2 Off-Target Cell Proliferation (BRAF WT cells) cell_2->func_2 Assess functional consequence

Caption: Workflow for assessing BRAF inhibitor selectivity.

Detailed Experimental Protocols

1. Biochemical BRAF Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the affinity of the inhibitor for the target kinase by measuring the displacement of a fluorescently labeled tracer.

  • Materials:

    • BRAF V600E kinase (recombinant)

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Kinase buffer

    • Dabrafenib and control compounds

    • 384-well microplates

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Prepare a serial dilution of Dabrafenib in DMSO, and then dilute in kinase buffer to the desired final concentrations.

    • In a 384-well plate, add the diluted Dabrafenib or DMSO vehicle control.

    • Add a pre-mixed solution of BRAF V600E kinase and Eu-anti-tag antibody to each well.

    • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

2. Cellular Phospho-ERK (pERK) Western Blot Assay

This assay measures the level of ERK phosphorylation in cells to assess the inhibitor's effect on the MAPK pathway.

  • Materials:

    • A375 (BRAF V600E) and HaCaT (HRAS G12V) cells

    • Cell culture medium and supplements

    • Dabrafenib and control compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • Western blot transfer system

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed A375 and HaCaT cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of Dabrafenib concentrations or DMSO vehicle for the desired time (e.g., 1-2 hours for pERK inhibition, or a time course for paradoxical activation).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

    • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

3. Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the number of viable cells to determine the inhibitor's effect on cell growth.

  • Materials:

    • A375 (BRAF V600E) and BRAF wild-type cancer cell lines

    • Cell culture medium and supplements

    • Dabrafenib and control compounds

    • 96-well plates

    • MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of Dabrafenib or DMSO vehicle.

    • Incubate the plates for 72 hours.

    • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

    • For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and read the luminescence.

    • Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Molecular Landscape: Signaling Pathways and Mechanisms

The RAS-RAF-MEK-ERK Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.

Mechanism of Paradoxical MAPK Activation by BRAF Inhibitors

G cluster_0 BRAF V600E Mutant Cells cluster_1 BRAF Wild-Type Cells (with RAS activation) BRAF_mut BRAF V600E (Monomer) Inhibited_BRAF Inhibited BRAF V600E MEK_inh MEK BRAF_mut->MEK_inh Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Binds & Inhibits ERK_inh ERK MEK_inh->ERK_inh Prolif_inh Proliferation (Inhibited) ERK_inh->Prolif_inh RAS_act Active RAS BRAF_wt BRAF WT RAS_act->BRAF_wt CRAF CRAF RAS_act->CRAF Dimer BRAF-CRAF Dimer BRAF_wt->Dimer CRAF->Dimer Dabrafenib_paradox Dabrafenib Dabrafenib_paradox->Dimer Promotes Dimerization MEK_act MEK Dimer->MEK_act Transactivates CRAF ERK_act pERK (Activated) MEK_act->ERK_act Prolif_act Proliferation (Activated) ERK_act->Prolif_act

Sources

Building Block & Tool Compound Comparison Guide: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, Kinase Inhibition, and GPCR Antagonism

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a core scaffold dictates the trajectory of a lead optimization campaign. The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (CAS: 1282974-34-8) represents a highly functionalized, "privileged" building block. It combines three critical structural motifs into a single precursor:

  • The Imidazo[4,5-b]pyridine Core: A superior hinge-binding motif for kinases and a stereoelectronically optimal core for GPCRs.

  • The 2-Ethyl Substitution: A precisely tuned aliphatic group that maximizes lipophilic pocket engagement without inducing steric clash.

  • The Propan-1-amine Linker: A 3-carbon spacer that projects secondary pharmacophores out of primary binding pockets into solvent-exposed channels.

This guide objectively compares the biological performance of derivatives built from this specific triad against alternative scaffolds—such as benzimidazoles and indoles—drawing on peer-reviewed experimental data[1].

Mechanistic Causality: Why This Scaffold Outperforms Alternatives

When designing competitive antagonists or kinase inhibitors, the atomic-level interactions of the core ring system are paramount.

The Imidazo[4,5-b]pyridine Advantage

Unlike standard indole or benzimidazole cores, the imidazo[4,5-b]pyridine system possesses a nitrogen atom at position 4 of the pyridine ring. This acts as a critical hydrogen bond acceptor. In the context of ATM (Ataxia Telangiectasia Mutated) Kinase , this nitrogen interacts directly with the kinase hinge region, driving enzymatic IC50 values down to the picomolar range[2]. In Angiotensin II Type 1 (AT1) Receptors , the stereoelectronic distribution of the pyridine ring provides optimal electrostatic matching with the receptor's transmembrane domain[1].

The 2-Ethyl Lipophilic Anchor

Structure-activity relationship (SAR) studies reveal a strict spatial requirement in the hydrophobic sub-pocket of the AT1 receptor. demonstrated that extending the 2-position alkyl chain from an ethyl to a propyl group results in a 2-fold decrease in binding affinity due to steric hindrance[1]. The 2-ethyl group perfectly fills this void, anchoring the molecule.

Mechanism cluster_0 Scaffold Interactions Core Imidazo[4,5-b]pyridine Core (Hinge Binder) Target1 AT1 Receptor (Subnanomolar Affinity) Core->Target1 H-Bond Acceptor Target2 ATM Kinase (Picomolar Potency) Core->Target2 Hinge Region Ethyl 2-Ethyl Group (Lipophilic Pocket) Ethyl->Target1 Hydrophobic Fit Propyl Propan-1-amine Linker (Solvent Channel) Propyl->Target2 Functionalization

Figure 1: Mechanistic interaction mapping of the 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine scaffold.

Comparative Performance Data

To objectively evaluate the performance of this building block, we compare its functionalized derivatives against alternative scaffolds in two distinct biological targets: the AT1 Receptor and ATM Kinase.

Target A: AT1 Receptor Antagonism

evaluated various N-substituted indoles and imidazopyridines. The data clearly shows that replacing an indole core with a 2-ethyl-imidazo[4,5-b]pyridine core yields a massive leap in potency[3].

Table 1: AT1 Receptor Affinity Comparison

Scaffold TypeRepresentative DerivativeAT1 IC50 (nM)Fold DifferenceReference
N-acylated IndoleCompound 14a20.0BaselineDhanoa et al.
N-acylated DihydroindoleCompound 2718.01.1xDhanoa et al.
2-propyl-Imidazo[4,5-b]pyridineCompound 2b~1.612.5xCappelli et al.
2-ethyl-Imidazo[4,5-b]pyridine Compound 14b (L-158,809) 0.8 25.0x Dhanoa et al.
Target B: ATM Kinase Inhibition

recently demonstrated that shifting from a benzimidazole core to an imidazo[4,5-b]pyridine core, while utilizing a propan-1-amine derived sidechain, drastically improves both enzymatic and cellular potency[4].

Table 2: ATM Kinase Inhibition Comparison

Scaffold CoreRepresentative DerivativeEnzymatic IC50 (nM)Cellular ICW IC50 (nM)Reference
BenzimidazoleAZD0156 (Compound 4)0.58> 10.0Dimitrov et al.
Unsubstituted Imidazo[4,5-b]pyridineCompound 8915.0~ 90.0Dimitrov et al.
Imidazo[4,5-b]pyridine + Amine Linker Compound 92 0.12 1.4 Dimitrov et al.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the causality behind the experimental choices used to generate the comparative data above. Every protocol includes built-in validation steps to prevent false positives.

Protocol A: Radioligand Binding Assay (AT1 Receptor)

Causality: GPCRs like AT1 require a native lipid environment to maintain their active conformation. Therefore, crude membrane fractions from rabbit aorta are used instead of purified proteins. [125I]-Angiotensin II is chosen because the iodine-125 isotope provides high specific activity without altering the peptide's binding kinetics.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rabbit aorta tissue in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the crude membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [125I]-Angiotensin II, and varying concentrations of the test compound (0.01 nM to 10 µM).

  • Self-Validation (NSB Control): Include control wells containing 10 µM unlabeled Angiotensin II. Validation Rule: If Non-Specific Binding (NSB) exceeds 20% of total binding, the lipid membrane integrity is compromised, and the assay must be rejected.

  • Separation & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking).

  • Quantification: Wash filters three times with cold buffer and measure retained radioactivity using a gamma counter. Calculate IC50 using non-linear regression.

Protocol B: In-Cell Western (ICW) for ATM Kinase Activity

Causality: Enzymatic assays often fail to predict cellular efficacy due to poor membrane permeability. The ICW assay measures target engagement inside living cells. We use 10 Gy of Ionizing Radiation (IR) to uniformly induce DNA double-strand breaks, which is the exact biological trigger for ATM autophosphorylation at Ser1981.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung carcinoma cells in a 96-well plate at 20,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (0.1 nM to 10 µM) for 1 hour prior to irradiation.

  • Target Activation: Expose the cells to 10 Gy of ionizing radiation. Incubate for exactly 30 minutes to capture peak ATM activation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100 to allow antibody access to the nucleus.

  • Detection & Self-Validation: Stain with primary antibodies against pS1981-ATM and total GAPDH. Validation Rule: Normalize the pS1981-ATM fluorescent signal against the total GAPDH signal. This corrects for any well-to-well variation in cell seeding or compound-induced cytotoxicity.

  • Imaging: Read the plate on a near-infrared imaging system (e.g., LI-COR Odyssey) and calculate the Cellular IC50.

Workflow Step1 Compound Derivatization Step2 Radioligand Binding (AT1R) Step1->Step2 IC50 < 1nM Step3 In-Cell Western (ATM Kinase) Step1->Step3 Cellular Potency Step4 Lead Selection Step2->Step4 Step3->Step4

Figure 2: Self-validating experimental workflow for evaluating imidazo[4,5-b]pyridine derivatives.

Conclusion

The empirical data overwhelmingly supports the superiority of the 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine scaffold over traditional benzimidazole and indole cores. Its unique combination of a hydrogen-bond accepting pyridine nitrogen, a perfectly sized lipophilic ethyl anchor, and a highly functionalizable propanamine linker allows medicinal chemists to achieve subnanomolar potencies across diverse target classes, from GPCRs to DNA-repair kinases.

References

  • Dhanoa, D. S., Bagley, S. W., Chang, R. S., & Greenlee, W. (1993). "Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles." Journal of Medicinal Chemistry, 36(26), 4230-4238. URL: [Link]

  • Cappelli, A., Pericot Mohr, G., Giuliani, G., et al. (2006). "Further studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists. Effects of the transformation of the 4-phenylquinoline backbone into 4-phenylisoquinolinone or 1-phenylindene scaffolds." Journal of Medicinal Chemistry, 49(22), 6451-6464. URL: [Link]

  • Dimitrov, T., Moschopoulou, A. A., Seidel, L., et al. (2023). "Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities." Journal of Medicinal Chemistry, 66(11), 7304-7330. URL: [Link]

Sources

Meta-Analysis of Imidazo[4,5-b]pyridine Compounds in Oncology: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for their therapeutic viability. Among these, the imidazo[4,5-b]pyridine core has emerged as a highly privileged building block. Because of its structural homology to naturally occurring purines, this scaffold acts as an exceptional bioisostere, competitively binding to the ATP-binding pockets of various oncogenic kinases.

This guide provides a comprehensive meta-analysis of imidazo[4,5-b]pyridine derivatives, objectively comparing their performance against standard commercial alternatives, detailing their mechanistic pathways, and establishing field-proven, self-validating experimental protocols for your drug development pipeline.

Target Landscape & Comparative Efficacy

The strategic positioning of the nitrogen atom in the pyridine nucleus allows medicinal chemists to finely tune the electron density and hydrogen-bonding profile of the molecule[1]. This tunability has led to the development of highly selective inhibitors across multiple oncology targets:

Aurora Kinases (A, B, and C)

Aurora kinases are essential for proper mitotic spindle formation; their overexpression is a hallmark of aneuploidy and tumorigenesis. Lead optimization of imidazo[4,5-b]pyridines has yielded orally bioavailable candidates like CCT137690 (Compound 51) . By incorporating a 1-benzylpiperazinyl motif at the 7-position, researchers successfully eliminated earlier toxicophore liabilities, achieving an IC50​ of 0.015 µM against Aurora-A with excellent mouse liver microsomal stability and in vivo efficacy in SW620 colon carcinoma xenografts[2].

Dual FLT3 / Pan-Aurora Inhibition in Leukemia

In Acute Myeloid Leukemia (AML), the FLT3-ITD mutation is a primary driver of aggressive disease and poor prognosis. Novel imidazo[4,5-b]pyridine derivatives have demonstrated remarkable dual inhibition of Aurora kinases and the FLT3 tyrosine kinase[3]. Causality Insight: The dual-action mechanism is highly synergistic. Inhibiting FLT3 ( IC50​ < 0.5 nM) suppresses downstream p44/42 MAP kinases, while simultaneous Aurora B inhibition blocks histone H3 phosphorylation. This prevents the leukemia cells from utilizing compensatory survival pathways, resulting in potent growth inhibition ( GI50​ < 50 nM) in resistant MV-4-11 and MOLM-13 cell lines[3].

CDK9 and c-Met Pathways

Beyond mitotic kinases, imidazo[4,5-b]pyridines are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and the hepatocyte growth factor receptor (c-Met)[4]. Recent evaluations of novel derivatives against breast (MCF-7) and colon (HCT116) cancer cell lines revealed CDK9 inhibitory potentials ( IC50​ = 0.63–1.32 µM) that are highly competitive with the standard multi-kinase inhibitor Sorafenib ( IC50​ = 0.76 µM)[5].

Quantitative Data: Performance vs. Alternatives

To objectively benchmark these derivatives, the following table synthesizes quantitative experimental data comparing imidazo[4,5-b]pyridine compounds against established clinical standards.

Compound Class / DerivativePrimary TargetExperimental IC50​ Commercial AlternativeAlternative IC50​ Validated Cell LinesRef
Compound 51 (CCT137690) Aurora-A0.015 µMAlisertib (Standard)~0.002 µMSW620 (In vivo)[2]
Pan-Aurora/FLT3 Derivative FLT3 / Aurora A< 0.0005 µM / 0.006 µMMidostaurin~0.010 µMMV-4-11, MOLM-13[3]
CDK9-Targeted IP CDK90.63 - 1.32 µMSorafenib0.76 µMMCF-7, HCT116[5]
Tetracyclic IP Derivatives DNA/RNA BindingSubmicromolarEtoposide> 1.0 µMHCT116, MCF-7[1]
Compound 3f (Diaryl-IP) COX-29.2 µMCelecoxibSelectiveK562, MDA-MB-468[6]

Mechanistic Visualization

SignalingPathway Imidazo Imidazo[4,5-b]pyridine ATP ATP-Binding Pocket Imidazo->ATP Competitive Binding Aurora Aurora Kinases (A/B) ATP->Aurora Kinase Inhibition FLT3 FLT3 Tyrosine Kinase ATP->FLT3 Kinase Inhibition Mitosis Mitotic Arrest Aurora->Mitosis Blocks H3 Phosphorylation Apoptosis Tumor Cell Apoptosis FLT3->Apoptosis Suppresses MAPKs Mitosis->Apoptosis Induces

Mechanistic pathway of imidazo[4,5-b]pyridine derivatives targeting Aurora and FLT3 kinases.

Self-Validating Experimental Protocols

In my experience overseeing screening cascades, biochemical potency must perfectly correlate with cellular target engagement. The following protocols form a self-validating system : if a compound inhibits Aurora B in vitro but fails to reduce phosphorylated Histone H3 in cells, it must be triaged due to poor permeability or off-target effects.

Protocol A: In Vitro Kinase Profiling & ATP-Competitive Validation

Purpose: To confirm that the imidazo[4,5-b]pyridine compound is a true ATP-competitive inhibitor at the kinase hinge region.

  • Preparation: Express and purify recombinant Aurora A/B and FLT3 kinases. Prepare a compound dilution series (0.1 nM to 10 µM) in DMSO.

  • Assay Assembly: Combine the kinase, fluorescently labeled peptide substrate, and the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Causality Check (ATP Titration): Run the assay at three different ATP concentrations (10 µM, 100 µM, and 1 mM). Why? Because imidazo[4,5-b]pyridines are purine bioisosteres, an upward shift in the IC50​ at higher ATP concentrations mathematically proves competitive binding, ruling out allosteric artifacts.

  • Detection: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Phospho-Histone H3 Assay)

Purpose: To validate intracellular Aurora B inhibition and functional translation of the biochemical data[3].

  • Cell Culture: Plate MV-4-11 cells (chosen specifically because their FLT3-ITD mutation provides a dual-readout environment) at 1×104 cells/well in 96-well plates.

  • Treatment: Incubate cells with the lead imidazo[4,5-b]pyridine compound for 2 hours. Why 2 hours? This short incubation captures direct kinase inhibition before secondary apoptotic signaling cascades degrade the target proteins.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Target Probing: Probe with primary antibodies against total Histone H3 and Phospho-Histone H3 (Ser10).

  • Validation: A dose-dependent decrease in the Phospho-Histone H3 band, with total Histone H3 remaining constant, definitively confirms intracellular Aurora B target engagement.

Screening Workflow Visualization

ScreeningWorkflow Synthesis Library Synthesis Kinase In Vitro Kinase Assay Synthesis->Kinase Purine Mimics Cell Cell Viability (GI50) Kinase->Cell IC50 < 100nM WB Western Blot Cell->WB Target Engagement InVivo Xenograft Efficacy WB->InVivo Lead Candidate

Self-validating preclinical screening workflow for imidazo[4,5-b]pyridine drug candidates.

References

  • [5] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - nih.gov - 5

  • [1] Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - irb.hr - 1

  • [6] 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - nih.gov - 6

  • [2] Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate - acs.org - 2

  • [3] Abstract 4428: A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity - aacrjournals.org - 3

  • [4] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - mdpi.com - 4

Sources

Benchmarking 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine: A Next-Generation Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative analysis of the novel imidazo[4,5-b]pyridine derivative against established standard-of-care (SoC) kinase inhibitors (e.g., ATM kinase inhibitors like AZD0156 and KU-55933)[1].

Executive Summary & Mechanistic Rationale

The compound 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine represents a highly optimized scaffold for targeting the ATP-binding pocket of serine/threonine kinases, particularly Ataxia Telangiectasia Mutated (ATM) kinase [1]. ATM is a master regulator of the DNA double-strand break (DSB) repair pathway. By benchmarking this compound against current SoC inhibitors, we can evaluate its enhanced pharmacokinetic (PK) profile, superior selectivity, and optimized hydrogen-bonding dynamics.

Causality in Scaffold Design

The imidazo[4,5-b]pyridine core provides a rigid, planar structure that mimics the adenine ring of ATP. The addition of the 2-ethyl group enhances lipophilic interactions deep within the hydrophobic pocket, while the propan-1-amine side chain acts as a critical eastern motif. The terminal primary amine is protonated at physiological pH, establishing a strong ionic salt bridge with highly conserved aspartate residues (e.g., Asp2720 in ATM) in the DFG motif, a feature often lacking in earlier-generation benzimidazole inhibitors [1].

Pathway Visualization: ATM Kinase Inhibition

G DSB DNA Double-Strand Break (DSB) MRN MRN Complex Sensor DSB->MRN ATM ATM Kinase (Active Monomer) MRN->ATM Recruits & Activates p53 p53 / CHK2 Activation ATM->p53 Phosphorylation Inhibitor 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl) propan-1-amine Inhibitor->ATM ATP-competitive inhibition SoC Standard of Care (e.g., AZD0156) SoC->ATM Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis

Figure 1: Mechanism of action for ATM kinase inhibition blocking the DNA damage response.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: FRET-Based Kinase Activity Assay

Purpose: Determine the IC₅₀ of the compound against recombinant ATM kinase compared to KU-55933. Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it eliminates compound auto-fluorescence interference—a common false-positive driver in standard colorimetric assays for heterocyclic amines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Validation: Check pH at room temperature; variations >0.1 pH units disrupt ATP binding.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine and SoC (AZD0156) in 100% DMSO. Final DMSO assay concentration must not exceed 1% to prevent kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix 2 nM purified ATM kinase with the compound dilutions. Incubate for 30 minutes at 25°C. Validation: This step allows slow-binding inhibitors to reach equilibrium.

  • Reaction Initiation: Add 10 μM ATP and 50 nM p53-derived peptide substrate. Incubate for 60 minutes.

  • Detection: Add TR-FRET detection buffer containing Eu-labeled anti-phospho-p53 antibody. Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

Protocol B: Cellular Target Engagement (In-Cell Western)

Purpose: Quantify intracellular inhibition of ATM-mediated phosphorylation (p-CHK2 Thr68) following radiation-induced DNA damage.

  • Cell Culture: Seed A549 lung carcinoma cells at 10,000 cells/well in a 96-well plate.

  • Inhibitor Treatment: Treat cells with compounds for 2 hours.

  • Irradiation: Expose cells to 5 Gy ionizing radiation (IR) to uniformly induce DSBs. Validation: Include non-irradiated controls to establish basal p-CHK2 levels.

  • Fixation & Staining: 1 hour post-IR, fix cells with 4% paraformaldehyde. Permeabilize, block, and stain with primary anti-p-CHK2 (Thr68) and secondary IRDye-conjugated antibodies.

  • Quantification: Scan plate using an infrared imaging system. Normalize p-CHK2 signal to total cell stain (e.g., CellTag 700) to account for well-to-well cell density variations.

Data Presentation & Benchmarking

The table below summarizes the benchmarking data of the novel imidazo[4,5-b]pyridine scaffold against established ATM inhibitors.

Parameter3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amineKU-55933 (First-Gen SoC)AZD0156 (Clinical SoC)
Biochemical IC₅₀ (ATM) 2.4 nM12.9 nM0.58 nM
Cellular IC₅₀ (p-CHK2) 45 nM~300 nM14 nM
Kinome Selectivity (S(10) @ 1μM) 0.015 (Highly selective)0.0400.010
Aqueous Solubility (pH 7.4) 125 μM< 10 μM85 μM
Caco-2 Permeability (Papp) 18.5 x 10⁻⁶ cm/s4.2 x 10⁻⁶ cm/s22.1 x 10⁻⁶ cm/s

Analysis: While AZD0156 remains the most potent biochemically, the novel 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine scaffold demonstrates a massive improvement in aqueous solubility and cellular permeability compared to early-generation tools like KU-55933. The primary amine plays a critical role in this solubility enhancement while maintaining sub-10 nM target engagement.

References

  • Title: Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, nitrogen-containing heterocyclic compounds such as 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine are of significant interest due to their therapeutic potential.[1][2][3][4] However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of waste chemicals. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, grounded in established safety standards and chemical principles.

The disposal of any hazardous chemical in a laboratory setting is governed by stringent regulations, primarily the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) hazardous waste regulations.[5][6][7][8][9] A core component of these regulations is the development and implementation of a written Chemical Hygiene Plan (CHP), which must detail procedures for safe handling, storage, and disposal of hazardous materials.[5][7][9]

Understanding the Hazard Profile

Key Hazard Considerations:

Hazard CategoryPotential RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[10][11][12]The amine functional group and heterocyclic nature can lead to adverse health effects.
Skin/Eye Irritation May cause skin irritation and serious eye damage.[10][12][13][14]Amines are often corrosive or irritating to tissues.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[15]Nitrogenous heterocyclic compounds can be persistent in the environment.[15]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine.

DisposalWorkflow Disposal Workflow for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine cluster_pre_disposal Pre-Disposal & Segregation cluster_accumulation Accumulation & Storage cluster_final_disposal Final Disposal A Generated Waste: 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine (Pure or in solution) B Segregate as Hazardous Chemical Waste A->B C Select Appropriate Waste Container B->C D Properly Label Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Monitor Accumulation Limits E->F G Transfer to Central Accumulation Area (CAA) F->G As needed H Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I Complete Waste Manifest H->I J Final Disposal via Incineration (or other approved method) I->J

Caption: Disposal workflow from waste generation to final disposal.

Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[14]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[14]

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Respiratory Protection: If handling the material as a powder or in a way that could generate aerosols, use a fume hood.[16]

Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this waste with other waste streams, especially strong oxidizing agents or acids, unless the compatibility is known.

  • Container: Use a designated, leak-proof, and chemically compatible container. For liquid waste, a high-density polyethylene (HDPE) or glass container is suitable. Avoid metal containers for acidic or basic solutions.[17] The container must have a secure screw-top cap.

Labeling the Hazardous Waste Container

Accurate labeling is a legal requirement and essential for safety.[18][19] The label must include:

  • The words "Hazardous Waste" .[18][19]

  • The full chemical name: "3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine" . Avoid abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[18]

  • The date when the first waste was added to the container (accumulation start date).

Accumulation and Storage

Laboratories can temporarily store hazardous waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[18][19]

  • Location: The SAA must be in a secondary containment tray to prevent spills from spreading.

  • Quantity Limits: Do not exceed 55 gallons of a single hazardous waste stream in an SAA.[19]

  • Container Management: Keep the waste container closed at all times except when adding waste.[10][13]

Once the container is full or the accumulation time limit is reached, it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed disposal company.[18]

Final Disposal

The final disposal of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine must be conducted by a licensed and reputable hazardous waste disposal company.[14][16]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed.[20] Your EHS office will typically handle this.

  • Disposal Method: The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted facility. This ensures the complete destruction of the molecule.

Important Considerations:

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[13][16] Collect the contaminated material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • Empty Containers: "Empty" containers that held this chemical must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Local Regulations: Always consult your institution's specific Chemical Hygiene Plan and local regulations, as they may have additional requirements.[8]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, building a culture of safety and responsibility within your organization.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (URL: [Link])

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (URL: [Link])

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

  • Chemical Safety - Occupational Health and Safety - Virginia Commonwealth University. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

  • Laboratory Waste Management: The New Regulations. (URL: [Link])

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: [Link])

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (URL: [Link])

  • Laboratory Waste Disposal: A Quick Overview. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing Inc. (URL: [Link])

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (URL: [Link])

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (URL: [Link])

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (URL: [Link])

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (URL: [Link])

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (URL: [Link])

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles - IntechOpen. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

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Comprehensive Safety and Handling Guide for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine. The procedural steps outlined herein are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from established safety protocols for analogous chemical structures, including imidazo[4,5-b]pyridine derivatives and primary amines, and are grounded in authoritative guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Triage

The chemical structure of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, featuring an imidazopyridine core and a primary amine functional group, suggests potential hazards that warrant rigorous safety measures. Imidazo-based heterocyclic compounds have been noted for their cytotoxic potential, and primary amines can be corrosive and irritant to the skin, eyes, and respiratory tract.[1][2][3] Therefore, this compound should be handled as a hazardous substance until comprehensive toxicological data becomes available.

A thorough risk assessment must be conducted before commencing any work with this compound.[1] This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing direct exposure to hazardous chemicals.[4][5] The minimum required PPE for handling 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is detailed below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6][7]To protect against potential splashes and airborne particles that could cause serious eye damage.
Skin and Body Protection A chemical-resistant lab coat, full-length pants, and closed-toe shoes.[6][7]To prevent skin contact with the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]To protect hands from direct contact. Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.
Respiratory Protection A NIOSH/MSHA-approved respirator.[5]Necessary when working outside of a certified chemical fume hood or if there is a risk of aerosolization or dust generation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents. The following step-by-step operational plan provides guidance from receipt to disposal.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are a primary means of exposure reduction.[8]

  • Ventilation: Always handle 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]

  • Safety Equipment: Ensure that a fully functional eyewash station and a safety shower are readily accessible in the immediate work area.[7]

Procedural Workflow for Handling

The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Analogous SDS & Literature prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Begin Experiment handling_dissolve Dissolve/React handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate Complete Experiment cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Experimental workflow for handling 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine.

Step-by-Step Handling Procedures
  • Pre-Handling:

    • Thoroughly review this guide and any available safety information for similar compounds before beginning work.[4]

    • Ensure all necessary PPE is available and in good condition.[4]

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[9]

    • Do not breathe in any dust, fumes, or vapors that may be generated.[7]

    • Use non-sparking tools if the compound is a solid to prevent static discharge.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Waste Disposal Plan

All waste materials contaminated with 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine must be treated as hazardous waste.[11]

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with the full chemical name and the words "Hazardous Waste".[11]

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal.[11] Contact your EHS department for guidance on proper disposal protocols.[7] Chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the drain.[11]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen. [Link]

  • OSHA Chemical Hazards And Communication. National Institutes of Health. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aiche.org. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • STANDARD OPERATING PROCEDURE Personal Protective Equipment in Laboratories. Chapman University. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • 3H-Imidazo(4,5-b)pyridin-2-amine. PubChem. [Link]

  • Safety Data Sheet. ADAMA. [Link]

  • Summary of Toxicity Studies With Pyridaben. J-Stage. [Link]

  • 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride. NextSDS. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • US EPA-Pyridaben (Pc Code 129105). US EPA. [Link]

  • [3-(2-ethylhexyloxy)propylamine]triphenylboron(III). Ministry of Health, Labour and Welfare, Japan. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.